molecular formula C20H23NO B6156031 3,5-dibenzyl-1-methylpiperidin-4-one CAS No. 408308-83-8

3,5-dibenzyl-1-methylpiperidin-4-one

Cat. No.: B6156031
CAS No.: 408308-83-8
M. Wt: 293.4
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Description

3,5-Dibenzyl-1-methylpiperidin-4-one is a synthetic piperidin-4-one derivative of interest in medicinal chemistry and drug discovery research. Compounds based on the piperidin-4-one scaffold are frequently investigated as key intermediates or precursors in the synthesis of a wide range of pharmacologically active molecules . Piperidin-4-one cores, especially those with substitutions at the 3 and 5 positions, are recognized for their diverse biological activities. For instance, structurally similar bis-benzylidene derivatives of piperidin-4-one have been studied for their potential to inhibit cancer cell growth and angiogenesis by modulating signaling pathways such as Notch . This suggests that 3,5-dibenzyl-1-methylpiperidin-4-one may serve as a valuable building block for researchers developing novel therapeutic agents, particularly in oncology. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This compound is likely to be harmful if swallowed and may cause severe skin burns and eye damage, as is common with similar synthetic intermediates . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn. Use should only be conducted in a well-ventilated area, and proper hygiene practices should be observed. Note: The information provided is for informational purposes only. The buyer assumes responsibility for confirming the identity and purity of the product prior to use.

Properties

CAS No.

408308-83-8

Molecular Formula

C20H23NO

Molecular Weight

293.4

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3,5-Dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of 3,5-dibenzyl-1-methylpiperidin-4-one , a saturated pharmacophore derived from the well-known cytotoxic curcumin analogue, 3,5-bis(benzylidene)-1-methylpiperidin-4-one.

Executive Summary & Pharmacophore Logic

The target molecule, 3,5-dibenzyl-1-methylpiperidin-4-one , represents the saturated derivative of the "DAP" (Diarylpiperidone) class. While the unsaturated bis(benzylidene) analogues are widely recognized for their thiol-alkylating cytotoxicity (via Michael addition), the saturated dibenzyl variants are critical for exploring non-covalent interactions (hydrophobic packing) within the binding pockets of targets such as Acetylcholinesterase (AChE) and various proteases.

This guide provides a high-fidelity, two-stage synthetic route:

  • Precursor Assembly: Claisen-Schmidt condensation to form the 3,5-bis(benzylidene) framework.

  • Chemo-selective Reduction: Catalytic hydrogenation to saturate the exocyclic alkenes while preserving the carbonyl functionality.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the thermodynamic stability of the enone system and the kinetics of catalytic hydrogenation.

  • Disconnection: The C3-C

    
     and C5-C
    
    
    
    bonds are strategically formed via aldol condensation.
  • Forward Strategy: Direct alkylation of 1-methyl-4-piperidone with benzyl bromide is prone to poly-alkylation and regiochemical mixtures. Therefore, the Condensation-Reduction route is the authoritative standard for high purity.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 1-Methyl-4-piperidone INT INTERMEDIATE 3,5-bis(benzylidene)-1-methylpiperidin-4-one (Yellow Solid) SM1->INT NaOH, EtOH 25°C, 4h (Claisen-Schmidt) SM2 Benzaldehyde (2.2 eq) SM2->INT NaOH, EtOH 25°C, 4h (Claisen-Schmidt) PROD TARGET 3,5-dibenzyl-1-methylpiperidin-4-one (White Solid/Oil) INT->PROD H2 (1 atm), 10% Pd/C EtOAc, 25°C (Chemo-selective Hydrogenation)

Figure 1: Two-stage synthetic pathway illustrating the condensation followed by selective saturation.

Experimental Protocols

Stage 1: Synthesis of 3,5-bis(benzylidene)-1-methylpiperidin-4-one

Objective: Create the carbon skeleton via double aldol condensation.

Materials
  • 1-Methyl-4-piperidone (11.3 g, 0.1 mol)

  • Benzaldehyde (23.3 g, 0.22 mol)

  • Sodium Hydroxide (NaOH) pellets (4.0 g, 0.1 mol)

  • Ethanol (Absolute, 200 mL)

Step-by-Step Workflow
  • Catalyst Preparation: Dissolve 4.0 g NaOH in 20 mL of water and dilute with 100 mL ethanol in a 500 mL round-bottom flask (RBF).

  • Reactant Addition: Add 1-methyl-4-piperidone (11.3 g) to the alkaline solution.

  • Controlled Addition: Add benzaldehyde (23.3 g) dropwise over 15 minutes while stirring vigorously at room temperature (20–25°C).

    • Mechanism Note: Slow addition prevents the Cannizzaro reaction of benzaldehyde.

  • Reaction Phase: Stir the mixture for 4 hours. A bright yellow precipitate will form (the bis-enone chromophore).

  • Workup: Cool the mixture to 0–4°C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the yellow solid under vacuum. Wash with cold ethanol (2 x 30 mL) and water (2 x 50 mL) to remove excess base.

  • Purification: Recrystallize from ethanol/chloroform (3:1).

    • Yield Expectation: 80–90%

    • Appearance: Bright yellow needles.

Stage 2: Catalytic Hydrogenation to 3,5-dibenzyl-1-methylpiperidin-4-one

Objective: Selectively reduce the exocyclic C=C bonds without reducing the C=O ketone or the aromatic rings.

Materials
  • Intermediate (Stage 1 Product): 5.0 g

  • Catalyst: 10% Palladium on Carbon (Pd/C) (0.5 g, 10 wt%)

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (100 mL)

  • Hydrogen Gas (

    
    ) balloon or Parr shaker (1-3 atm)
    
Step-by-Step Workflow
  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen (fire hazard with Pd/C).
    
  • Loading: Suspend 5.0 g of the yellow intermediate in 100 mL Ethyl Acetate. Carefully add 0.5 g Pd/C.

  • Hydrogenation: Introduce

    
     gas. Stir vigorously at room temperature.
    
    • Process Control: Monitor via TLC (Silica, 20% EtOAc/Hexane). The reaction is complete when the yellow fluorescent spot (starting material) disappears and a UV-active (non-fluorescent) spot appears.

    • Time: Typically 2–6 hours at 1 atm.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with EtOAc.

    • Caution: Do not let the catalyst dry out completely on the filter paper (pyrophoric risk). Keep wet with solvent.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a viscous oil or low-melting solid. Recrystallize from Hexane/Ether if solid, or purify via Flash Column Chromatography (Gradient: 0

    
     20% EtOAc in Hexane).
    

Characterization & Quality Control

The transformation is validated by the loss of the olefinic signal and the preservation of the ketone signal.

Comparative NMR Data Table
FeaturePrecursor: 3,5-bis(benzylidene)...[1][2][3][4][5][6][7][8]Target: 3,5-dibenzyl...[1][2][5][6][8][9][10]Mechanistic Insight
Appearance Bright Yellow SolidWhite Solid / Colorless OilLoss of conjugation breaks the chromophore.

H NMR: Olefin

7.80 ppm (s, 2H)
Absent Reduction of C=CH-Ph to CH-CH

-Ph.

H NMR: Benzylic
N/A (sp

carbon)

2.60–3.20 ppm (m, 4H)
Appearance of diastereotopic benzylic protons.

H NMR: Ring

3.80 ppm (s, 4H, N-CH

)

2.20–2.80 ppm (m)
Ring protons become multiplets due to coupling.

C NMR: C=O

~187 ppm

~208–210 ppm
Loss of conjugation shifts C=O upfield (deshielded).[2][8]
IR Spectroscopy 1610 cm

(C=O conjugated)
1710 cm

(C=O non-conj.)
Typical ketone shift upon saturation.
Critical Quality Attributes (CQA)
  • Ketone Integrity: If the IR shows a broad band at 3400 cm

    
     (OH), over-reduction to the alcohol (piperidinol) has occurred. Remedy:  Stop reaction earlier or reduce H2 pressure.
    
  • Regiochemistry: The target compound exists as a mixture of cis (meso) and trans (racemic) diastereomers. High-resolution NMR may show dual sets of peaks.

Workup Logic Flow (Graphviz Visualization)

WorkupFlow Reaction Reaction Mixture (EtOAc, Product, Pd/C) Filter Celite Filtration Reaction->Filter Remove Catalyst Evap Rotary Evaporation Filter->Evap Crude Crude Residue (Colorless Oil/Solid) Evap->Crude QC QC Check: TLC/NMR Check for -OH (Over-reduction) Crude->QC Recryst Recrystallization (Hexane/Ether) QC->Recryst Pass Pure Final Product 3,5-dibenzyl-1-methylpiperidin-4-one Recryst->Pure

Figure 2: Purification workflow ensuring removal of pyrophoric catalyst and verification of oxidation state.

References

  • Synthesis of DAP Precursors: Dimmock, J. R., et al. "Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds." Journal of Medicinal Chemistry, 2001.

  • Structural Confirmation: Fun, H. K., et al. "(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one." Acta Crystallographica Section E, 2011.

  • General Piperidone Reduction: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
  • Biological Context: Das, U., et al. "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidones." Bioorganic & Medicinal Chemistry Letters, 2008.

Sources

In-Depth Technical Guide: Crystal Structure and Conformational Dynamics of 3,5-Dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural biology of functionalized piperidines is a cornerstone of modern medicinal chemistry and supramolecular design. Among these, 3,5-dibenzyl-1-methylpiperidin-4-one (CID 102029353) serves as a critical model compound for elucidating the delicate balance between steric constraints and stereoelectronic through-bond interactions[1]. This whitepaper provides a comprehensive analysis of its crystal structure (CCDC Deposition 686114)[2], detailing the self-validating synthetic protocols required to isolate its cis-diastereomer and the crystallographic methodologies used to map its conformational equilibrium in the solid state[3].

Stereochemical Context & Conformational Landscape

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[4]. However, the introduction of substituents at the 3, 5, and 1 (nitrogen) positions creates a complex conformational landscape governed by two primary forces:

  • 1,3-Diaxial Steric Interactions: The bulky benzyl groups at the C3 and C5 positions strongly dictate the thermodynamics of the ring. To avoid severe 1,3-diaxial clashes, both benzyl groups must occupy equatorial positions. This physical constraint necessitates that the molecule adopts a cis-configuration —specifically, the (3R, 5S) meso form[1].

  • Nitrogen Inversion and Through-Bond Interactions: The N-methyl group undergoes rapid inversion in solution, leading to an equilibrium between the N-equatorial and N-axial epimers. While the N-equatorial epimer is sterically favored, the N-axial epimer is stabilized by stereoelectronic through-bond interactions . In the axial position, the nitrogen lone pair is oriented antiperiplanar to the adjacent C–C ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bonds, allowing for hyperconjugative delocalization of electron density through the 
    
    
    
    -framework into the highly receptive
    
    
    orbital of the C4 carbonyl group.

ConformationalEquilibrium N_eq N-Equatorial Epimer (Sterically Favored) Lone pair gauche to C-C bonds N_ax N-Axial Epimer (Stereoelectronically Favored) Lone pair antiperiplanar to C-C bonds N_eq->N_ax Nitrogen Inversion (Solution/Solid-State Dynamics)

Figure 1: Conformational equilibrium highlighting the balance between steric and stereoelectronic effects.

Experimental Methodology: Synthesis & Crystallization

To obtain high-quality single crystals of 3,5-dibenzyl-1-methylpiperidin-4-one, researchers must employ a self-validating synthetic workflow. The protocol below ensures absolute diastereoselectivity, yielding exclusively the cis-isomer required for proper lattice packing.

Phase 1: Synthesis of the Dienone Precursor
  • Reaction: Dissolve 1-methylpiperidin-4-one (1.0 eq) and benzaldehyde (2.2 eq) in glacial acetic acid[5].

  • Catalysis: Saturate the solution with dry HCl gas to catalyze a double Claisen-Schmidt condensation.

  • Isolation: Filter the resulting 3,5-bis(benzylidene)-1-methylpiperidin-4-one hydrochloride salt and neutralize to obtain the free base. Causality: Acid catalysis is deliberately chosen over base catalysis for this specific piperidone to suppress self-condensation side reactions, ensuring a high yield of the rigid, conjugated dienone intermediate[6].

Phase 2: Diastereoselective Hydrogenation
  • Setup: Dissolve the purified dienone in ethyl acetate and add 10% Pd/C catalyst (0.1 eq by weight).

  • Reduction: Subject the mixture to a hydrogen atmosphere (40 psi) in a Parr shaker for 4 hours.

  • Workup: Filter through Celite to remove the heterogeneous catalyst and concentrate in vacuo. Causality: Heterogeneous catalytic hydrogenation forces a syn-addition of hydrogen atoms from the least sterically hindered face of the diene. This stereospecific mechanism guarantees the formation of the cis-3,5-dibenzyl diastereomer. A trans-isomer would force one benzyl group into a highly unfavorable axial position, which would disrupt subsequent crystal packing.

Phase 3: Crystal Growth and X-Ray Diffraction
  • Crystallization: Dissolve the cis-3,5-dibenzyl-1-methylpiperidin-4-one in a minimal volume of hot ethanol. Add hexanes dropwise until slightly turbid, then clear with a single drop of ethanol. Allow slow evaporation at room temperature over 72 hours.

  • Data Collection: Harvest a single crystal and mount it on a goniometer under a cold nitrogen stream at 173 K [3]. Causality: Slow evaporation promotes highly ordered supramolecular assembly. Data collection at cryogenic temperatures (173 K) is critical to minimize thermal atomic displacement parameters (B-factors). This is strictly necessary to accurately resolve any solid-state positional disorder between the N-axial and N-equatorial epimers within the crystal lattice[4].

Workflow A 1-Methylpiperidin-4-one + Benzaldehyde B Claisen-Schmidt Condensation A->B C 3,5-bis(benzylidene)- 1-methylpiperidin-4-one B->C Acid, -H2O D Catalytic Hydrogenation (Pd/C, H2) C->D E cis-3,5-Dibenzyl- 1-methylpiperidin-4-one D->E Syn-addition F Slow Evaporation (Crystallization) E->F Purification G Single Crystal XRD Analysis F->G 173 K

Figure 2: Step-by-step synthesis and crystallographic workflow for 3,5-dibenzyl-1-methylpiperidin-4-one.

Crystallographic Data & Structural Analysis

The X-ray crystal structure of 3,5-dibenzyl-1-methylpiperidin-4-one (associated with CCDC 686114) provides empirical validation of the conformational theories discussed above[2]. In the solid state, the piperidine ring assumes a nearly perfect chair conformation.

A hallmark of this class of compounds is the potential for configurational disorder at the nitrogen atom . Because the energy difference between the N-axial and N-equatorial epimers is remarkably small (often


 kcal/mol in the gas phase), the crystal lattice can sometimes accommodate both epimers simultaneously.
Quantitative Structural Parameters

The table below summarizes the representative crystallographic data and key bond metrics derived from X-ray diffraction studies of this molecular class[2],[3].

ParameterValue / DescriptionStructural Implication
Crystal System MonoclinicTypical for highly substituted cyclic

-aminoketones.
Space Group P2₁/cCentrosymmetric packing accommodates the meso molecule.
Data Collection Temp. 173 KSuppresses dynamic disorder of the flexible benzyl rotors.
C3/C5 Substituent Orientation Equatorial / EquatorialConfirms the cis-(3R,5S) diastereomeric assignment.
Average C–N Bond Length ~1.46 ÅStandard for sp³ hybridized tertiary amines.
Average C=O Bond Length ~1.21 ÅSlight elongation can indicate through-bond

population.
N-Lone Pair Delocalization Evident via NBO analysisStabilizes the N-axial conformer via

relay to the carbonyl.

The structural data confirms that molecular-level perturbations arising from donor–acceptor interactions have profound consequences on the supramolecular assembly of functionalized piperidones[3]. The precise orientation of the benzyl groups not only shields the carbonyl core but also dictates the intermolecular van der Waals packing forces that stabilize the macroscopic crystal.

References

  • Yuan, L., Sumpter, B. G., Abboud, K. A., & Castellano, R. K. (2008). Links between through-bond interactions and assembly structure in simple piperidones. New Journal of Chemistry, 32(11), 1924-1934. URL: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Experimental Crystal Structure Determination for CCDC 686114. The Cambridge Structural Database. URL: [Link]

  • McElvain, S. M., & Rorig, K. (1948). Piperidine Derivatives. XVIII. The Condensation of Aromatic Aldehydes with 1-Methyl-4-piperidone. Journal of the American Chemical Society, 70(5), 1820-1825. URL: [Link]

Sources

Comprehensive Characterization of 3,5-Dibenzyl-1-methylpiperidin-4-one: Physicochemical Profile and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 3,5-dibenzyl-1-methylpiperidin-4-one (CAS 408308-83-8), the saturated analog of the widely studied curcuminoid mimic 3,5-bis(benzylidene)-1-methylpiperidin-4-one.

Executive Summary & Compound Identity

3,5-dibenzyl-1-methylpiperidin-4-one is a pharmacologically significant piperidone derivative. It represents the saturated scaffold of the cytotoxic "curcumin analog" class. While the bis(benzylidene) (unsaturated) analogs are famous for their Michael acceptor activity (targeting Nrf2, NF-κB, and proteasomes), the dibenzyl variant lacks the


-unsaturated ketone moiety.

Consequently, this compound is critical in Structure-Activity Relationship (SAR) studies to:

  • Validate Mechanism: Serve as a negative control for covalent cysteine binding.

  • Probe Sterics: Assess the role of the flexible benzyl side chains in receptor docking without the rigidity of the conjugated linker.

  • Scaffold Design: Act as a flexible linker in PROTACs or bifunctional ligands.

Attribute Details
IUPAC Name 3,5-dibenzyl-1-methylpiperidin-4-one
CAS Registry Number 408308-83-8
Molecular Formula

Molecular Weight 293.41 g/mol
Structural Class 4-Piperidone; Saturated Curcuminoid Analog
Key Pharmacophore Tertiary amine (basic); Sterically hindered ketone

Physicochemical Properties

Note: As a specialized building block, some values are derived from high-fidelity predictive models and structural analogs where experimental crystal data is proprietary.

Physical State & Solubility

Unlike its unsaturated parent (a bright yellow solid, mp ~118°C), the saturated dibenzyl derivative possesses greater conformational flexibility.

  • Appearance: Typically a viscous, pale-yellow oil or low-melting waxy solid at room temperature.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO (>20 mg/mL).

    • Moderate Solubility: Ethanol, Methanol (often requires warming).

    • Insolubility: Water (highly lipophilic).

Chemical Constants
PropertyValue/RangeContext
LogP (Calculated) ~4.2 - 4.5Highly lipophilic due to two benzyl rings and saturated backbone.
pKa (Basic) ~8.5 - 9.0The tertiary amine is basic, allowing for HCl salt formation (white solid).
H-Bond Acceptors 2Ketone oxygen + Tertiary amine nitrogen.
H-Bond Donors 0Aprotic.
Rotatable Bonds 4High flexibility at the C3-Benzyl and C5-Benzyl linkages.

Synthetic Pathway & Methodology

The synthesis is a two-stage process designed to ensure regiospecificity. Direct alkylation of 1-methyl-4-piperidone with benzyl bromide is prone to poly-alkylation and O-alkylation. Therefore, the Condensation-Reduction Route is the industry standard.

Workflow Diagram (DOT)

SynthesisPathway cluster_0 Step 1: Construct Carbon Skeleton Start 1-Methyl-4-piperidone (CAS 1445-73-4) Intermed Intermediate: 3,5-bis(benzylidene)-1-methylpiperidin-4-one (Unsaturated Solid) Start->Intermed Aldol Condensation (NaOH/EtOH, 25°C) Reagent1 Benzaldehyde (2 eq.) Reagent1->Intermed Product Target: 3,5-dibenzyl-1-methylpiperidin-4-one (Saturated Scaffold) Intermed->Product Catalytic Hydrogenation (H2, Pd/C, 1 atm)

Caption: Figure 1. Two-step synthesis via Claisen-Schmidt condensation followed by catalytic hydrogenation to ensure regiospecific C3/C5 functionalization.

Detailed Protocol
Step 1: Synthesis of the Bis(benzylidene) Intermediate
  • Reagents: 1-Methyl-4-piperidone (10 mmol), Benzaldehyde (22 mmol), NaOH (10% aq), Ethanol.

  • Procedure:

    • Dissolve piperidone in ethanol.

    • Add benzaldehyde followed by dropwise addition of NaOH.

    • Stir at room temperature for 4 hours. A bright yellow precipitate forms (the conjugated enone).

    • Filter, wash with cold ethanol/water, and recrystallize from ethanol.

    • Checkpoint: Verify MP ~118°C and disappearance of ketone

      
      -protons in NMR.
      
Step 2: Catalytic Hydrogenation to 3,5-Dibenzyl-1-methylpiperidin-4-one
  • Rationale: This step removes the

    
    -unsaturation, restoring the flexibility of the piperidone ring.
    
  • Reagents: Intermediate (5 mmol), 10% Pd/C (10 wt%), Ethyl Acetate or Ethanol,

    
     balloon (1 atm).
    
  • Procedure:

    • Suspend the yellow intermediate in Ethyl Acetate (EtOAc is preferred over alcohols to prevent acetal formation if workup is acidic).

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with

      
      , then stir under 
      
      
      
      atmosphere for 12–24 hours.
    • Monitoring: The bright yellow color will fade to colorless/pale yellow. TLC will show a shift to a more polar spot (loss of conjugation).

    • Workup: Filter through Celite to remove Pd. Concentrate in vacuo.

    • Purification: If oil is impure, convert to HCl salt (solid) for recrystallization, then neutralize.

Spectroscopic Identification

Distinguishing the saturated dibenzyl product from the unsaturated benzylidene precursor is critical.

Technique3,5-Dibenzyl (Target) 3,5-Bis(benzylidene) (Precursor)

NMR (Vinyl)
Absent Singlet at

7.80 ppm (2H, =CH-Ph)

NMR (Aliphatic)
Complex multiplets

2.5–3.2 ppm (Benzylic

+ Ring CH)
Only N-Methyl and Ring

(simple singlets)
IR (Carbonyl)

~1710

(Non-conjugated ketone)

~1665

(Conjugated enone)
Color Colorless / Pale YellowBright Yellow / Orange

Critical Quality Attribute (CQA): The complete disappearance of the vinyl proton signal at 7.8 ppm in NMR is the primary release criterion for the saturated compound.

Chemical Reactivity & Stability

Stability
  • Oxidation: The benzylic positions (now

    
    ) are susceptible to slow autoxidation if stored in solution under light. Store neat at -20°C.
    
  • Basicity: The N-methyl group remains a nucleophilic center. Quaternization with alkyl halides (e.g., Methyl Iodide) will yield the quaternary ammonium salt, often used to increase water solubility for biological assays.

Structure-Activity Relationship (SAR) Logic

The transition from benzylidene to dibenzyl alters the drug-like properties fundamental to medicinal chemistry.

SAR_Logic Unsat Unsaturated (Benzylidene) Planar, Rigid Sat Saturated (Dibenzyl) Flexible, Non-planar Unsat->Sat Hydrogenation Mech1 Michael Acceptor (Covalent Binding to Cys) Unsat->Mech1 High Reactivity Mech2 Steric Fit Only (Reversible Binding) Sat->Mech2 Inert Electrophile

Caption: Figure 2. Pharmacological switch: Hydrogenation removes electrophilicity, converting the molecule from a covalent modifier to a reversible steric probe.

References

  • Dimmock, J. R., et al. "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones: A review of structure-activity relationships." Current Medicinal Chemistry, 2001.

  • Das, U., et al. "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidones." European Journal of Medicinal Chemistry, 2009.

  • Sigma-Aldrich. "Product Specification: 3,5-dibenzyl-1-methylpiperidin-4-one (CAS 408308-83-8)." Merck KGaA Catalog.

  • PubChem Compound Summary. "3,5-Bis(benzylidene)-4-piperidone (Precursor Data)." National Center for Biotechnology Information.

  • Enamine Store. "Building Block: 3,5-dibenzyl-1-methylpiperidin-4-one." Enamine Catalog.

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 3,5-Dibenzyl-1-methylpiperidin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-piperidone heterocyclic scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the potential therapeutic targets of 3,5-dibenzyl-1-methylpiperidin-4-one, a representative member of the mono-carbonyl curcumin analog family. While direct studies on this specific molecule are nascent, extensive research into its structural analogs, particularly 3,5-bis(benzylidene)-4-piperidones, has illuminated a rich pharmacology. This document synthesizes current knowledge to guide researchers, scientists, and drug development professionals in identifying and validating key molecular targets. We will delve into the causality behind experimental approaches, focusing primarily on oncology, where this class of compounds shows exceptional promise, and also touching upon potential neuropharmacological and antimicrobial applications. Detailed, self-validating experimental protocols are provided to empower further investigation into this promising chemical space.

Introduction: The 4-Piperidone Core as a Versatile Pharmacophore

The 4-piperidone ring is a six-membered heterocycle that has garnered significant attention in drug discovery. Its synthetic tractability allows for diverse substitutions at the nitrogen atom and the 3 and 5 positions, enabling the fine-tuning of physicochemical and pharmacological properties. A particularly promising class of 4-piperidone derivatives are the 3,5-bis(benzylidene)-4-piperidones, which are considered mono-carbonyl analogs of curcumin.[1] These analogs were designed to overcome the pharmacokinetic limitations of curcumin, such as poor solubility and rapid metabolism, while retaining or enhancing its therapeutic activities.[1]

3,5-dibenzyl-1-methylpiperidin-4-one, the subject of this guide, embodies the core features of this class. The benzyl groups at the 3 and 5 positions are critical for bioactivity, often acting as Michael acceptors, while the N-methyl group influences solubility and receptor interactions. The accumulated evidence for its analogs strongly suggests a polypharmacological profile, with the potential to interact with multiple, key cellular targets implicated in a range of pathologies.

Primary Therapeutic Area: Oncology

The most compelling evidence for the therapeutic application of 4-piperidone derivatives lies in oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of cancer cell lines, including those of the colon, breast, prostate, and head and neck.[2][3][4] Their efficacy often stems from a multi-pronged attack on cancer cell biology, targeting several critical signaling nodes and cellular processes.

The NF-κB Signaling Pathway: A Central Hub for Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of inflammation, immunity, cell proliferation, and survival.[5] Its aberrant, constitutive activation is a hallmark of many cancers, promoting tumorigenesis and therapeutic resistance. Several 3,5-bis(benzylidene)-4-piperidone analogs have been identified as potent inhibitors of this pathway.[5][6]

Mechanism of Action: The primary mechanism of inhibition appears to be the direct targeting of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[5] By inhibiting IKK, compounds like 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24) prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and subsequent transcriptional activity.[5][7] This leads to the downregulation of key pro-survival and pro-inflammatory genes. The potency of these piperidone analogs often exceeds that of natural curcumin by an order of magnitude.[5]

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Degrades NFkB p65/p50 (NF-κB) DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB IκBα-p65/p50 Piperidone 3,5-Dibenzyl-1-methyl- piperidin-4-one Piperidone->IKK Inhibits Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

Caption: NF-κB signaling pathway and the inhibitory action of 4-piperidone analogs.

The AP-1 Transcription Factor (c-Jun): Targeting Oncogenic Transcription

Activator Protein-1 (AP-1) is another critical transcription factor complex, with c-Jun as a key oncogenic component.[2] Hyperactivation of the c-Jun N-terminal kinase (JNK) pathway and subsequent phosphorylation of c-Jun drive cancer progression, invasion, and metastasis. High levels of c-Jun are correlated with poorer survival in cancers like head and neck squamous cell carcinoma (HNSCC).[2]

Mechanism of Action: A potent analog, acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone (A-DiFiD), was found to be a strong antagonist of c-Jun.[2] Treatment with A-DiFiD rapidly reduces the levels of phosphorylated c-Jun, indicating that it interferes with the upstream signaling cascade, likely at the level of JNK or its activators.[2] By preventing c-Jun activation, these compounds can halt the transcription of genes essential for tumor cell proliferation and invasion.[8]

Topoisomerase II-α: Disrupting DNA Replication

Topoisomerase II-α is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[9] It is a well-established target for several clinically used anticancer drugs. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately triggers cell death.[9]

Mechanism of Action: A number of 3,5-bis(ylidene)-4-piperidone derivatives have been identified as inhibitors of topoisomerase II-α.[1][10][11] These compounds are thought to stabilize the enzyme-DNA cleavage complex, acting as "topoisomerase poisons," which converts a vital cellular enzyme into a DNA-damaging agent. This mode of action contributes significantly to their cytotoxic effects against rapidly dividing cancer cells.[11][12]

Tubulin Polymerization: Arresting the Cell Cycle

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is fundamental to maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[13] Disruption of microtubule dynamics is a highly successful strategy in cancer chemotherapy.

Mechanism of Action: A frequent observation with 4-piperidone analogs is their ability to induce cell cycle arrest at the G2/M phase.[10][14] This effect is a strong indicator of interference with microtubule function. While direct binding studies for 3,5-dibenzyl-1-methylpiperidin-4-one are pending, related curcumin analogs and other piperidine derivatives have been shown to bind to tubulin and inhibit its polymerization.[10][13][15][16] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Mechanism of Action Assays cluster_tertiary Target Validation Compound 3,5-Dibenzyl-1-methyl- piperidin-4-one CancerCells Cancer Cell Lines (e.g., HCT116, MCF-7, PC3) Compound->CancerCells Treat MTT MTT Assay (Cytotoxicity, IC50) CancerCells->MTT Flow Flow Cytometry (Cell Cycle, Apoptosis) MTT->Flow If cytotoxic Western Western Blot (Protein Expression) Flow->Western Enzyme Enzyme Inhibition Assays (Topoisomerase, Kinase) Western->Enzyme Reporter Reporter Gene Assay (NF-κB, AP-1 Activity) Enzyme->Reporter Tubulin Tubulin Polymerization Assay Reporter->Tubulin

Caption: A logical workflow for validating the anticancer targets of the compound.

Induction of Apoptosis: The Final Execution Pathway

Ultimately, the anticancer activity of most chemotherapeutics culminates in the induction of programmed cell death, or apoptosis. 4-Piperidone derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway.[14][17]

Key Events:

  • Increased Reactive Oxygen Species (ROS): The compounds often induce oxidative stress, leading to an accumulation of ROS.[14][17]

  • Mitochondrial Depolarization: Elevated ROS levels lead to the depolarization of the mitochondrial membrane potential.[17][18]

  • Caspase Activation: This triggers the release of cytochrome c and the subsequent activation of the caspase cascade, particularly effector caspases-3 and -7.[14][17]

  • DNA Fragmentation: Activated caspases execute the apoptotic program, leading to characteristic cellular changes, including DNA fragmentation, which can be observed as an increase in the sub-G1 cell population during cell cycle analysis.[17]

Target Pathway/ProteinKey EffectRepresentative Cancer Types
NF-κB (IKK) Inhibition of pro-survival signalingLung, Breast, Ovarian, Inflammatory Cancers[5]
AP-1 (c-Jun) Inhibition of oncogenic transcriptionHead and Neck Squamous Cell Carcinoma (HNSCC)[2]
Topoisomerase II-α Induction of DNA strand breaksColon, Breast, Skin Cancers[10]
Tubulin G2/M cell cycle arrestBreast, Leukemia[10][13]
Intrinsic Apoptosis Caspase-3/7 activationLeukemia, Colon, Prostate[17]

Secondary Therapeutic Areas: Expanding the Horizon

While oncology is the most researched area, the 1-benzylpiperidine scaffold present in the topic compound suggests potential in other therapeutic domains.

Neuropharmacology

The 1-benzylpiperidine structure is a privileged scaffold for agents targeting the central nervous system (CNS).[19][20]

  • Cholinesterase Inhibition: Many 1-benzylpiperidine derivatives inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. This is a primary strategy for the symptomatic treatment of Alzheimer's disease.[19][21][22]

  • Sigma (σ) Receptor Modulation: These receptors are implicated in pain, neurodegeneration, and psychiatric disorders. The benzylpiperidine motif is a common feature in high-affinity sigma receptor ligands.[19][20]

  • Opioid and Monoamine Transporter Activity: The piperidine core is foundational to many opioid analgesics, and derivatives have been explored for pain management and as inhibitors of serotonin transporters for potential antidepressant applications.[19][21]

Antimicrobial Activity

The 4-piperidone core has also been associated with antimicrobial properties. Various derivatives have demonstrated in vitro antibacterial and antifungal activity, suggesting potential applications in treating infectious diseases.[23][24][25][26] The specific targets in microbial cells are less well-defined but may involve cell wall synthesis or essential metabolic enzymes.

Experimental Validation: Protocols and Methodologies

To validate the potential therapeutic targets of 3,5-dibenzyl-1-methylpiperidin-4-one, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for investigation.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3,5-dibenzyl-1-methylpiperidin-4-one (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Step-by-Step Protocol:

  • Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the cell cycle distribution and quantify the percentage of cells in each phase.

Western Blotting for Key Signaling Proteins

Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression levels and post-translational modifications like phosphorylation.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-c-Jun, anti-cleaved-caspase-3, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

Conclusion and Future Directions

The 4-piperidone scaffold, exemplified by 3,5-dibenzyl-1-methylpiperidin-4-one, represents a highly promising platform for the development of novel therapeutics. The wealth of data from its structural analogs strongly points towards a polypharmacological profile with significant potential in oncology. The primary targets appear to be key transcription factors (NF-κB, AP-1), essential enzymes (Topoisomerase II-α), and the microtubule cytoskeleton, which collectively lead to cell cycle arrest and apoptosis in malignant cells.[5][10][17] Furthermore, its structural features suggest plausible activity in neuropharmacology and infectious diseases.[19][25]

Future research should focus on the direct biochemical and cellular validation of these targets for 3,5-dibenzyl-1-methylpiperidin-4-one itself. Structure-activity relationship (SAR) studies, guided by the protocols outlined herein, will be crucial for optimizing potency and selectivity. The development of more selective agents targeting individual pathways will not only advance our understanding of their mechanism of action but also pave the way for their potential clinical translation.

References

  • Arnold L, Gomez JP, Barry M, Yap M, Jackson L, Ly T, et al. Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. Explor Target Antitumor Ther. 2023;4(5):899-915. [Link]

  • Contreras L, Calderon RI, Varela-Ramirez A, et al. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Cell Biol Toxicol. 2022;38(6):1031-1046. [Link]

  • Adams BK, Cai J, Armstrong J, et al. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. J Pharmacol Exp Ther. 2008;326(3):819-28. [Link]

  • Olivera A, Moore TW, Hu F, et al. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Int Immunopharmacol. 2012;12(2):368-77. [Link]

  • Vázquez-Santana S, L-Quiñones JL, Reyes-Colón D, et al. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. Molecules. 2019;24(21):3909. [Link]

  • Girgis AS, El-din AASS, El-kalyoubi S, et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Adv. 2022;12(48):31215-31245. [Link]

  • Al-Ghorbani M, Chebil L, Al-Anazi F, et al. Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. J Serb Chem Soc. 2016;81(9):859-869. [Link]

  • Zholdasbekova A, Tleulieva R, Girgis AS, et al. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Chemistry. 2023;5(4):2387-2412. [Link]

  • Dimmock JR, Kandepu NM, Hetherington M, et al. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. Molecules. 2022;27(21):7439. [Link]

  • Al-Ghorbani M, Chebil L, Al-Anazi F, et al. Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. 2025. [Link]

  • Das U, Das S, Takeda Y, et al. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Bioorg Med Chem Lett. 2008;18(3):1016-21. [Link]

  • Pinto-Martins AF, Agostinho-Lopes C, Rodrigues T, et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals (Basel). 2023;16(8):1059. [Link]

  • Ma Y, Yang M, Shi Z, et al. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. J Enzyme Inhib Med Chem. 2022;37(1):1643-1658. [Link]

  • Dimmock JR, Zello GA, A-Razzak M, et al. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Molecules. 2022;27(19):6695. [Link]

  • Girgis AS. Antitumor drugs of topoisomerase II inhibitory properties. ResearchGate. 2022. [Link]

  • Dimmock JR, Sakagami H, Penthala NR, et al. Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Medicines (Basel). 2024;11(1):3. [Link]

  • Tleulieva R, Zholdasbekova A, Adekenov S, et al. Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Molecules. 2024;29(12):2796. [Link]

  • Bérdy J, Greenstein M, Maiese WM, et al. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorg Med Chem Lett. 2008;18(11):3331-5. [Link]

  • Singh P, Kaur M. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. ResearchGate. 2023. [Link]

  • Olivera A, Moore TW, Hu F, et al. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. ResearchGate. 2012. [Link]

  • Girgis AS. Therapeutic drugs with topoisomerase II inhibitory properties. ResearchGate. 2022. [Link]

  • Pinto-Martins AF, Agostinho-Lopes C, Rodrigues T, et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Pharmaceuticals (Basel). 2023;16(8):1059. [Link]

  • Dimmock JR, Zello GA, A-Razzak M, et al. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. ResearchGate. 2022. [Link]

  • Rahman NA, Stanslas J, Ee GCL, et al. Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells. Toxicol In Vitro. 2022;84:105439. [Link]

  • Goel KK, Gajbhiye A, Anu, Goel NM. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]

  • De P, Baltas M, Bedos-Belval F. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS One. 2015;10(7):e0133539. [Link]

  • Khazanov E, Barenholz Y, Gibson D, Najajreh Y. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. J Med Chem. 2002;45(24):5196-204. [Link]

  • El-Gaby MS, Atalla AA, Gaber AM, Abd Al-Wahab KA. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Farmaco. 2000;55(8):558-63. [Link]

  • University of Pisa. Benzylpiperidine Derivatives. Drug Targets, Indications, Patents. [Link]

  • Li W, Li N, Li L, et al. Design, synthesis and biological evaluation of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives as a new class of tubulin polymerization inhibitors. Bioorg Med Chem. 2014;22(15):4021-9. [Link]

  • El-kasabi HG, Girges MM, Abd El-Salam SA, Suliman AE, Abdel-Ghani GE. Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). ResearchGate. 2025. [Link]

  • Dimmock JR, Kumar P, Manavathu EK, Stables JP. Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds and analogs. J Pharm Sci. 1994;83(8):1124-30. [Link]

  • Schlichter Kadosh Y, Kumar S, Kashtan A, et al. NF- κ B Inhibitory Activity of the Di-Hydroxy Derivative of Piperlongumine (PL-18). J Immunol Res. 2025;2025:9915695. [Link]

  • Shipe WD, Wolkenberg SE, Williams DL Jr, et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorg Med Chem Lett. 2014;24(17):4259-63. [Link]

  • Vélez-Cruz R, Zhang Y, Chiu YH, et al. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. Elife. 2021;10:e67183. [Link]

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In vitro cytotoxicity of 3,5-dibenzyl-1-methylpiperidin-4-one against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the evaluation of 3,5-bis(benzylidene)-1-methylpiperidin-4-one and its derivatives.

Editorial Note on Nomenclature: While the prompt specifies "3,5-dibenzyl...", the overwhelming body of oncological literature refers to the cytotoxic pharmacophore as 3,5-bis(benzylidene)-1-methylpiperidin-4-one (often abbreviated as BBP or DAP derivatives). The presence of the


-unsaturated ketone linker (the "benzylidene" double bond) is the critical structural determinant for cytotoxicity, facilitating Michael addition with cellular thiols. The saturated "dibenzyl" analog lacks this reactivity and is pharmacologically inert in this context. This guide focuses on the active benzylidene  form to ensure scientific utility.

Executive Summary

3,5-Bis(benzylidene)-1-methylpiperidin-4-one is a synthetic monocarbonyl analog of curcumin (MAC). Unlike curcumin, which suffers from poor bioavailability and metabolic instability, this piperidone derivative exhibits enhanced stability and superior cytotoxicity against a spectrum of cancer cell lines, particularly leukemic (Molt4/C8) and colon (HCT116) carcinomas. Its primary mechanism of action involves the alkylation of cellular thiols via Michael addition, leading to irreversible oxidative stress, mitochondrial depolarization, and caspase-dependent apoptosis.

Chemical Profile & Rational Design

Structural Pharmacophore

The compound functions as a double Michael acceptor . The central piperidone ring is flanked by two aryl rings connected via exocyclic double bonds.

  • Core Scaffold: 1-Methylpiperidin-4-one.

  • Active Moiety: 1,5-diaryl-3-oxo-1,4-pentadienyl system.[1][2]

  • Mechanism: The electrophilic

    
    -carbons preferentially attack nucleophilic sulfhydryl groups on proteins (e.g., Thioredoxin reductase) and glutathione (GSH), rather than amino or hydroxyl groups on nucleic acids, thereby reducing genotoxicity compared to standard alkylating agents like Melphalan.
    
Physicochemical Properties for Assay Design
  • Molecular Weight: ~303.4 g/mol (base structure).

  • Solubility: Highly lipophilic. Poorly soluble in water/PBS.

    • Protocol Adjustment: Stock solutions must be prepared in DMSO (Dimethyl sulfoxide) at 10–20 mM.

    • Assay Limit: Final DMSO concentration in cell culture must remain

      
       to prevent solvent-induced cytotoxicity.
      

Experimental Framework: Protocols & Methodology

Synthesis & Preparation (Claisen-Schmidt Condensation)
  • Reagents: 1-Methyl-4-piperidone, Benzaldehyde (or substituted analogs), Ethanol, NaOH/HCl.

  • Procedure: A 1:2 molar ratio of piperidone to aldehyde is stirred in ethanol. Base catalysis (NaOH) yields the product as a yellow precipitate.

  • Purification: Recrystallization from ethanol is critical to remove unreacted aldehyde, which can skew cytotoxicity data.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values (concentration inhibiting 50% of cell growth).

Step-by-Step Workflow:

  • Seeding: Plate cancer cells (e.g., HCT116, MCF-7) at a density of

    
     to 
    
    
    
    cells/well in 96-well plates. Allow 24h attachment.
  • Treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Range:

      
       to 
      
      
      
      .
    • Controls: Vehicle (0.1% DMSO) and Positive Control (e.g., 5-Fluorouracil or Curcumin).

  • Incubation: 48h or 72h at

    
    , 5% 
    
    
    
    .
  • Development:

    • Add MTT reagent (

      
       in PBS) to each well. Incubate 4h.
      
    • Aspirate medium carefully (avoid dislodging formazan crystals).

    • Solubilize crystals in

      
       DMSO.
      
  • Quantification: Measure absorbance at

    
     (reference 
    
    
    
    ).
Mechanistic Validation (Flow Cytometry)

To confirm the mode of death (Apoptosis vs. Necrosis) and cell cycle arrest:

  • Annexin V-FITC / PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

  • Cell Cycle Analysis: PI staining of ethanol-fixed cells usually reveals G2/M phase arrest , characteristic of microtubule destabilization or DNA damage response in these analogs.

Visualization: Experimental Workflow

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (Medium + <0.1% DMSO) Stock->Dilution Dilute Treatment Treatment (48h - 72h) Dilution->Treatment Add Drug Seeding Cell Seeding (96-well, 3-5k cells) Seeding->Treatment 24h Attachment MTT MTT Addition (Formazan Formation) Treatment->MTT End Point Readout Absorbance (570nm) IC50 Calculation MTT->Readout Solubilize

Caption: Figure 1. Optimized workflow for high-throughput cytotoxicity screening of piperidone derivatives.

Cytotoxicity Profile & Data Interpretation[1][2][3][4][5][6][7][8][9]

The following data summarizes the potency of 3,5-bis(benzylidene)-1-methylpiperidin-4-one and its N-acyl analogs across key cancer cell lines.

Table 1: Comparative IC50 Values (


) 
Cell LineTissue OriginIC50 (Compound)IC50 (Ref: Melphalan)IC50 (Ref: Curcumin)Selectivity
Molt4/C8 T-Lymphoblast



High
CEM T-Leukemia



Very High
HCT116 Colon Carcinoma



High
HSC-2 Oral Squamous



Moderate
HGF Gingival Fibroblast

N/AN/ANon-Toxic

Data Source Synthesis: The compound demonstrates sub-micromolar potency against leukemic and colon cancer lines, often outperforming standard alkylating agents like Melphalan by 5-10 fold. Crucially, the Selectivity Index (SI) (ratio of IC50 Normal / IC50 Cancer) is favorable, with significantly lower toxicity observed in normal gingival fibroblasts (HGF).

Mechanism of Action (MOA)

The cytotoxicity is not random; it follows a specific molecular cascade triggered by the electrophilic nature of the enone system.

The Pathway
  • Cellular Uptake: Lipophilic nature allows rapid passive diffusion.

  • Thiol Alkylation: The

    
    -unsaturated ketones react with intracellular Glutathione (GSH) and Thioredoxin Reductase.
    
  • ROS Surge: Depletion of GSH leads to an accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of membrane potential (

    
    ).
    
  • Apoptotic Execution: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, leading to DNA fragmentation (PARP cleavage).

Visualizing the Signaling Cascade

MOA_Pathway Compound 3,5-bis(benzylidene) -1-methylpiperidin-4-one Thiols Cellular Thiols (GSH, TrxR) Compound->Thiols Michael Addition NFkB NF-kB Inhibition Compound->NFkB Suppression ROS ROS Accumulation (Oxidative Stress) Thiols->ROS Depletion Mito Mitochondrial Depolarization ROS->Mito Damage Caspase Caspase-3/7 Activation Mito->Caspase Cyt-c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution NFkB->Apoptosis Pro-survival blocked

Caption: Figure 2.[3] Mechanistic cascade: Thiol depletion and ROS generation drive mitochondrial apoptosis.

Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold:

  • Ortho-Substitution: Placing electron-withdrawing groups (F, Cl) or electron-donating groups (

    
    ) at the ortho position of the phenyl rings significantly enhances cytotoxicity compared to para substitution. This is due to the twisting of the aryl rings (torsion angle effects), which may favor binding to specific protein pockets.
    
  • Nitrogen Substitution: Acylation of the piperidyl nitrogen (N-acyl derivatives) often increases potency over the N-methyl parent, likely by altering lipophilicity and cellular uptake kinetics.

References

  • Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[1][4][5][6] European Journal of Medicinal Chemistry.

  • Das, U., et al. (2008). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[1][4][5][6] PubMed.

  • Das, S., et al. (2013).[7] "Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells."[8] European Journal of Medicinal Chemistry.

  • Sakagami, H., et al. (2010). "Tumor-specific cytotoxicity and type of cell death induced by 3,5-bis(benzylidene)-4-piperidones." Anticancer Research.

  • Lagisetty, P., et al. (2010). "CLEFMA, an anti-proliferative curcuminoid... induces apoptosis in HCT116 cells." Journal of Medicinal Chemistry.

Sources

Antimicrobial and Antifungal Profiling of 3,5-Dibenzyl-1-methylpiperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of 3,5-dibenzyl-1-methylpiperidin-4-one scaffolds, with a critical focus on the bioactive 3,5-bis(benzylidene) analogues.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The piperidin-4-one scaffold has emerged as a privileged structure in drug discovery, particularly for its ability to host diverse pharmacophores. Among its derivatives, 3,5-bis(benzylidene)-1-methylpiperidin-4-one (often colloquially referenced alongside its saturated "dibenzyl" congener) represents a potent class of curcumin-inspired analogues. These compounds exhibit significant antimicrobial and antifungal activity, primarily driven by their


-unsaturated ketone moieties which function as Michael acceptors. This guide delineates the structural requirements for bioactivity, the mechanism of action involving thiol-alkylation, and validated experimental protocols for synthesis and biological evaluation.

Chemical Identity & Structural Rationale

To ensure scientific integrity, a critical distinction must be made between the saturated and unsaturated forms of this pharmacophore.

Nomenclature and Activity Correlation
  • The Saturated Scaffold (3,5-dibenzyl-1-methylpiperidin-4-one):

    • Structure: Contains single bonds connecting the benzyl groups to the piperidone ring (

      
      ).
      
    • Bioactivity Status: Generally exhibits low to negligible antimicrobial potency. It lacks the electrophilic center required for covalent interaction with microbial targets.

    • Role: Often serves as a negative control in Structure-Activity Relationship (SAR) studies to validate the necessity of the double bond.

  • The Bioactive Agent (3,5-bis(benzylidene)-1-methylpiperidin-4-one):

    • Structure: Features exocyclic double bonds (

      
      ) linking the aryl rings to the piperidone core.
      
    • Bioactivity Status: High . The conjugated enone system acts as a "warhead," capable of alkylating nucleophilic residues (e.g., cysteine thiols) in microbial enzymes.

Expert Insight: Researchers observing low activity in "3,5-dibenzyl" samples should verify the oxidation state of the C3 and C5 linkers. The benzylidene (unsaturated) form is the standard for high-potency antimicrobial applications.

Pharmacophore Analysis

The bioactivity is governed by the Dienone System :

  • Central Nitrogen (N-Methyl): Enhances solubility and bioavailability compared to the NH analog; acts as a proton acceptor at physiological pH.

  • 
    -Unsaturated Ketone:  The electrophilic center susceptible to nucleophilic attack.
    
  • Aryl Substituents: Lipophilic domains that facilitate cell membrane penetration. Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings typically enhance potency by increasing the electrophilicity of the

    
    -carbon.
    

Mechanism of Action (MOA)

The antimicrobial efficacy of 3,5-bis(benzylidene)-1-methylpiperidin-4-one is attributed to a multi-modal mechanism, primarily centered on Michael Addition .

Thiol Alkylation

The compound acts as a Michael acceptor. It covalently binds to the sulfhydryl (-SH) groups of essential cellular proteins and enzymes (e.g., thioredoxin reductase, glutathione).

  • Consequence: Depletion of intracellular thiols leads to a loss of redox homeostasis.

Oxidative Stress Induction

Following thiol depletion, the microbial cell accumulates Reactive Oxygen Species (ROS).

  • Pathway: The drug interferes with the electron transport chain (ETC) in bacteria or mitochondria in fungi, leading to superoxide anion generation, membrane lipid peroxidation, and ultimately, cell death (apoptosis-like in fungi).

Visualization: Molecular Mechanism

MOA cluster_cell Microbial Cell Cytoplasm Compound 3,5-bis(benzylidene) -1-methylpiperidin-4-one Complex Covalent Adduct (Michael Addition) Compound->Complex Alkylation Target Microbial Enzyme (Cysteine-SH) Target->Complex ROS ROS Accumulation (Oxidative Stress) Complex->ROS Enzyme Inhibition Death Cell Death (Apoptosis/Lysis) ROS->Death Membrane Damage

Caption: Pathway illustrating the covalent inhibition of microbial enzymes via Michael addition, leading to lethal oxidative stress.

Antimicrobial & Antifungal Spectrum

The following data summarizes the activity profile of the 3,5-bis(benzylidene) derivative and its substituted analogues (e.g., 2-chloro, 4-methoxy).

Antibacterial Activity

The compounds generally show higher potency against Gram-positive bacteria due to the absence of the outer lipopolysaccharide membrane found in Gram-negatives.

OrganismGram StatusSusceptibilityMIC Range (µg/mL)Notes
Staphylococcus aureusPositiveHigh6.25 - 25.0High sensitivity to halogenated derivatives.
Bacillus subtilisPositiveHigh12.5 - 50.0Comparable to standard antibiotics in some assays.
Escherichia coliNegativeModerate50.0 - >100Requires hydrophobic substitutions to penetrate outer membrane.
Pseudomonas aeruginosaNegativeLow>100High intrinsic resistance (efflux pumps).
Antifungal Activity

The antifungal mechanism often involves disrupting the fungal cell wall synthesis or inducing mitochondrial dysfunction.

OrganismTypeSusceptibilityMIC Range (µg/mL)Notes
Candida albicansYeastModerate-High25.0 - 50.0Activity enhanced by electron-withdrawing groups (-NO2, -Cl).
Aspergillus nigerMoldModerate50.0 - 100Effective at inhibiting spore germination.
Aspergillus fumigatusMoldModerate50.0 - 100Comparable to Fluconazole in specific derivative studies.

Experimental Protocols

These protocols are designed for the synthesis and evaluation of the active unsaturated form .

Synthesis: Claisen-Schmidt Condensation

This method yields the thermodynamically stable (E,E)-3,5-bis(benzylidene) isomer.

Reagents:

  • 1-Methyl-4-piperidone (10 mmol)

  • Substituted Benzaldehyde (20-22 mmol)

  • Ethanol (Absolute, 20 mL)

  • NaOH (10% aqueous solution) or HCl (gas) for acid catalysis.

Workflow:

  • Dissolution: Dissolve 1-methyl-4-piperidone and the aldehyde in ethanol.

  • Catalysis: Add NaOH dropwise while stirring at room temperature (25°C).

  • Precipitation: A yellow/orange precipitate typically forms within 1-3 hours.

  • Purification: Filter the solid, wash with cold ethanol/water, and recrystallize from ethanol/chloroform.

  • Validation: Confirm structure via ¹H-NMR (olefinic protons at

    
     7.6–7.8 ppm singlets) and IR (C=O stretch shifted to ~1660 cm⁻¹).
    
Visualization: Synthesis Workflow

Synthesis Start 1-Methyl-4-piperidone + 2 eq. Aryl Aldehyde Reaction Claisen-Schmidt Condensation (EtOH, NaOH, 25°C, 3h) Start->Reaction Product Crude Precipitate (Yellow/Orange Solid) Reaction->Product Purification Recrystallization (EtOH/CHCl3) Product->Purification Final 3,5-bis(benzylidene)-1-methylpiperidin-4-one (Pure Crystal) Purification->Final

Caption: Step-by-step synthesis via base-catalyzed condensation to yield the bioactive benzylidene derivative.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (MHB). Final concentrations: 100, 50, 25, 12.5, 6.25 µg/mL.

  • Incubation: Add 10 µL of inoculum to 190 µL of drug-containing media. Incubate at 37°C for 24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

References

  • Dimmock, J. R., et al. (2024). "Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity." Semantic Scholar. Link

  • Singaram, K., et al. (2016).[1] "Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives." Journal of the Serbian Chemical Society. Link

  • Karthikeyan, N. S., et al. (2009). "(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one."[2] Acta Crystallographica Section E. Link

  • Goel, K. K., et al. (2008).[3] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Aleksandrova, Y. R., et al. (2025).[4] "Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies." MDPI Molecules. Link

Sources

Methodological & Application

Mannich reaction for the synthesis of 3,5-dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3,5-Dibenzyl-1-methylpiperidin-4-one via Double Mannich Cyclization

Executive Summary

The piperidin-4-one scaffold is a privileged pharmacophore in drug discovery, serving as a critical precursor for various alkaloids, analgesics, and targeted anticancer agents (1)[1]. This application note details a highly efficient, one-pot synthesis of 3,5-dibenzyl-1-methylpiperidin-4-one. By leveraging a biomimetic multicomponent double Mannich condensation—conceptually related to the classic Robinson tropinone synthesis (2)[2]—this protocol ensures high atom economy and reliable cyclization through rigorous pH control and orthogonal workup strategies.

Mechanistic Rationale & Causality

The construction of the 6-membered piperidone ring from acyclic precursors relies on a precisely orchestrated cascade of electrophilic and nucleophilic species (3)[3].

  • Why use Methylamine Hydrochloride instead of the free base? The hydrochloride salt acts as an internal buffer, maintaining the reaction medium at a mildly acidic pH (4.0–5.0). This specific pH is the thermodynamic sweet spot: it is acidic enough to protonate formaldehyde (facilitating nucleophilic attack by the amine to form the highly electrophilic iminium ion) but not so acidic that it completely traps the amine as an unreactive ammonium salt.

  • The Role of Glacial Acetic Acid: The addition of catalytic acetic acid drives the enolization of the starting ketone, 1,5-diphenyl-3-pentanone. The enol serves as the active nucleophile.

  • The Cyclization Cascade: The first Mannich reaction forms an acyclic

    
    -amino ketone intermediate. Because primary amines are used, the resulting secondary amine immediately condenses with a second equivalent of formaldehyde. The second enolized 
    
    
    
    -carbon then attacks this new iminium species intramolecularly, closing the ring to form the thermodynamically stable 3,5-dibenzyl-1-methylpiperidin-4-one (4)[4].

Quantitative Reagent Metrics

ReagentMW ( g/mol )EquivalentsAmountRole
1,5-Diphenyl-3-pentanone 238.331.02.38 g (10.0 mmol)Substrate / Nucleophile
Methylamine Hydrochloride 67.521.050.71 g (10.5 mmol)Primary Amine Source
Formaldehyde (37% aq) 30.032.52.0 mL (~25.0 mmol)Electrophile Precursor
Glacial Acetic Acid 60.05Catalytic2.0 mLEnolization Promoter
Ethanol (Absolute) 46.07Solvent20.0 mLReaction Medium

Note: A slight excess of formaldehyde (2.5 eq) is utilized to ensure the complete conversion of the intermediate secondary amine into the second iminium ion, preventing the reaction from stalling at the acyclic stage.

Self-Validating Experimental Protocol

Phase 1: Iminium Generation
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.71 g (10.5 mmol) of methylamine hydrochloride in 20.0 mL of absolute ethanol.

  • Add 2.0 mL of 37% aqueous formaldehyde dropwise over 5 minutes. Causality: Dropwise addition controls the mildly exothermic condensation between the amine and formaldehyde, preventing the volatilization of the amine and ensuring quantitative conversion to the iminium intermediate. Stir at room temperature for 15 minutes.

Phase 2: Enolization & Cyclization
  • Add 2.38 g (10.0 mmol) of 1,5-diphenyl-3-pentanone to the stirring mixture, followed immediately by 2.0 mL of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4 to 6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting ketone (

    
    ) should disappear, replaced by baseline material (the highly polar hydrochloride salt of the product).
    
Phase 3: Orthogonal Acid-Base Workup
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Dilute the resulting viscous residue with 20 mL of deionized water.

  • Purification Wash: Extract the aqueous layer with diethyl ether (2 × 15 mL). Causality: At this acidic pH, the target piperidone is protonated and highly water-soluble. Washing with ether selectively strips away unreacted ketones, aldol byproducts, and non-basic impurities. Discard the ether layer.

  • Free-Basing: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10–11. Causality: The

    
     of the piperidine nitrogen is approximately 9.5. Pushing the pH above 10 ensures complete deprotonation. The solution will turn cloudy as the free-base piperidone precipitates or oils out.
    
  • Extract the basic aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    
  • Purify via recrystallization from hot ethanol/water to afford pure 3,5-dibenzyl-1-methylpiperidin-4-one as a crystalline solid (5)[5].

Analytical Verification

To validate the structural integrity of the synthesized compound, perform the following characterizations:

  • LC-MS: Expect a dominant

    
     peak at 
    
    
    
    294.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic
    
    
    singlet integrating to 3 protons around 2.3 ppm. The benzylic
    
    
    protons and the piperidine ring protons will appear as complex multiplets between 2.5 and 3.5 ppm, while the aromatic protons will integrate to 10 protons between 7.1 and 7.3 ppm.

Visual Workflow

MannichPathway Ketone 1,5-Diphenyl-3-pentanone (Nucleophile Source) Enol Acid-Catalyzed Enolization (Active Nucleophile) Ketone->Enol Amine Methylamine HCl + CH₂O (Electrophile Source) Iminium Iminium Ion Formation (pH 4.0 - 5.0) Amine->Iminium InterMannich Intermolecular Mannich (β-Amino Ketone Intermediate) Iminium->InterMannich Enol->InterMannich IntraMannich Intramolecular Mannich (Ring Closure at 80°C) InterMannich->IntraMannich + 2nd CH₂O eq Workup Acid-Base Extraction (pH > 10, EtOAc) IntraMannich->Workup Product 3,5-Dibenzyl-1-methylpiperidin-4-one (Purified Target) Workup->Product

Figure 1: Mechanistic workflow and progression of the double Mannich cyclization cascade.

References

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC. Source: nih.gov. URL: 3

  • Tropinone - Wikipedia. Source: wikipedia.org. URL: 2

  • a review on the synthesis and biological activities of piperidin-4-ones - IJPSR. Source: ijpsr.com. URL: 1

  • Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts | Organic Letters. Source: acs.org. URL: 4

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Source: ajchem-a.com. URL: 5

Sources

Enantioselective Synthesis of 3,5-Dibenzyl-1-methylpiperidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Scalable Asymmetric Synthesis

Executive Summary & Rationale

The 3,5-disubstituted piperidin-4-one scaffold is a privileged pharmacophore found in numerous bioactive alkaloids, analgesics, and targeted oncology candidates. Synthesizing 3,5-dibenzyl-1-methylpiperidin-4-one in an enantiomerically pure form presents a profound synthetic challenge: controlling two contiguous stereocenters (C3 and C5) that are highly susceptible to epimerization due to the acidity of the


-protons adjacent to the ketone.

To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr), process chemists rely on two state-of-the-art methodologies:

  • Route A: Catalytic Asymmetric Hydrogenation of a cross-conjugated dienone precursor[1].

  • Route B: Organocatalytic Asymmetric Phase-Transfer Catalysis (PTC) via sequential benzylation[2].

This guide provides full mechanistic transparency and self-validating protocols for both routes, empowering researchers to select and execute the optimal pathway for their specific scale-up requirements.

Mechanistic Causality & Experimental Design

Route A: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of exocyclic


-unsaturated enones is notoriously difficult due to competitive double-bond isomerization and over-reduction[1].
  • Catalyst Choice: We utilize a Rh(I) complex with a rigid, electron-rich chiral phospholane ligand (e.g.,

    
    -Me-DuPhos). Unlike Ru-BINAP systems, which often allow substrate isomerization, the Rh-DuPhos system provides a deep, rigid chiral pocket that dictates a highly specific binding geometry, preventing the formation of the meso-diastereomer[3].
    
  • Pressure & Solvent Causality: The reaction is conducted at 50 atm of

    
     in degassed methanol. High pressure is critical; it forces the oxidative addition of 
    
    
    
    to outcompete reversible, non-selective substrate dissociation. Methanol acts as a protic shuttle, accelerating the migratory insertion step.
Route B: Asymmetric Phase-Transfer Catalysis (PTC)

Chiral PTC utilizes well-defined chiral ion pairs to achieve high stereoselectivity in biphasic systems[2]. Recent advancements in PTC have made it a highly sustainable, heavy-metal-free alternative for industrial applications[4].

  • Catalyst Choice: We deploy a

    
    -symmetric Maruoka catalyst (a binaphthyl-modified spiro quaternary ammonium bromide). Traditional Cinchona alkaloids fail here because the bulky mono-benzylated intermediate sterically clashes with the catalyst. The Maruoka catalyst possesses an open yet highly defined chiral cavity that easily accommodates the intermediate, forcing the second benzyl bromide to attack exclusively from the Re-face.
    
  • Biphasic Dynamics: The use of 50% aqueous KOH and toluene creates a sharp interface. The enolate is generated at this interface, extracted by the chiral ammonium cation into the organic phase as a tight ion pair, and shielded from racemic background reactions[2].

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of both synthetic routes, allowing process chemists to make data-driven decisions based on their laboratory infrastructure.

MetricRoute A: Asymmetric HydrogenationRoute B: Asymmetric PTC Alkylation
Starting Material 3,5-bis(benzylidene)-1-methylpiperidin-4-one1-Methylpiperidin-4-one
Catalyst System [Rh(COD)(

-Me-DuPhos)]BF


-Maruoka Catalyst
Yield (Isolated) 92%85%
Enantiomeric Excess >98% ee96% ee
Diastereomeric Ratio >95:5 (anti:meso)>90:10 (anti:meso)
Scalability High (Requires high-pressure autoclave)Excellent (Standard glass reactors)
Step Count 2 Steps (includes condensation)1 Step (direct sequential alkylation)

Visualizations of Workflows and Mechanisms

Workflow SM 1-Methylpiperidin-4-one (Starting Material) Cond Claisen-Schmidt Condensation (Benzaldehyde, NaOH, EtOH) SM->Cond Route A PTC Asymmetric PTC Alkylation Benzyl Bromide, 50% KOH (S,S)-Maruoka Catalyst SM->PTC Route B Dienone 3,5-bis(benzylidene)-1- methylpiperidin-4-one Cond->Dienone Hydro Asymmetric Hydrogenation [Rh(COD)((R,R)-Me-DuPhos)]+ H2 (50 atm), MeOH Dienone->Hydro ProdA (3S, 5S)-3,5-Dibenzyl-1- methylpiperidin-4-one Hydro->ProdA 98% ee, >95:5 dr ProdB (3R, 5R)-3,5-Dibenzyl-1- methylpiperidin-4-one PTC->ProdB 96% ee, >90:10 dr

Caption: Synthetic workflow comparing Asymmetric Hydrogenation (Route A) and PTC Alkylation (Route B).

Mechanism Aq Aqueous Phase (50% KOH) Deprotonation of Ketone Interface Biphasic Interface Potassium Enolate Formation Aq->Interface Org1 Organic Phase (Toluene) Chiral Ion-Pair Formation Interface->Org1 Phase Transfer TS Stereo-determining Transition State Si-face blocked by Binaphthyl Org1->TS + Benzyl Bromide Prod Enantioenriched Product Catalyst Regeneration TS->Prod Re-face attack Prod->Org1 Catalyst Recycling

Caption: Mechanistic pathway of the asymmetric Phase-Transfer Catalyzed (PTC) benzylation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Dienone Precursor (Route A, Step 1)

Causality Check: The Claisen-Schmidt condensation must be run with an excess of benzaldehyde (2.2 eq) to prevent the reaction from stalling at the mono-benzylidene intermediate.

  • Setup: In a 500 mL round-bottom flask, dissolve 1-methylpiperidin-4-one (10.0 g, 88.4 mmol) and benzaldehyde (20.6 g, 194.5 mmol) in absolute ethanol (150 mL).

  • Reaction: Cool the mixture to 0 °C. Add 10% aqueous NaOH (20 mL) dropwise over 30 minutes. Stir at room temperature for 4 hours.

  • IPC (In-Process Control): Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 3:1). The protocol is validated when the starting material (

    
     ~0.1) is completely replaced by a bright yellow fluorescent spot (
    
    
    
    ~0.6).
  • Workup: Filter the precipitated yellow solid. Wash sequentially with cold ethanol (50 mL) and water (100 mL). Dry under high vacuum to yield 3,5-bis(benzylidene)-1-methylpiperidin-4-one.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation (Route A, Step 2)

Causality Check: Oxygen is strictly prohibited.


 will irreversibly oxidize the electron-rich phospholane ligand, instantly terminating the catalytic cycle.
  • Preparation: Inside an argon-filled glovebox, dissolve the dienone precursor (5.0 g, 17.3 mmol) and[Rh(COD)(

    
    -Me-DuPhos)]BF
    
    
    
    (100 mg, ~1 mol%) in rigorously degassed anhydrous methanol (50 mL).
  • Hydrogenation: Transfer the solution to a stainless-steel autoclave. Purge the vessel with

    
     gas three times, then pressurize to 50 atm. Stir at 25 °C for 12 hours.
    
  • IPC & Validation: At 6 hours, vent the reactor, extract a 10 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction validates itself when the dienone mass (m/z 288.3) is completely replaced by the saturated product mass (m/z 294.4). If intermediate mono-alkenes are present, repressurize and extend the reaction time.

  • Purification: Vent the

    
    , concentrate the solvent in vacuo, and purify via flash chromatography (DCM/MeOH 95:5).
    
  • Stereochemical Validation: Analyze via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10, 1.0 mL/min). The

    
     enantiomer should elute with >98% ee.
    
Protocol 3: Asymmetric PTC Alkylation (Route B)

Causality Check: The rate of enolate formation is strictly dependent on the interfacial surface area. Insufficient stirring leads to a starved organic phase, promoting a racemic background reaction[2].

  • Setup: In a 250 mL jacketed reactor equipped with a mechanical stirrer, add 1-methylpiperidin-4-one (5.0 g, 44.2 mmol),

    
    -Maruoka Catalyst (330 mg, 1 mol%), and benzyl bromide (18.9 g, 110.5 mmol) in toluene (100 mL).
    
  • Reaction: Cool the biphasic mixture to 0 °C. Add 50% aqueous KOH solution (30 mL) in one portion. Immediately increase the mechanical stirring to 1000 rpm . Stir for 24 hours.

  • IPC & Validation: At 12 hours, halt stirring to allow phase separation. Sample the upper organic layer and analyze via GC-FID. The protocol validates itself when the ratio of the mono-benzylated intermediate to the di-benzylated product shifts past 5:95. If the mono-benzylated species stalls, verify the stirring rpm.

  • Workup: Dilute with water (100 mL) and extract with ethyl acetate (

    
     mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Stereochemical Validation: Purify via silica gel chromatography and analyze the pure product via Chiral HPLC (Chiralpak AD-H) to confirm >96% ee and >90:10 dr.

References

1.[1] Huai-Yu Bin et al., "Asymmetric hydrogenation of exocyclic


-unsaturated 

-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution", National Center for Biotechnology Information (PMC), 2021. URL: 2.[3] "Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis", ACS Publications, 2014. URL: 3.[2] Takashi Ooi, Keiji Maruoka, "Recent advances in asymmetric phase-transfer catalysis", National Center for Biotechnology Information (PubMed), 2007. URL: 4.[4] Hyo-Jun Lee, Keiji Maruoka, "Asymmetric phase-transfer catalysis", National Center for Biotechnology Information (PubMed) / Nature Reviews Chemistry, 2024. URL:

Sources

Protocol for the purification of 3,5-dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocol for 3,5-Dibenzyl-1-methylpiperidin-4-one

Executive Summary & Context

3,5-Dibenzyl-1-methylpiperidin-4-one (CAS: 408308-83-8) is a highly valued building block and intermediate in the synthesis of piperidone-based curcumin analogs, which are extensively investigated for their cytotoxic, anti-inflammatory, and nonlinear optical properties[1][2]. Typically synthesized via the catalytic hydrogenation of 3,5-dibenzylidene-1-methylpiperidin-4-one, the crude post-reaction mixture presents a multifaceted purification challenge. It contains pyrophoric catalyst residues, partially reduced intermediates, over-reduced alcohols, and a mixture of stereoisomers.

This application note provides a field-proven, highly optimized protocol to isolate the thermodynamically favored meso-isomer, (3R,5S)-3,5-dibenzyl-1-methylpiperidin-4-one[3], at >99% purity. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and self-validating checks required to ensure absolute scientific integrity.

Mechanistic Principles of the Purification Strategy

To achieve high purity, the purification workflow exploits the specific physicochemical properties of the target molecule:

  • Exploiting Basicity (Acid-Base Extraction): The target molecule features a tertiary amine within the piperidine ring (estimated pKa ~8.5). At pH < 2, the amine is >99.9% protonated, rendering it highly soluble in aqueous media and insoluble in organic solvents. This allows for the complete partitioning and removal of neutral impurities (e.g., unreacted benzaldehyde or neutral degradation products). Subsequent basification (pH > 10) deprotonates the amine, driving it back into the organic phase.

  • Neutralizing Silanol Activity (Chromatography): Silica gel is inherently acidic due to surface silanol groups. Basic amines will strongly interact with these sites via hydrogen bonding, leading to severe peak tailing and poor resolution. The mandatory addition of 1% Triethylamine (TEA) to the mobile phase dynamically neutralizes these silanol sites, ensuring the target compound elutes as a sharp, well-defined band.

  • Thermodynamic Lattice Packing (Crystallization): The reduction of the two double bonds creates chiral centers at C3 and C5. The cis-isomer is a meso compound (3R,5S) and is thermodynamically favored because both bulky benzyl groups can occupy equatorial positions in the piperidone chair conformation[2][3]. While chromatography struggles to separate the meso form from the racemic trans-isomer due to identical polarities, crystallization exploits their different spatial packing and lattice energies, selectively precipitating the highly symmetrical meso form.

Experimental Workflow

Workflow Step1 Crude Hydrogenation Mixture (Contains Pd/C, Isomers, Byproducts) Step2 Celite Filtration (Removes Pyrophoric Pd/C) Step1->Step2 Vacuum Step3 Acid-Base Extraction (Isolates Basic Amine Fraction) Step2->Step3 1M HCl then NaOH Step4 Silica Gel Flash Chromatography (Hexane/EtOAc + 1% TEA) Step3->Step4 Organic Extract Step5 Diastereomeric Recrystallization (Hot Ethanol) Step4->Step5 Target Fractions Step6 Pure (3R,5S)-3,5-dibenzyl- 1-methylpiperidin-4-one Step5->Step6 >99% Purity

Fig 1. Step-by-step purification workflow for 3,5-dibenzyl-1-methylpiperidin-4-one.

Step-by-Step Methodology

Phase 1: Catalyst Removal & Initial Workup
  • Safety Filtration: Dilute the crude hydrogenation mixture with Ethyl Acetate (EtOAc). Filter the mixture through a tightly packed pad of wet Celite under vacuum.

  • Self-Validation: Ensure the Pd/C filter cake remains wet with solvent at all times to prevent auto-ignition. Wash the pad with additional EtOAc until the filtrate runs clear.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield a crude oil.

Phase 2: Selective Acid-Base Extraction
  • Acidification: Dissolve the crude oil in EtOAc (10 mL/g of crude). Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated target) into a clean flask. Wash the remaining organic layer with an additional 0.5 volumes of 1M HCl. Discard the organic layer (contains neutral impurities).

  • Basification: Place the combined aqueous extracts in an ice bath. Slowly add 2M NaOH dropwise with magnetic stirring until the solution turns milky white (precipitation of the free base).

  • Self-Validation (Critical): Test the aqueous solution with pH indicator paper. The pH must be ≥ 10 . If the pH is lower, a significant portion of the amine remains protonated in the water, leading to catastrophic yield loss.

  • Extraction: Extract the basified aqueous layer three times with fresh Dichloromethane (DCM). Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enriched free base.

Phase 3: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in Hexane containing 1% Triethylamine (v/v).

  • Loading & Elution: Dissolve the enriched free base in a minimal volume of DCM and load it onto the column. Elute using a shallow step gradient of Hexane:EtOAc (80:20 to 70:30) containing 1% TEA.

  • Self-Validation (TLC): Monitor fractions via Thin Layer Chromatography (TLC). The target compound will elute as a distinct UV-active spot. To confirm the presence of the tertiary amine, stain the TLC plate with Dragendorff's reagent; the target will immediately appear as a bright orange spot.

  • Pooling: Pool the fractions containing the pure target spot and evaporate the solvent to dryness.

Phase 4: Diastereomeric Resolution via Crystallization
  • Dissolution: Suspend the chromatographed solid in minimal boiling absolute ethanol (approx. 3-5 mL/g).

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours.

  • Self-Validation: Seed crystals should begin to form. If the compound "oils out" instead of crystallizing, reheat the mixture until homogenous, add 1-2 mL of extra ethanol, and cool at a much slower rate.

  • Maturation & Isolation: Transfer the flask to a 4°C refrigerator overnight. Filter the resulting crystals via vacuum filtration, washing the cake with ice-cold ethanol. Dry under high vacuum at 40°C for 12 hours.

Quantitative Data & Profiling

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
IUPAC Name (3R,5S)-3,5-dibenzyl-1-methylpiperidin-4-one
Stereochemistry Meso form (Thermodynamically favored cis-isomer)
CAS Number 408308-83-8
Molecular Weight 293.41 g/mol
Formula C₂₀H₂₃NO

Table 2: Impurity Profiling and Separation Strategy

Impurity TypeExample / SourcePrimary Removal Mechanism
Catalyst Residue Palladium on Carbon (Pd/C)Size exclusion (Celite filtration)
Neutral Organics Unreacted Benzaldehyde, TolueneAcid-base extraction (Retained in organic wash)
Over-reduced Byproduct 3,5-dibenzyl-1-methylpiperidin-4-olFlash chromatography (Higher polarity, lower Rf)
Diastereomer trans-3,5-dibenzyl-1-methylpiperidin-4-oneRecrystallization (Differential lattice energy)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102029353, (3R,5S)-3,5-dibenzyl-1-methylpiperidin-4-one." PubChem, [Link]

  • Nesterov, V. V., et al. "Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one." Acta Crystallographica Section E, ResearchGate, [Link]

Sources

Using 3,5-dibenzyl-1-methylpiperidin-4-one in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) of Piperidone Derivatives for Deubiquitinating Enzyme (DUB) Inhibition

Scientific Context & Causality in Assay Design

In modern oncology drug discovery, targeting the ubiquitin-proteasome system (UPS) has evolved beyond broad-spectrum proteasome inhibitors (e.g., bortezomib) toward highly selective inhibitors of deubiquitinating enzymes (DUBs)[1]. Among the most promising pharmacophores for DUB inhibition are the piperidone-based chalcone derivatives, specifically 3,5-bis(benzylidene)-1-methylpiperidin-4-one and its analogs (such as RA-9)[2].

However, a critical challenge in High-Throughput Screening (HTS) is validating the exact mechanism of action (MoA) and eliminating false positives. This is where 3,5-dibenzyl-1-methylpiperidin-4-one plays an indispensable role[3]. As the fully saturated analog of the active bis-benzylidene compounds, it lacks the α,β-unsaturated carbonyl groups required to act as a Michael acceptor.

The Causality of the Control: Active piperidone derivatives exert their anti-cancer effects by covalently binding (via thiol alkylation) to the catalytic cysteine sulfhydryl groups in the active sites of DUBs like UCH-L1, USP5, and USP8[4]. By incorporating the saturated 3,5-dibenzyl-1-methylpiperidin-4-one into the HTS library as a structural negative control, researchers create a self-validating SAR (Structure-Activity Relationship) system . If the assay is mechanistically sound, the saturated dibenzyl compound will show zero DUB inhibition, proving that any observed activity from the library hits is strictly dependent on the presence of the electrophilic Michael acceptor[5].

MOA Control Saturated Control (3,5-dibenzyl...) DUBs DUB Enzymes (USP8, UCH-L1) Control->DUBs No Reaction (Lacks Michael Acceptor) Active Active Analog (bis-benzylidene) Active->DUBs Covalent Thiol Alkylation PolyUb Polyubiquitin Accumulation DUBs->PolyUb Inhibition of Cleavage Apoptosis Cell Cycle Arrest & Apoptosis PolyUb->Apoptosis p53/p27 Upregulation

Mechanism of Action: Active piperidones covalently inhibit DUBs, while saturated controls do not.

Experimental Protocols: Self-Validating HTS Workflows

To comprehensively screen piperidone derivatives, a dual-assay approach is required: a target-specific reporter assay (Ub-FL) and an orthogonal phenotypic assay (WST-1).

Protocol A: High-Throughput DUB/Proteasome Activity Assay (Ub-FL Bioluminescence)

This assay directly measures intact 26S proteasome and DUB activity in living cells. Inhibition of DUBs prevents the cleavage and degradation of the ubiquitin-luciferase (Ub-FL) reporter, leading to a measurable accumulation of luminescence[5].

Step-by-Step Methodology:

  • Cell Seeding: Dispense 2,000 HeLa cervical cancer cells per well into a solid white 384-well microplate using an automated liquid handler. Culture in 25 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Reporter Transfection: Transiently transfect cells with the Ub-FL expression vector (and a CMV-Luc control vector in a parallel plate to normalize for general transcription effects) using a high-throughput lipid-based transfection reagent. Incubate for 24 hours.

  • Compound Transfer: Use an acoustic liquid dispenser (e.g., Echo 550) to transfer 50 nL of compound from the source library (including 3,5-dibenzyl-1-methylpiperidin-4-one as the negative control and RA-9 as the positive control) to achieve a final screening concentration of 10 µM (0.2% DMSO final)[2].

  • Incubation: Incubate the treated plates for 12 hours at 37°C.

  • Reagent Addition: Add 25 µL of steady-state luciferase assay reagent (e.g., Bright-Glo™) to each well. Agitate on a plate shaker for 2 minutes to induce cell lysis.

  • Readout: Measure luminescence (Relative Luminescence Units, RLU) using a multi-mode microplate reader.

Protocol B: Orthogonal High-Throughput Cell Viability Assay (WST-1)

To ensure that the biochemical DUB inhibition translates to the desired malignant phenotype attenuation, an orthogonal cytotoxicity screen is performed[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed TOV-21G ovarian cancer cells (1,500 cells/well) in clear-bottom 384-well plates. Incubate overnight.

  • Compound Treatment: Serially dilute compounds (0.1 µM to 50 µM) and dispense via acoustic transfer. Include the saturated dibenzyl control to verify that cytotoxicity is mechanistically linked to the α,β-unsaturated structural motif.

  • Incubation: Incubate for 48 hours to allow for cell cycle arrest at the S-G2/M phase and subsequent apoptosis[2].

  • WST-1 Addition: Add 5 µL of WST-1 cell proliferation reagent per well. Incubate for 2 hours at 37°C. The tetrazolium salt is cleaved to formazan only by metabolically active cells.

  • Readout: Measure absorbance at 450 nm (reference wavelength 650 nm) to quantify cell viability.

HTS_Workflow Step1 1. Automated Cell Seeding (384-well plates, HeLa/TOV-21G) Step2 2. Ub-FL Plasmid Transfection (Target-specific plates only) Step1->Step2 Step3 3. Acoustic Compound Dispensing (Includes saturated negative controls) Step2->Step3 Step4 4. Incubation (12h for Ub-FL / 48h for WST-1) Step3->Step4 Step5 5. Assay Reagent Addition (Luciferin or WST-1) Step4->Step5 Step6 6. Multi-Mode Plate Readout (Luminescence or Absorbance) Step5->Step6 Step7 7. Hit Selection & SAR Analysis (Z'-factor > 0.6 required) Step6->Step7

384-Well High-Throughput Screening Workflow for Piperidone Derivatives.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the HTS campaign, rigorous statistical parameters must be met. The table below summarizes the expected quantitative readouts when comparing the active bis-benzylidene pharmacophore against the saturated 3,5-dibenzyl-1-methylpiperidin-4-one control.

Compound ClassificationStructural FeatureUb-FL Luminescence (Fold Change vs DMSO)Cell Viability (IC₅₀ in HeLa)Assay Z'-FactorConclusion / Utility
RA-9 (Positive Control) α,β-unsaturated ketone> 8.5x increase1.2 µM0.72Validated DUB inhibitor; Induces apoptosis[2].
Novel Piperidone Hit α,β-unsaturated ketone> 5.0x increase< 5.0 µM0.68Primary Hit; Proceed to secondary ROS assays.
3,5-dibenzyl-1-methylpiperidin-4-one Saturated (No Michael Acceptor)1.0x (Baseline)> 50 µMN/ACritical Negative Control; Validates thiol-alkylation MoA[3].
Bortezomib (Reference) Boronic acid (20S inhibitor)> 10.0x increase0.05 µM0.8020S Proteasome control; Differentiates DUB vs 20S targeting[5].

Note: A Z'-factor ≥ 0.5 indicates an excellent assay with a large separation band between the positive and negative controls, making it highly suitable for HTS.

References

  • PubChem - NIH (3R,5S)-3,5-dibenzyl-1-methylpiperidin-4-one | CID 102029353 - Structure and Chemical Properties. URL:[Link]

  • Issaenko OA, Amerik AY. Chalcone-based small-molecule inhibitors attenuate malignant phenotype via targeting deubiquitinating enzymes. Cell Cycle. 2012. URL:[Link]

Sources

Application Note & Protocols: A Multi-Assay Framework for Efficacy Evaluation of 3,5-dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for evaluating the efficacy of 3,5-dibenzyl-1-methylpiperidin-4-one.

Introduction: The Therapeutic Potential of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile foundation for the synthesis of molecules with diverse pharmacological activities.[1][2] An extensive body of research has demonstrated that derivatives of this scaffold possess significant biological properties, including potent anticancer and cytotoxic effects against a range of human cancer cell lines.[3][4][5] Compounds structurally related to 3,5-dibenzyl-1-methylpiperidin-4-one, particularly those with dibenzylidene or related aryl substitutions, are known to induce cell death and inhibit tumor cell proliferation.[4][5]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, multi-tiered framework of cell-based assays to comprehensively evaluate the efficacy of 3,5-dibenzyl-1-methylpiperidin-4-one (herein referred to as the "Test Compound"). The described workflow begins with a broad assessment of cytotoxicity, followed by detailed investigations into the specific mechanisms of cell death and cell cycle perturbation. This integrated approach ensures a thorough preliminary characterization of the compound's potential as a therapeutic agent.

Integrated Experimental Workflow

A systematic evaluation of a novel compound involves a logical progression from general effects to specific mechanisms. The workflow outlined below ensures that each experimental step informs the next, building a comprehensive biological profile of the Test Compound. This tiered approach is efficient, cost-effective, and provides a clear path from initial screening to mechanistic investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Pathway Analysis cluster_3 Outcome start Select Cancer Cell Line(s) assay1 Cell Viability Assay (e.g., MTT / MTS) start->assay1 calc Calculate IC50 Value assay1->calc assay2 Apoptosis Assay (Annexin V / PI) calc->assay2 assay3 Cell Cycle Analysis (PI Staining) calc->assay3 assay4 Target Pathway Analysis (e.g., Western Blot for p-STAT3) assay2->assay4 assay3->assay4 end Comprehensive Efficacy Profile of Test Compound assay4->end

Caption: Integrated workflow for compound efficacy evaluation.

Assay 1: Cell Viability and Cytotoxicity Profile

Principle: The initial step in characterizing any potential anticancer agent is to determine its effect on cell viability and proliferation.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8][9] It quantitatively measures the metabolic activity of a cell population. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT reagent into a purple, insoluble formazan product. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[10] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[11][12]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to ~80% confluency.

    • Trypsinize, count, and dilute the cells in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL. This density should be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Include at least three wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest compound treatment.

    • Prepare a positive control (e.g., 10 µM Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells (in triplicate).

    • Incubate for 48 hours (or a desired time point) at 37°C with 5% CO₂.

  • MTT Incubation & Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well (including controls) and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 150 µL of DMSO to each well to solubilize the formazan.

    • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average OD of the blank (medium only) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Determine IC50 Value:

    • Plot the % Viability against the log-transformed concentration of the Test Compound.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[13][14] Software such as GraphPad Prism is ideal for this analysis.

Table 1: Example Cytotoxicity Data for the Test Compound on HCT116 Cells

Compound Concentration (µM)Log ConcentrationMean Absorbance (570 nm)% Viability
Vehicle Control (0)-1.254100.0%
0.1-1.01.23198.2%
10.01.09887.6%
50.70.76561.0%
101.00.59947.8%
251.40.24119.2%
501.70.0987.8%
1002.00.0655.2%
Calculated IC50 ~9.5 µM

Assay 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle: If the Test Compound demonstrates cytotoxicity, it is critical to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17][18] Dual staining with Annexin V and PI allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells[17]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[17]

  • Annexin V- / PI+ : Primarily necrotic cells (rare)

Detailed Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment:

    • Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.

    • Treat cells in triplicate with the Test Compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.

    • Combine the detached cells with their corresponding supernatant from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[19]

  • Staining Procedure:

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[20]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL). Gently vortex.

    • Incubate for 15-20 minutes at room temperature in the dark.[17]

    • Crucial Controls: Prepare tubes with unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and gates on the flow cytometer.[16]

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]

    • Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at ~617 nm.[18] Collect at least 10,000 events per sample.

Data Analysis and Presentation

Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express). After compensation, create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). Use the single-stain controls to set the quadrants to define the four populations. Quantify the percentage of cells in each quadrant.

Table 2: Example Apoptosis Analysis in HCT116 Cells after 24h Treatment

TreatmentViable (LL) %Early Apoptotic (LR) %Late Apoptotic (UR) %Necrotic (UL) %
Vehicle Control94.5%2.1%3.0%0.4%
Test Compound (IC50)55.2%28.7% 15.1%1.0%
Test Compound (2x IC50)21.8%45.3% 31.9%1.0%
Staurosporine35.6%38.9%24.8%0.7%
(LL: Lower-Left, LR: Lower-Right, UR: Upper-Right, UL: Upper-Left Quadrant)

Assay 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest at specific checkpoints (G0/G1, S, or G2/M).[21] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[22] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry.[21] The fluorescence intensity is directly proportional to the amount of DNA:

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively synthesizing DNA and have an intermediate (2n to 4n) DNA content.

  • G2/M phase: Cells have a doubled (4n) DNA content, preparing for or in mitosis. An accumulation of cells in a particular phase following treatment indicates cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment:

    • Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates.

    • After 24 hours, treat cells with the Test Compound (e.g., at IC50 and 2x IC50), a vehicle control, and a positive control (e.g., Nocodazole for G2/M arrest) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described in the apoptosis protocol (Section 4.1, Step 2).

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[23]

    • Fix the cells for at least 2 hours at 4°C (or store for longer at -20°C).[24]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23] The RNase A is essential to degrade RNA and ensure DNA-specific staining.[21]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples by flow cytometry, measuring the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).

    • Use a low flow rate to improve resolution and collect at least 15,000 events.

Data Analysis and Presentation

Use cell cycle analysis software (e.g., FlowJo with the Watson or Dean-Jett-Fox model) to generate a histogram of cell count versus DNA content (fluorescence intensity). The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Table 3: Example Cell Cycle Distribution in HCT116 Cells after 24h Treatment

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control58.1%25.3%16.6%
Test Compound (IC50)55.9%18.5%25.6%
Test Compound (2x IC50)40.2%10.1%49.7%
Nocodazole (Positive Control)12.3%8.5%79.2%

Assay 4: Mechanistic Insight - Targeting the STAT3 Signaling Pathway

Principle: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling node that regulates cell proliferation, survival, and differentiation.[25] Persistent activation (phosphorylation) of STAT3 is a hallmark of many cancers and contributes to tumorigenesis by upregulating genes involved in cell cycle progression (e.g., Cyclin D1) and anti-apoptosis (e.g., Bcl-xL).[26][27] The JAK/STAT3 pathway is considered a primary activation route.[28] Given the anticancer activity of related piperidin-4-one scaffolds, investigating the effect of the Test Compound on STAT3 activation is a logical mechanistic step. A reduction in phosphorylated STAT3 (p-STAT3) would suggest the compound interferes with this key oncogenic pathway.

Methodology: The most common method to assess STAT3 activation is Western Blotting. This involves treating cells with the Test Compound, lysing the cells to extract proteins, separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.

G cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Cell Surface Receptor cytokine->receptor Binds jak JAK Kinase receptor->jak Activates stat3 Cytosolic STAT3 (Inactive Monomer) jak->stat3 Phosphorylates p_stat3 p-STAT3 (Active Monomer) stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates transcription Gene Transcription (e.g., Cyclin D1, Bcl-xL) nucleus->transcription Initiates

Caption: Simplified JAK/STAT3 signaling pathway.

Conclusion

This application note provides a comprehensive and logical framework for the in vitro evaluation of 3,5-dibenzyl-1-methylpiperidin-4-one. By sequentially assessing cytotoxicity (MTT), the mechanism of cell death (Annexin V/PI), and effects on cell proliferation (Cell Cycle Analysis), researchers can build a detailed efficacy profile. The data generated from these core assays provide a strong foundation for subsequent, more targeted mechanistic studies, such as the investigation of the STAT3 signaling pathway. This structured approach is essential for efficiently identifying and characterizing novel compounds with therapeutic potential in oncology.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne, Accessed March 6, 2026. [Link]

  • Das, S., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC, 2017. [Link]

  • Li, Y., et al. "Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors." PMC, 2019. [Link]

  • Maruthavanan, T., & Venkatesan, K. "Stereochemical effect on biological activities of new series of piperidin-4-one derivatives." Taylor & Francis Online, 2015. [Link]

  • Jin, W. "Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition." PMC, 2020. [Link]

  • Wikipedia. "IC50." Wikipedia, Accessed March 6, 2026. [Link]

  • MDPI. "The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy." MDPI, 2021. [Link]

  • Frontiers. "Editorial: The role of STAT3 signaling pathway in tumor progression." Frontiers, 2023. [Link]

  • Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." Bio-Rad Antibodies, Accessed March 6, 2026. [Link]

  • Kumar, R., et al. "Piperidin-4-one: the potential pharmacophore." PubMed, 2013. [Link]

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Boster Bio, 2024. [Link]

  • Inova. "The Role of STAT3 in Cancer Development and Progression." Inova, 2024. [Link]

  • Bio-protocol. "Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry." Bio-protocol, 2021. [Link]

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 2008. [Link]

  • Creative Bioarray. "Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay." Creative Bioarray, Accessed March 6, 2026. [Link]

  • Wang, Q. "Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health." Journal of Cell and Molecular Pharmacology, 2024. [Link]

  • Greeshma, K. P., & Muthulingam, S. "A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES." International Journal of Pharmaceutical Sciences and Research, 2017. [Link]

  • International Journal of Pharmaceutical Research and Applications. "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay." IJPRA, 2025. [Link]

  • ResearchGate. "How to determine IC50 value of a compound?" ResearchGate, 2017. [Link]

  • SciELO. "Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery." Brazilian Journal of Biology, 2024. [Link]

  • ResearchGate. "(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay." ResearchGate, 2025. [Link]

  • ResearchGate. "(PDF) Guidelines for accurate EC50/IC50 estimation." ResearchGate, 2014. [Link]

  • Royal Society of Chemistry. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances, 2022. [Link]

  • ResearchGate. "(PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives." ResearchGate, 2025. [Link]

  • National Institutes of Health. "(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one." PMC, 2009. [Link]

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Application Note: Preclinical In Vivo Evaluation of Piperidone-Based Curcumin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 3,5-dibenzyl-1-methylpiperidin-4-one (CAS: 408308-83-8) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The compound 3,5-dibenzyl-1-methylpiperidin-4-one is a synthetic piperidone derivative[1]. It belongs to a broader class of synthetic curcuminoids designed to overcome the notoriously poor bioavailability and rapid first-pass metabolism of natural curcumin[2][3].

In drug development, this specific saturated piperidone is frequently utilized in structure-activity relationship (SAR) studies. It serves as a critical structural analog to highly active


-unsaturated compounds, such as 3,5-bis(benzylidene)-4-piperidones (e.g., EF24)[3][4]. While the unsaturated analogs act as Michael acceptors to covalently alkylate thiols on target proteins (like the I

B kinase complex or N-myristoyltransferase)[3][4], testing the saturated 3,5-dibenzyl-1-methylpiperidin-4-one allows researchers to isolate and evaluate non-covalent binding interactions, baseline pharmacokinetics, and intrinsic core-scaffold toxicity[5].
Causality in Model Selection

To accurately evaluate the in vivo effects of 3,5-dibenzyl-1-methylpiperidin-4-one, experimental models must address two primary therapeutic axes associated with piperidones: oncology and inflammation [3][6].

  • Pharmacokinetics (PK): Piperidones are highly lipophilic. PK profiling is mandatory to ensure that any lack of in vivo efficacy is not falsely attributed to target inactivity when poor systemic absorption is the actual culprit[2][7].

  • Tumor Xenografts: Athymic nude mice are required to prevent immune rejection of human cancer cell lines, allowing for the direct measurement of the compound's anti-proliferative effects[3][6].

  • Carrageenan-Induced Edema: This acute model provides a rapid, self-validating readout of COX-2 and cytokine (IL-8, VEGF) suppression[3][7].

Pharmacodynamic Signaling Pathway

The primary mechanism by which piperidone derivatives exert their anti-inflammatory and anti-cancer effects is through the modulation of the NF-


B signaling cascade[3][6].

G Compound Piperidone Derivatives (3,5-dibenzyl-1-methylpiperidin-4-one) IKK IKK Complex Compound->IKK Inhibits IkB IκB (Inhibitor of κB) IKK->IkB Phosphorylates (Blocked) NFkB NF-κB (Transcription Factor) IkB->NFkB Releases (Blocked) TargetGenes Target Genes (COX-2, IL-8, VEGF) NFkB->TargetGenes Translocates to Nucleus (Decreased) Outcome Reduced Tumor Growth & Inflammation TargetGenes->Outcome Downregulates

Fig 1: Inhibition of the NF-κB signaling pathway by piperidone derivatives.

In Vivo Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability and half-life of 3,5-dibenzyl-1-methylpiperidin-4-one. Rationale for Choices: Aqueous vehicles will cause this lipophilic compound to precipitate in the IV line, potentially causing fatal pulmonary embolisms. A co-solvent system is mandatory.

  • Formulation: Dissolve the compound in a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline. Validation step: Visually inspect for micro-precipitates using a laser pointer (Tyndall effect) prior to injection.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours pre-dose to eliminate food-effect variability on oral absorption.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL of blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge at 3,000 × g for 10 mins at 4°C to extract plasma.

  • Quantification: Analyze via LC-MS/MS using a structurally similar internal standard (e.g., EF24).

Protocol B: Human Tumor Xenograft Model (Oncology)

Objective: Evaluate the in vivo anti-tumor efficacy. Rationale for Choices: Daily body weight monitoring is critical; piperidones can exhibit off-target cytotoxicity. A weight loss of >15% invalidates the therapeutic window, indicating systemic toxicity rather than targeted anti-cancer efficacy[4][5].

  • Cell Preparation: Culture H441 lung adenocarcinoma cells (or similar human cancer lines) to 80% confluence. Resuspend in a 1:1 mixture of serum-free media and Matrigel to enhance localized tumor engraftment[3][6].

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of 6-week-old female athymic nude mice (nu/nu).
    
  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. 7-10 days), randomize mice into three groups (n=8/group): Vehicle Control, 3,5-dibenzyl-1-methylpiperidin-4-one (10 mg/kg/day, IP), and Positive Control (Cisplatin, 5 mg/kg/week, IP).

  • Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:

    
    .
    
  • Endpoint Validation: At Day 21, euthanize the animals. Excise and weigh the tumors. Perform immunohistochemistry (IHC) on tumor slices for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) to validate the mechanism of action.

Protocol C: Carrageenan-Induced Paw Edema (Inflammation)

Objective: Assess acute anti-inflammatory properties via COX-2 suppression.

  • Pre-treatment: Administer the test compound (10 mg/kg, PO), Vehicle, or Indomethacin (10 mg/kg, PO, Positive Control) to Wistar rats (n=6/group).

  • Induction: One hour post-treatment, inject 0.1 mL of 1%

    
    -carrageenan in sterile saline into the subplantar region of the right hind paw.
    
  • Measurement: Use a plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection.

  • Self-Validation: The model is only considered valid if the Vehicle group exhibits at least a 50% increase in paw volume at the 3-hour peak compared to baseline.

Data Presentation & Expected Outcomes

The following tables synthesize the quantitative data structures required for evaluating the compound's in vivo profile.

Table 1: Pharmacokinetic Profile Summary (IV vs PO)

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation
C

ng/mL1,200 ± 150450 ± 80Peak plasma concentration; indicates absorption limits.
T

hr0.08 (First timepoint)1.5 ± 0.3Time to peak concentration.
AUC

ng·hr/mL2,800 ± 3003,500 ± 400Total systemic exposure.
T

hr2.1 ± 0.42.4 ± 0.5Elimination half-life.
Bioavailability (F) %N/A~25%Calculated as

.

Table 2: In Vivo Efficacy Metrics (Tumor Volume & Paw Edema)

Experimental GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Paw Edema at 3h (mL increase)Edema Inhibition (%)
Vehicle Control 1,150 ± 1200% (Baseline)0.85 ± 0.100% (Baseline)
3,5-dibenzyl-1-methylpiperidin-4-one 680 ± 9040.8%0.45 ± 0.0847.0%
Positive Control 310 ± 50 (Cisplatin)73.0%0.20 ± 0.05 (Indomethacin)76.4%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102029353, (3R,5S)-3,5-dibenzyl-1-methylpiperidin-4-one." PubChem, [Link]

  • Adams, A., et al. (2013). "2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide and Its Evaluation as an Anticancer Agent." Journal of Chemistry. [Link]

  • University of Saskatchewan. (2011). "Pharmacokinetics and Pharmacodynamics of Anticancer Curcumin Analogues in an Academic Drug Discovery Unit." HARVEST Repository. [Link]

  • Das, U., et al. (2010). "Structures of 3,5-bis(benzylidene)-4-piperidone derivatives 58-64 and 4-arylamino-4-oxo-2-butenoic acids as hNMT-1 inhibitors." ResearchGate. [Link]

Sources

Application Note: Formulation Strategies for 3,5-Dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the formulation, solubilization, and quality control protocols for 3,5-dibenzyl-1-methylpiperidin-4-one and its bioactive benzylidene analogs (often referred to as monocarbonyl curcumin analogs or MACs).[1][2]

Compound Profile & Challenge Analysis

3,5-dibenzyl-1-methylpiperidin-4-one belongs to a class of pharmacophores often investigated for anticancer (cytotoxic), anti-inflammatory, and anticholinesterase activities.[1][2]

  • Structural Distinction (Critical):

    • Saturated Form (Dibenzyl): Flexible molecule, often investigated for neuroactivity (AChE inhibition).[2][3][4]

    • Unsaturated Form (Dibenzylidene): Rigid "enone" structure (Michael acceptor), highly potent as a cytotoxic agent (Curcumin analog).[4]

    • Note: This guide applies to both, but the benzylidene form is light-sensitive and more reactive.[2][5]

Physicochemical Barriers:

  • Lipophilicity: High LogP (~3.5–4.5), leading to poor aqueous solubility.[2][5][4]

  • Basic Nitrogen: The N-methylpiperidine core has a pKa of approximately 8.0–9.[1][2][5]0. This is a formulation advantage over curcumin, as it allows for pH-dependent solubilization (salt formation).[2][5]

PropertyValue (Estimated)Implication
Molecular Weight ~293.4 g/mol (Saturated)Small molecule, good membrane permeability.[1]
LogP (Octanol/Water) 3.2 – 4.2Highly lipophilic; requires co-solvents or carriers.[2][5][4]
pKa (Basic N) ~8.5Soluble in acidic media (pH < 5); precipitates at physiological pH (7.4).[2][5][3][4]
Solubility (Water) < 0.1 mg/mL (Free Base)Unsuitable for direct aqueous injection without modification.[2][5][3][4]
Solubility (DMSO) > 50 mg/mLExcellent for stock solutions.[2][5][3][4]
Decision Logic: Formulation Selection

Use the following flowchart to select the appropriate formulation method based on your study type.

FormulationLogic Start Start: Define Study Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo DMSO Method A: DMSO Stock (Dilute < 0.5% v/v) InVitro->DMSO Standard Route Select Route InVivo->Route IV IV / IP Injection Route->IV Oral Oral Gavage Route->Oral Salt Method B: HCl Salt (Saline Solubility) IV->Salt Preferred (Low Dose) Cosolvent Method C: Co-solvent System (PEG400 / Tween 80) IV->Cosolvent High Dose (>10mg/kg) Nano Method D: Nanocarrier (Liposome / PLGA) IV->Nano Targeted Delivery Oral->Cosolvent Emulsion Oral->Nano Protection

Figure 1: Decision tree for selecting the optimal formulation strategy based on experimental requirements.

Protocol A: Preparation of Stock Solutions (In Vitro)

Purpose: For cell viability assays (MTT/CCK-8) and mechanistic studies. Storage: -20°C, protected from light (amber vials).

  • Weighing: Accurately weigh 10 mg of 3,5-dibenzyl-1-methylpiperidin-4-one.

  • Dissolution: Add 1.0 mL of sterile-filtered DMSO (Dimethyl sulfoxide, Cell Culture Grade).

    • Result: 10 mg/mL (~34 mM) clear stock solution.[2][5][4]

    • Verification: Vortex for 30 seconds. Ensure no particulate matter remains.[2][5]

  • Dilution for Assay:

    • Prepare intermediate dilutions in culture media immediately before use.[2][5]

    • Critical Step: Limit final DMSO concentration to < 0.5% (v/v) to avoid solvent toxicity.[2][5][4]

    • Example: To achieve 10 µM final concentration, dilute the stock 1:3400.[2][5][4]

Protocol B: Water-Soluble Salt Formulation (In Vivo - IV/IP)

Purpose: To convert the lipophilic free base into a hydrophilic hydrochloride salt, enabling injection in saline without toxic organic solvents.[2][5][4]

Reagents:

  • 0.1 M HCl (Hydrochloric acid)[1][4]

  • PBS (Phosphate Buffered Saline, pH 7.4)[1][4]

  • Sterile Water for Injection[2][5][3]

Procedure:

  • Calculate Molar Equivalent:

    • MW (Free Base) ≈ 293.4 g/mol .[2][5][4]

    • Target Dose: 10 mg/kg for a 20g mouse = 0.2 mg per injection (100 µL volume).[2][5][4]

    • Concentration required: 2 mg/mL.[2][5]

  • Acidification:

    • Weigh 10 mg of compound.[2][5]

    • Add 1 equivalent of 0.1 M HCl (approx. 340 µL for 10 mg, calculate exact molarity).

    • Observation: The powder should dissolve upon vortexing/sonication as the nitrogen protonates.[2][5]

    • Troubleshooting: If turbid, add 0.1 M HCl in 10 µL increments until clear.[2][5][4]

  • Buffering (The "pH Switch" Risk):

    • Dilute to final volume (5 mL) with sterile water or 5% Dextrose.

    • Do NOT use PBS directly as the diluent.[2][5] The buffering capacity of PBS at pH 7.4 may deprotonate the amine, causing the free base to precipitate out of solution.[1][4]

    • Validation: Check pH.[2][5] It should be slightly acidic (pH 4.5–5.5), which is well-tolerated for IV/IP injection.[1][2][5]

  • Filtration: Pass through a 0.22 µm PES syringe filter.[2][5]

Protocol C: Co-Solvent System (High Dose / Oral)[1][4][5]

Purpose: For doses exceeding the solubility limit of the salt form, or for oral gavage where precipitation in the stomach is a concern.[1][5][3][4]

Formulation Vehicle: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.[2][5]

Step-by-Step:

  • Dissolve: Dissolve 50 mg compound in 1 mL DMSO (Solution A).

  • Surfactant Mix: Add 4 mL PEG 400 and 0.5 mL Tween 80 to Solution A. Vortex vigorously until homogenous (Solution B).

  • Aqueous Addition: Slowly add 4.5 mL warm Saline (37°C) to Solution B while vortexing.

    • Why Warm? Prevents thermal shock precipitation.[2][5][3]

  • Characterization: The result should be a clear to slightly opalescent micro-emulsion.[2][5][3]

    • Stability:[2][5][3] Use within 4 hours.

Quality Control & Stability

HPLC Method for Purity/Stability Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).[2][3][4]

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).[2][5][4]

    • Gradient: 40% ACN to 90% ACN over 15 mins.

  • Detection:

    • Saturated (Dibenzyl): UV 210–220 nm (low chromophore).[2][5][4]

    • Unsaturated (Benzylidene): UV 360–420 nm (strong yellow/orange color).[2][5][4]

  • Retention Time: Expect elution at high organic phase (>70% ACN) due to lipophilicity.[2][5][4]

Stability Note: The benzylidene analogs are Michael acceptors and can react with thiols (e.g., Glutathione) in biological media.[5][3][4] Always prepare fresh for kinetic studies.[2][5] The saturated dibenzyl form is chemically stable but prone to oxidative degradation if stored in solution > 1 month.[2][5]

References

  • Das, U., et al. (2008).[2][5][4] "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidones: A class of potent antitumor agents."[1][2] European Journal of Medicinal Chemistry. Link

  • Karthikeyan, N. S., et al. (2009).[2][5][3][4] "(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one."[2][5] Acta Crystallographica Section E. Link

  • PubChem Compound Summary. (2023). "3,5-Bis(benzylidene)-4-piperidone."[1][2][5][6][7] National Center for Biotechnology Information.[2][5] Link[1][4]

  • Yao, B. R., et al. (2019).[2][5][3][4][8] "Dissymmetric pyridyl-substituted 3,5-bis(arylidene)-4-piperidones as anti-hepatoma agents." European Journal of Medicinal Chemistry. Link

  • Nochi, S., et al. (1995).[2][5][4][9] "Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)." Biological and Pharmaceutical Bulletin. Link

Sources

Application Notes and Protocols: 3,5-Dibenzyl-1-methylpiperidin-4-one as a Mechanistic Probe in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3,5-dibenzyl-1-methylpiperidin-4-one (CAS: 408308-83-8)

Executive Summary & Scientific Rationale

In the rational design of targeted covalent inhibitors (TCIs), proving that a molecule's biological efficacy originates from a specific covalent interaction—rather than non-specific spatial occupation—is a critical regulatory and scientific hurdle.

3,5-dibenzyl-1-methylpiperidin-4-one is a saturated piperidone heterocycle. While it possesses limited intrinsic therapeutic activity, it serves an indispensable role in medicinal chemistry as a mechanistic probe and negative control . It is the direct saturated analog of 3,5-bis(benzylidene)-1-methyl-4-piperidone, a highly potent monocarbonyl curcumin analog known for its profound anticancer and thiol-depleting properties[1][2].

The unsaturated precursor features a cross-conjugated


-unsaturated ketone system, which acts as a potent Michael acceptor. This electrophilic center rapidly alkylates cellular thiols, such as glutathione (GSH) and critical cysteine residues on oncogenic transcription factors like NF-

B and STAT3[1][3]. By catalytically reducing these double bonds to synthesize 3,5-dibenzyl-1-methylpiperidin-4-one, researchers deliberately abolish the molecule's Michael acceptor capability. If the saturated probe exhibits a total loss of cytotoxicity and target inhibition, it unequivocally validates that the biological activity of the lead series is driven by covalent thiol alkylation.

Mechanistic Framework & Workflow Visualization

The causality behind using this saturated probe lies in chemical reactivity. The unsaturated lead compound undergoes a thia-Michael addition with the sulfhydryl group (-SH) of cysteine. The saturated analog, lacking the electron-deficient


-system, is sterically and electronically inert to thiols.

SAR_Workflow Lead Lead Compound 3,5-bis(benzylidene)-1-methyl-4-piperidone (Unsaturated) MechLead Michael Acceptor Active (Covalent Thiol Binding) Lead->MechLead Electrophilic attack Probe Mechanistic Probe 3,5-dibenzyl-1-methylpiperidin-4-one (Saturated) MechProbe No Michael Acceptor (No Thiol Binding) Probe->MechProbe Steric/Electronic inertness ResultLead Potent Cytotoxicity Target Inhibition MechLead->ResultLead ResultProbe Loss of Activity (Negative Control) MechProbe->ResultProbe ResultProbe->Lead Validates MoA

Logical workflow utilizing 3,5-dibenzyl-1-methylpiperidin-4-one as a mechanistic SAR probe.

Pathway Modulation

When applied to cellular models, the unsaturated analogs block pro-survival pathways (e.g., NF-


B) by covalently modifying Cys38 on the p65 subunit. The saturated probe fails to bind, allowing the pathway to proceed normally.

Signaling_Pathway Stimulus Pro-inflammatory Stimuli / ROS IKK IKK Complex Stimulus->IKK NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation / Activation GeneExp Target Gene Expression (Proliferation / Survival) NFkB->GeneExp Nuclear Translocation Unsaturated Unsaturated Analogs (Covalent Binding to Cys38) Unsaturated->NFkB Inhibits Saturated 3,5-dibenzyl-1-methylpiperidin-4-one (Fails to Bind) Saturated->NFkB No Effect

NF-κB pathway modulation comparing unsaturated curcumin analogs with the saturated control.

Quantitative Data Summary

To establish trust in the probe's utility, baseline comparative data is essential. The table below summarizes the typical divergent profiles of the active pharmacophore versus the saturated control[1][3].

Parameter / Assay3,5-bis(benzylidene)-1-methyl-4-piperidone (Unsaturated Lead)3,5-dibenzyl-1-methylpiperidin-4-one (Saturated Probe)Mechanistic Interpretation
GSH Depletion (Cell-Free) Rapid (< 15 min half-life)No reaction observed (> 24 hrs)Confirms loss of Michael acceptor
Cytotoxicity (HL-60 Cells) IC

≈ 1.5 - 3.0 µM
IC

> 100 µM
Enone is essential for cell death
NF-

B Inhibition
Potent (Blocks nuclear translocation)InactiveInhibition is strictly covalent
LogP (Lipophilicity) ~ 3.8~ 4.1Loss of activity is not due to poor cell permeability

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. Causality is built into the controls to ensure experimental integrity.

Protocol A: Synthesis of the Saturated Probe via Catalytic Hydrogenation

Objective: To cleanly reduce the exocyclic double bonds of the lead compound without reducing the ketone moiety, yielding 3,5-dibenzyl-1-methylpiperidin-4-one.

Materials:

  • 3,5-bis(benzylidene)-1-methyl-4-piperidone (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Anhydrous Methanol or Ethyl Acetate

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Procedure:

  • Preparation: Dissolve the unsaturated precursor in anhydrous methanol (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Purge the flask with vacuum/argon cycles (3x), then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 2-4 hours.

    • Causality Note: Room temperature and 1 atm H

      
       are chosen specifically to prevent the over-reduction of the carbonyl group to an alcohol, ensuring the piperidone core remains intact.
      
  • Reaction Monitoring: Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The highly UV-active yellow spot of the starting material will disappear, replaced by a weakly UV-active, higher R

    
     spot (the saturated product).
    
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3,5-dibenzyl-1-methylpiperidin-4-one. Purify via silica gel flash chromatography if necessary.

Protocol B: In Vitro Thiol Reactivity Assay (Ellman’s Reagent)

Objective: To quantify the electrophilic inertness of the saturated probe against a model thiol (Glutathione), validating its use as a negative control[1].

Materials:

  • Test Compounds (10 mM stocks in DMSO)

  • Reduced Glutathione (GSH, 10 mM in PBS)

  • DTNB (Ellman’s Reagent, 5,5'-dithiobis-(2-nitrobenzoic acid), 5 mM in PBS)

  • Phosphate Buffer (pH 7.4)

Step-by-Step Procedure:

  • Incubation: In a 96-well plate, mix 100 µL of GSH (final conc. 100 µM) with 100 µL of the test compound (final conc. 100 µM) in phosphate buffer.

  • Controls (Self-Validation):

    • Positive Control: Unsaturated lead compound + GSH.

    • Negative Control: 3,5-dibenzyl-1-methylpiperidin-4-one + GSH.

    • Blank: DMSO + GSH (accounts for natural GSH auto-oxidation).

  • Reaction Time: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 20 µL of DTNB solution to each well. DTNB reacts with unalkylated, free GSH to produce the 2-nitro-5-thiobenzoate (TNB

    
    ) anion.
    
  • Measurement: Immediately read the absorbance at 412 nm using a microplate reader.

  • Analysis: Calculate the percentage of GSH depletion. The saturated probe must show

    
     5% depletion (statistically identical to the DMSO blank) to be validated as a non-reactive control.
    
Protocol C: Comparative Cytotoxicity Profiling (MTT Assay)

Objective: To demonstrate that the removal of the Michael acceptor abolishes the anticancer activity of the piperidone scaffold[3].

Step-by-Step Procedure:

  • Cell Seeding: Seed human leukemia cells (e.g., HL-60) at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of both the unsaturated lead and the saturated probe (3,5-dibenzyl-1-methylpiperidin-4-one). Ensure final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Readout: Measure absorbance at 570 nm. The saturated probe should yield a flat dose-response curve, confirming that spatial occupation of the target without covalent bond formation is insufficient for cytotoxicity[3].

References

  • SYNTHESIS OF THIOL-DEPLETING AGENTS WITH SELECTIVE TOXICITY TO MALIGNANT CELLS. HARVEST (University of Saskatchewan). Available at: [Link][1]

  • Monocarbonyl synthetic curcumin analogues with antitumour potential. Chemical and biological aspects. Russian Chemical Reviews (via Colab.ws). Available at: [Link][2]

Sources

Application Note: 3,5-Dibenzyl-1-methylpiperidin-4-one Scaffolds as Chemical Probes

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 3,5-dibenzyl-1-methylpiperidin-4-one and its biologically active analogue, 3,5-bis(benzylidene)-1-methylpiperidin-4-one .

Executive Summary & Nomenclature Clarification

Critical Distinction: In the field of chemical biology and drug discovery, it is vital to distinguish between the two closely related forms of this scaffold.

  • The Active Probe (Unsaturated): 3,5-bis(benzylidene)-1-methylpiperidin-4-one (often abbreviated as BBP or MACs - Monocarbonyl Analogs of Curcumin). This molecule contains two

    
    -unsaturated ketone moieties (Michael acceptors), which are responsible for its potent biological activity (anticancer, anti-inflammatory, proteasome inhibition).
    
  • The Negative Control (Saturated): 3,5-dibenzyl-1-methylpiperidin-4-one . This molecule lacks the double bonds. It is frequently used as a mechanistic negative control to demonstrate that the biological effect of the active probe is driven by covalent Michael addition to cysteine thiols.

Scope of this Guide: This document provides protocols for using the 3,5-bis(benzylidene) form as an active chemical probe for thiol-reactive targets (e.g., proteasome, NF-


B pathway) and utilizing the 3,5-dibenzyl  form as the essential negative control to validate target engagement.

Chemical Properties & Handling

FeatureActive Probe (Benzylidene)Negative Control (Dibenzyl)
CAS Number 1005-64-7408308-83-8
Molecular Formula C

H

NO
C

H

NO
MW 289.37 g/mol 293.41 g/mol
Reactivity High (Michael Acceptor)Low (Non-reactive)
Solubility DMSO (>20 mM), EthanolDMSO (>20 mM)
Stability Light Sensitive (Isomerization)Stable
Primary Target Cysteine thiols (Proteasome, NF-

B)
None (Steric control)
Storage & Stability Protocol
  • Stock Preparation: Dissolve in anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber vials (to prevent photo-isomerization of the benzylidene form) and store at -20°C . Stable for 6 months.

  • Working Solutions: Dilute stocks into cell culture media immediately prior to use. Do not store diluted aqueous solutions.

Mechanism of Action

The utility of this scaffold as a chemical probe relies on the Michael Acceptor functionality.

  • Covalent Modification: The benzylidene probe undergoes 1,4-nucleophilic addition with reactive thiols (cysteine residues) on target proteins (e.g., the 19S regulatory particle of the proteasome or IKK

    
    ).
    
  • ROS Induction: By depleting cellular glutathione (GSH), the probe induces oxidative stress, triggering apoptosis in cancer cells.

  • The Control: The dibenzyl form cannot form covalent bonds. If a biological effect persists with the dibenzyl form, the mechanism is likely non-covalent (e.g., competitive binding) rather than covalent modification.

Pathway Visualization (DOT)

Mechanism cluster_0 Validation Logic Probe Active Probe (3,5-bis(benzylidene)) Target Target Protein (Cys-SH) Probe->Target Michael Addition Control Negative Control (3,5-dibenzyl) Control->Target No Reaction NoEffect No Effect (Validation) Control->NoEffect Steric Fit Only Complex Covalent Adduct (Irreversible) Target->Complex Alkylation Effect Biological Effect (Apoptosis/Inhibition) Complex->Effect Pathway Blockade

Caption: Mechanistic differentiation between the active benzylidene probe and the saturated dibenzyl control.

Experimental Protocols

Protocol A: In Vitro Thiol Reactivity Assay (Validation)

Objective: To confirm the electrophilic nature of the probe and the inertness of the control. This is the "Gold Standard" characterization for this class of probes.

Materials:

  • Phosphate Buffer (PBS), pH 7.4

  • N-Acetylcysteine (NAC) or Glutathione (GSH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 50 µM solution of the Active Probe in PBS (containing 0.1% DMSO).

  • Measure the UV-Vis spectrum (200–500 nm). Note the

    
     (typically ~360 nm for the benzylidene enone).
    
  • Add 500 µM NAC (10-fold excess) to the cuvette.

  • Record spectra every 2 minutes for 30 minutes.

  • Result Interpretation:

    • Active Probe: You will observe a time-dependent decrease in absorbance at

      
       (loss of conjugation) and a hypsochromic shift (blue shift), indicating the formation of the Michael adduct.
      
    • Control (Dibenzyl): Repeat with the 3,5-dibenzyl compound. No significant spectral change should occur, confirming it does not react with thiols.

Protocol B: Cellular Target Engagement (Proteasome Inhibition)

Objective: To use the probe to assess proteasome inhibition in cancer cells (e.g., HCT116 or HeLa).

Materials:

  • HCT116 cells[1]

  • Active Probe and Negative Control (Stocks)

  • Proteasome-Glo™ Cell-Based Assay (Promega) or Western Blot reagents (Anti-Ubiquitin)

Procedure:

  • Seeding: Seed HCT116 cells (5,000 cells/well) in a 96-well white-walled plate. Incubate overnight.

  • Treatment: Treat cells with increasing concentrations (0.1, 0.5, 1, 5, 10 µM) of:

    • Group A: Active Probe

    • Group B: Negative Control (Dibenzyl)

    • Group C: Bortezomib (Positive Control, 10 nM)

  • Incubation: Incubate for 4 hours (short exposure is sufficient for proteasome targets).

  • Readout (Luminescence): Add Proteasome-Glo reagent, shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Readout (Western Blot - Alternative): Lyse cells and blot for Poly-Ubiquitinated Proteins .

    • Expected Result: The Active Probe will cause an accumulation of poly-ubiquitinated proteins (smear at high MW) similar to Bortezomib. The Dibenzyl control should show minimal accumulation.

Protocol C: ROS Generation Assay

Objective: To determine if the probe induces oxidative stress via GSH depletion.

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate) - Cellular ROS sensor.

  • Flow Cytometer or Fluorescence Plate Reader.

Procedure:

  • Seed cells in 6-well plates.

  • Pre-load cells with 10 µM DCFDA for 30 minutes in serum-free media. Wash with PBS.

  • Treat cells with 5 µM Active Probe or 5 µM Negative Control for 1–2 hours.

  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: The Active Probe should significantly increase fluorescence (ROS generation). The Negative Control should show baseline levels.

Data Interpretation & Troubleshooting

ObservationProbable CauseSolution
Control shows high toxicity Non-specific toxicity or off-target binding.Verify purity of the dibenzyl compound. Lower concentration range.
Probe precipitates in media Low aqueous solubility.Ensure DMSO concentration is <0.5%. Add probe to media slowly while vortexing.
No spectral shift with NAC Probe degradation or incorrect pH.Ensure pH is 7.4 (Michael addition is pH-dependent). Use fresh stock.

References

  • Das, U., et al. (2008). "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-1-methyl-4-piperidinone derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Yamakawa, H., et al. (2008). "Structure-activity relationships of 3,5-bis(benzylidene)-4-piperidones as proteasome inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Adams, J., et al. (2004). "Proteasome inhibitors: A novel class of potent and effective antitumor agents." Cancer Research. Link

  • PubChem Compound Summary. "3,5-bis(benzylidene)-1-methylpiperidin-4-one" (CID 5353648). Link

  • Sigma-Aldrich/Merck. "3,5-dibenzyl-1-methylpiperidin-4-one Product Page." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 3,5-dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-35DBMP-001 Subject: Troubleshooting Aqueous Solubility & Precipitation Issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1][2][3][4]

Executive Summary

You are encountering solubility limitations with 3,5-dibenzyl-1-methylpiperidin-4-one . This molecule presents a classic formulation challenge: it possesses a highly lipophilic scaffold (two benzyl rings) masking a single ionizable center (the N-methyl piperidone nitrogen).[1][3][4]

The core issue is that the free base form of this molecule is lipophilic (LogP ≈ 3.5–4.0) and practically insoluble in neutral aqueous media (pH 7.4).[4] To achieve stable aqueous concentrations, you must exploit the basic nitrogen atom (


) to create a soluble salt or encapsulate the hydrophobic domains.[4]

This guide provides three validated workflows to solubilize this compound, ranging from quick in-vitro fixes to robust in-vivo formulations.[1][2][3][5]

Module 1: Diagnostic & Chemical Validation

Before proceeding, confirm the physical state of your material.[3][6][7] This determines which protocol to choose.

Feature3,5-dibenzyl (Saturated)3,5-bis(benzylidene) (Unsaturated/Curcumin Analog)
Structure Flexible, single bonds to phenyl rings.[1][2][4]Rigid, double bonds (conjugated).[4][6][7]
Color Typically White/Pale Yellow.[1][3][5][6]Bright Yellow/Orange (due to conjugation).[1][3][4][5]
Solubility Poor (Hydrophobic).[1][3][4][5][6]Poor (Hydrophobic + Planar Stacking).[1][3][4][5]
Strategy Identical for both: Target the Nitrogen.Identical for both: Target the Nitrogen.

Critical Note: Most literature refers to the benzylidene form (Curcumin analogs/MACs).[1][3][4][5][6] If your compound is bright yellow/orange, you likely have the benzylidene form.[3][7] The protocols below apply to both , but the benzylidene form is more prone to π-π stacking aggregation.

Module 2: The "Quick Fix" (In Vitro Screening)

Use Case: Cell culture (


 assays), enzymatic assays.
Mechanism:  Cosolvency.[1][3][5]
Limit:  < 100 µM final concentration.
Protocol A: DMSO/Ethanol "Spike" Method

Do not attempt to dissolve the powder directly in water or media.[1][3][5] It will float or form a film.[1][3][5]

  • Prepare Stock: Dissolve compound in 100% DMSO to create a 10 mM or 50 mM stock solution.

    • Validation: Solution must be perfectly clear. If cloudy, sonicate for 30s.[3]

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG 400 . This reduces the "shock" when hitting water.[1][2][3][5]

  • Final Dilution: Pipette the stock directly into the vortexing culture media.

    • Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[1][3][4][5]

Troubleshooting FAQ:

  • Q: It precipitated immediately upon adding to PBS!

    • A: This is "crashing out."[1][3][5] The local concentration at the pipette tip exceeded the solubility limit.[2][3][5] Fix: Vortex the PBS while adding the drug slowly. Alternatively, add 0.1% Tween-80 to the PBS before adding the drug.[1][2][3][4]

Module 3: The "Robust Fix" (High Concentration / In Vivo)

Use Case: Animal studies (IP/IV/Oral), high-concentration stock solutions. Mechanism: Salt Formation (Protonation).[1][3][4][5][6] Target Conc: > 1 mg/mL.[1][3][5]

The most reliable method for piperidone derivatives is converting the free base into a Hydrochloride (HCl) or Citrate salt.[1][3][4] The protonated nitrogen becomes ionic, drastically increasing water solubility.[3]

Protocol B: In-Situ Salt Formation (The "Yellow Solution" Method)

This method generates the soluble species immediately before use without isolating a solid salt.[1][3][5]

  • Weigh: Calculate the molar amount of your compound (

    
     g/mol  for dibenzyl; 
    
    
    
    for benzylidene).[1][3][4][5]
  • Acidify: Add 0.95 equivalents of 0.1M HCl.

    • Why 0.95? To avoid excess acidity that could damage tissue or cells.[1][3][5]

  • Solubilize: Add the required volume of water (or saline).[1][3][4][5] Sonicate.[1][3][5][8]

  • Buffering: If the pH is too low (< 4), carefully titrate back to pH 5.5–6.0 using dilute NaOH.[3][4][6]

    • Warning: If you go above pH 7, the free base will precipitate again.[3]

Protocol C: Cyclodextrin Complexation (Gold Standard)

If the salt method is too acidic or still precipitates, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2][5] This "donuts" the hydrophobic benzyl rings while leaving the polar ketone/amine exposed.[2][3][5]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.[1][2][3][4][5]
    
  • Addition: Add your compound (powder or DMSO stock) to this vehicle.

  • Equilibration: Stir (magnetic stirrer) for 4–6 hours at room temperature.

    • Visual Check: The solution should clarify.

  • Filtration: Pass through a 0.22 µm filter to sterilize and remove un-dissolved aggregates.[1][3][5]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Workflow Start Start: 3,5-dibenzyl-1-methylpiperidin-4-one AppType Select Application Start->AppType InVitro In Vitro (Cells/Enzymes) (< 100 µM) AppType->InVitro InVivo In Vivo / High Conc. (> 1 mg/mL) AppType->InVivo DMSO_Path Method A: DMSO Stock (Dilute into Media) InVitro->DMSO_Path Salt_Path Method B: HCl Salt (Protonate Nitrogen) InVivo->Salt_Path Precip_Check Did it precipitate? DMSO_Path->Precip_Check Success Proceed to Experiment Precip_Check->Success No (Clear) Fail Add Surfactant (0.1% Tween-80) Precip_Check->Fail Yes (Cloudy) CD_Path Method C: HP-beta-CD (Encapsulation) Salt_Path->CD_Path If pH issue/Precip Salt_Path->Success CD_Path->Success

Figure 1: Decision matrix for solubilizing lipophilic piperidone derivatives based on concentration requirements.

Module 5: Technical FAQs

Q1: Can I use PBS to dissolve the powder directly? A: No. The pH of PBS (7.[3][5]4) keeps the nitrogen in its uncharged (free base) state, which is insoluble.[4] You must dissolve in acid or organic solvent first.[1][3][5]

Q2: My solution turns yellow when I add acid. Is this normal? A: If you have the benzylidene (unsaturated) analog, yes.[3][4][6] The protonation of the nitrogen affects the conjugation system, often intensifying the color (halochromism).[4] If you have the saturated dibenzyl form, it should remain colorless/pale.[3][7]

Q3: What is the maximum stability of the solution? A:

  • DMSO Stock: Stable for months at -20°C.[1][2][3][5]

  • Aqueous Salt/CD Solution: Prepare fresh. Piperidones can undergo hydrolysis or retro-aldol degradation (if benzylidene) over time in aqueous media [1].[1][2][3][4][5] Use within 24 hours.

Q4: I need to inject this into mice. Which formulation is safest? A: The HP-


-CD (Cyclodextrin)  formulation is the safest and least irritating for IP/IV injection.[1][2][3][4][5] Acidic saline (HCl salt) can cause local irritation if the pH is not carefully balanced [2].[3][4]

References

  • Das, S., et al. (2025).[4][6][7][9] Synthesis and Cytotoxicity Properties of Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones. MDPI Molecules.[1][3][5] [4]

  • Ansari, M. J. (2025).[1][3][4][5][6][10] An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Current Issues in Pharmacy and Medical Sciences.[1][3][5][6][10]

  • PubChem. (2025).[1][3][5][11] Compound Summary: 3,5-bis(benzylidene)-1-methylpiperidin-4-one.[1][2][5][11] National Library of Medicine.[1][3][5] [4][11]

Sources

Technical Support Center: Synthesis of 3,5-Dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

Welcome to the technical support center. If you are synthesizing 3,5-dibenzyl-1-methylpiperidin-4-one , you are likely navigating a two-stage workflow. A common point of confusion in this synthesis is the nomenclature; the "dibenzyl" target (saturated) is distinct from the "bis(benzylidene)" intermediate (unsaturated, curcumin analog).

This guide addresses the specific failure modes of the Claisen-Schmidt condensation (to form the benzylidene intermediate) and the subsequent catalytic hydrogenation (to form the dibenzyl target).

The Synthetic Pathway:

  • Condensation: 1-Methyl-4-piperidone + 2 Benzaldehyde

    
     3,5-Bis(benzylidene)-1-methylpiperidin-4-one.
    
  • Reduction: 3,5-Bis(benzylidene)-1-methylpiperidin-4-one +

    
    
    
    
    
    3,5-Dibenzyl-1-methylpiperidin-4-one.
Visualizing the Failure Modes

The following diagram maps the critical decision points and where side reactions typically divert your yield.

ReactionPathways Start 1-Methyl-4-piperidone + Benzaldehyde Mono Impurity A: Mono-benzylidene (Incomplete) Start->Mono 1 eq. Aldehyde or Low Temp Bis Intermediate: 3,5-Bis(benzylidene) Mono->Bis + Aldehyde + Base/Heat Bis->Start H2O present (Retro-Aldol) Polymer Impurity B: Michael Adducts/Oligomers (Goo/Tar) Bis->Polymer Excess Piperidone or Prolonged Heat Target Target: 3,5-Dibenzyl-1-methyl piperidin-4-one Bis->Target H2 / Pd-C (Controlled) OverRed Impurity C: Over-reduced Alcohol Target->OverRed Uncontrolled H2 High Pressure Retro Retro-Aldol (Reversion)

Figure 1: Reaction workflow showing the progression from starting materials to the target, highlighting critical diversion points where side products (Impurities A, B, and C) are formed.

Troubleshooting Module: The Condensation Step

Context: You are reacting 1-methyl-4-piperidone with benzaldehyde (usually in NaOH/Ethanol or acetic acid/HCl).

Q1: Why is my product an oily, semi-solid tar instead of a crystalline solid?

Diagnosis: Michael Addition Oligomerization. The 3,5-bis(benzylidene) product contains two


-unsaturated ketone moieties. These are potent Michael acceptors . If the reaction runs too long, or if the stoichiometry is skewed, unreacted piperidone (a nucleophile) or the solvent can attack the double bond of your product, creating dimers and oligomers.
  • The Fix:

    • Stoichiometry: Ensure a slight excess of benzaldehyde (2.2 to 2.5 equivalents) relative to the piperidone. This ensures the piperidone is consumed rapidly, preventing it from attacking the product.

    • Temperature Control: Do not reflux indefinitely. Once the precipitate forms, cool the reaction.[1] Heat promotes polymerization.

    • Quench: Neutralize the base immediately after the reaction is complete to stop further nucleophilic attacks.

Q2: I am seeing a persistent impurity at M-88 (Molecular Weight). What is it?

Diagnosis: Mono-condensation (3-benzylidene-1-methylpiperidin-4-one). The reaction proceeds stepwise.[2] The first benzaldehyde adds to form the mono-benzylidene. If the second addition is sluggish, you isolate a mixture.

  • The Fix:

    • Thermodynamics: The second condensation is sterically more demanding than the first. You may need to increase the reaction temperature slightly (e.g., from

      
      C to RT, or RT to 
      
      
      
      C) to push the second addition.
    • Solvent Choice: If using ethanol, ensure the intermediate is soluble enough to react further. Switching to a solvent with a higher boiling point or better solubility (like methanol or adding a co-solvent) can help.

Q3: My yield is low, and I smell almonds (Benzaldehyde) even after workup.

Diagnosis: Retro-Aldol Reaction. The Claisen-Schmidt condensation is reversible. In the presence of water and base, the bis(benzylidene) product can hydrolyze back to the starting materials.

  • The Fix:

    • Water Removal: While difficult in aqueous base, ensuring the product precipitates out (driving equilibrium forward) is key.

    • Avoid "Soaking": Do not let the reaction mixture sit in the basic solution overnight without stirring or cooling. The equilibrium may shift back to the reactants.

Troubleshooting Module: The Hydrogenation Step

Context: You are reducing the double bonds of the bis(benzylidene) intermediate to get the saturated "dibenzyl" target.

Q4: I obtained the product, but the NMR shows an extra proton and loss of the carbonyl signal.

Diagnosis: Over-reduction to the Alcohol. The ketone at position 4 is susceptible to reduction, especially after the conjugated double bonds are reduced.

  • The Fix:

    • Catalyst Selection: Palladium on Carbon (Pd/C) is standard, but Platinum (Pt) is more aggressive toward ketones. Stick to Pd/C.

    • Solvent Effects: Avoid acidic solvents which can activate the carbonyl oxygen. Use neutral solvents like Ethyl Acetate or Ethanol.

    • Monitoring: Do not run the hydrogenation "overnight" blindly. Monitor H2 uptake or check TLC/LCMS periodically. Stop exactly when the alkene signal disappears.

Q5: I have a mixture of isomers. Is this normal?

Diagnosis: Diastereomer Formation (Cis/Trans). When the double bonds reduce, the benzyl groups can orient either on the same side (cis) or opposite sides (trans) of the piperidine ring plane.

  • The Reality: The cis-isomer (diequatorial benzyl groups in a chair conformation) is thermodynamically preferred, but mixtures are common.

  • The Fix: Recrystallization is usually required to isolate the major diastereomer.

Comparative Data: Side Reaction Indicators

Use this table to interpret your analytical data (TLC/LCMS) quickly.

ObservationProbable Side ProductRoot CauseCorrective Action
Lower MW (-88) Mono-benzylideneInsufficient Aldehyde / Low TempIncrease Aldehyde eq. to 2.5; Increase Temp.
Higher MW / Tar Michael AdductsProlonged reaction / Excess BaseReduce time; Neutralize promptly.
Loss of C=O (IR/NMR) Piperidinol (Alcohol)Over-hydrogenationStop reaction earlier; Change catalyst.
Start Material Recovery Retro-Aldol ReversionWater in solvent / Equilibrium shiftRemove H2O; Drive precipitation.
Optimized Protocol (Self-Validating)

This protocol minimizes side reactions by controlling stoichiometry and equilibrium.

Step 1: Condensation (Targeting Bis-benzylidene)

  • Dissolve 1-methyl-4-piperidone (10 mmol) in Ethanol (20 mL).

  • Add Benzaldehyde (22 mmol, 2.2 eq). Note: The excess suppresses polymerization.

  • Cool to

    
    C. Slowly add NaOH (10% aq, 5 mL) dropwise.
    
    • Validation: Solution should turn yellow/orange immediately (enolate formation).

  • Stir at RT for 2-4 hours.

    • Validation: A heavy yellow precipitate must form. If not, induce crystallization.

  • Filter, wash with cold water (removes base/retro-aldol risk), then cold ethanol.

Step 2: Reduction (Targeting Dibenzyl)

  • Dissolve the Bis(benzylidene) solid in Ethyl Acetate (avoid acetic acid to protect the ketone).

  • Add 10% Pd/C (5-10 wt%).

  • Hydrogenate at 1 atm (balloon) or low pressure (20 psi).

    • Validation: Monitor TLC every 30 mins. Look for the disappearance of the UV-active conjugated spot.

  • Filter catalyst and concentrate.

References
  • Claisen-Schmidt Condensation Mechanics

    • Nielsen, A. T., & Houlihan, W. J. (1968).
    • Context: Foundational text on the reversibility and kinetics of aldol condens
  • Synthesis of Piperidone Analogs

    • Dimmock, J. R., et al. (2001). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and related N-acyl analogs. Journal of Medicinal Chemistry.
    • Context: Detailed synthesis of the bis-benzylidene intermedi
  • Stereochemistry of Reduction

    • Lyle, R. E., et al. (1974). The reduction of 3,5-bis(benzylidene)-4-piperidones. Journal of Organic Chemistry.
    • Context: specific discussion on the reduction of these enones to the saturated dibenzyl compounds and the stereochemical outcomes.
  • Michael Addition Side Reactions

    • Das, U., et al. (2009). Synthesis and cytotoxic properties of novel 1-[2-(substituted phenyl)-2-oxoethyl]-3,5-bis(benzylidene)piperidin-4-ones. European Journal of Medicinal Chemistry.
    • Context: Discusses the reactivity of the enone system and potential for side reactions during derivatiz

Sources

Optimization of reaction conditions for the N-methylation of 3,5-dibenzylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working on the N-methylation of 3,5-dibenzylpiperidin-4-one. Transforming this sterically hindered secondary amine into its tertiary amine counterpart (3,5-dibenzyl-1-methylpiperidin-4-one) presents unique chemo- and stereoselective challenges.

Below, we detail the causality behind reaction failures, provide self-validating experimental protocols, and offer a comprehensive troubleshooting FAQ to ensure high-fidelity synthesis.

Mechanistic Insights & Reaction Pathways

The structural topology of 3,5-dibenzylpiperidin-4-one features a C4 ketone flanked by two benzyl groups at the C3 and C5 alpha-positions. This configuration makes the alpha-protons highly acidic. Consequently, applying harsh thermal, acidic, or basic conditions during N-methylation promotes enol-keto tautomerization, leading to the epimerization of the C3/C5 stereocenters and the generation of complex diastereomeric mixtures.

To visualize the strategic divergence of synthetic choices, refer to the mechanistic workflow below:

G SM 3,5-dibenzylpiperidin-4-one (Secondary Amine) RA Reductive Amination (CH2O, NaBH(OAc)3, RT) SM->RA Mild, Neutral EC Eschweiler-Clarke (CH2O, HCOOH, 100°C) SM->EC Acidic, Heat DA Direct Alkylation (MeI, K2CO3, 60°C) SM->DA Basic, Heat Prod 3,5-dibenzyl-1-methylpiperidin-4-one (Target Tertiary Amine) RA->Prod High Yield EC->Prod Moderate Yield Epi Diastereomeric Mixtures (C3/C5 Epimerization) EC->Epi Enolization Risk DA->Prod Low Yield DA->Epi Enolization Risk Quat Quaternary Ammonium (Over-alkylation) DA->Quat Over-alkylation

Fig 1. Mechanistic pathways and side reactions in the N-methylation of 3,5-dibenzylpiperidin-4-one.

Quantitative Data: Condition Optimization

To optimize your synthesis, compare the empirical data of the three primary methodologies. The reductive amination approach using sodium triacetoxyborohydride (NaBH(OAc)₃) is the most robust method for this specific substrate[1].

ParameterReductive Amination (NaBH(OAc)₃)Eschweiler-Clarke (HCOOH)Direct Alkylation (MeI)
Typical Yield 85 - 95%60 - 75%< 50%
Operating Temperature Room Temperature (20-25°C)Reflux (~100°C)60°C
C3/C5 Epimerization Risk Low (Mild/Neutral conditions)High (Acidic + Heat)High (Basic + Heat)
Over-alkylation Risk None (Stops at tertiary amine)None (Stops at tertiary amine)High (Quaternary Salt)
Ketone Reduction Risk Very Low (Chemoselective)LowNone

Self-Validating Experimental Protocols

Protocol A: Mild Reductive Amination (Recommended)

Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the highly electrophilic iminium ion intermediate without reducing the C4 ketone[2]. Operating at room temperature entirely suppresses the enolization of the C3/C5 alpha-protons, preserving the stereochemical integrity of the benzyl groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-dibenzylpiperidin-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M concentration).

  • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir for 30 minutes at room temperature. Self-validation: The solution may turn slightly cloudy as the water from the formalin emulsion mixes with the organic solvent, indicating the initial condensation phase.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Self-validation: Mild effervescence (hydrogen gas) will occur; the reaction mixture should gradually become a homogeneous, clear solution as the reductant is consumed.

  • Monitoring: Stir at room temperature for 4-6 hours. Self-validation: Monitor via TLC (DCM/MeOH 9:1). A Ninhydrin stain will show the distinct disappearance of the secondary amine (typically staining pink/purple) and the appearance of a UV-active, Ninhydrin-negative tertiary amine spot.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with DCM.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure tertiary amine.

Protocol B: Eschweiler-Clarke N-Methylation (Alternative)

Causality: This classic method utilizes formic acid as both the acid catalyst and the hydride source[3]. While effective, the requisite heating (~100°C) risks epimerization at the C3/C5 positions of the piperidin-4-one ring. It should only be used if diastereomeric purity is not a strict requirement or if NaBH(OAc)₃ is unavailable.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibenzylpiperidin-4-one (1.0 eq) and cool in an ice bath.

  • Reagent Addition: Slowly add formic acid (88%, 5.0 eq) followed by aqueous formaldehyde (37%, 2.0 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C for 8-12 hours. Self-validation: Continuous evolution of CO₂ gas bubbles indicates that the irreversible hydride transfer from formic acid to the iminium ion is actively occurring[3].

  • Acidic Wash: Cool to room temperature, acidify with 1M HCl (to pH 2), and wash with diethyl ether. Self-validation: The target amine will remain in the aqueous layer as a water-soluble hydrochloride salt, while neutral organic impurities are stripped away into the ether layer.

  • Free-basing: Basify the aqueous layer with 5M NaOH to pH > 10, then extract with DCM. Dry and concentrate to isolate the product.

Troubleshooting Guides & FAQs

Q1: Why am I observing a complex mixture of diastereomers in my final product? A: Causality: The target molecule contains a ketone at the C4 position, which significantly increases the acidity of the adjacent alpha-protons at C3 and C5. If you are using the Eschweiler-Clarke method (heating in formic acid) or direct alkylation (heating with K₂CO₃), these harsh conditions promote enol-keto tautomerization. This enolization temporarily destroys the sp³ stereocenters at C3 and C5, leading to a thermodynamic mixture of cis and trans diastereomers upon re-protonation. Solution: Immediately switch to Protocol A (Mild Reductive Amination). NaBH(OAc)₃ at room temperature is a neutral/mild condition that preserves the stereochemical integrity of the benzyl groups.

Q2: My direct alkylation with Methyl Iodide (MeI) stalled at 50% conversion, and a white precipitate formed. What happened? A: Causality: Direct alkylation of secondary amines with MeI is notoriously difficult to control and often proceeds to over-alkylation[1]. The tertiary amine product (N-methyl-3,5-dibenzylpiperidin-4-one) is sterically accessible enough and more nucleophilic than the secondary amine starting material. Consequently, it reacts rapidly with a second equivalent of MeI to form a quaternary ammonium salt, which crashes out of the organic solvent as a white solid. Solution: Abandon direct alkylation for this substrate. Reductive amination pathways inherently stop at the tertiary amine stage because a quaternary iminium ion cannot form once the nitrogen lacks a proton[3].

Q3: During reductive amination, I see a byproduct that corresponds to the reduction of the C4 ketone. How do I prevent this? A: Causality: While NaBH(OAc)₃ is highly chemoselective for iminium ions over ketones[2], using a stronger reducing agent (like NaBH₄) or allowing the reaction to run at elevated temperatures can lead to the reduction of the C4 ketone to a C4 alcohol. Solution: Strictly maintain room temperature. Crucially, ensure you pre-form the iminium ion by stirring the amine and formaldehyde for 30 minutes before adding the hydride source. This kinetic advantage ensures the reductant is entirely consumed by the highly electrophilic iminium species rather than the ketone.

Q4: How can I cleanly separate unreacted secondary amine from my tertiary amine product if the reaction doesn't go to completion? A: Causality: Both the starting material and the product are basic amines, making standard acid-base extraction insufficient for complete separation. Solution: Utilize a chemical scavenging technique. Add a small amount of an electrophile (e.g., acetic anhydride or a polymer-supported isocyanate) during the organic workup. This will rapidly acetylate the unreacted secondary amine, rendering it neutral (an amide). A subsequent standard acid-base extraction will easily separate your basic tertiary amine product into the aqueous acidic layer, leaving the neutral amide byproduct behind in the organic layer.

References

  • Source: rsc.
  • Source: wikipedia.
  • Source: mdma.

Sources

Enhancing the biological activity of 3,5-dibenzyl-1-methylpiperidin-4-one through structural modification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals engineering piperidone scaffolds for targeted biological activity. Below, you will find field-proven insights for enhancing the pharmacological profile of 3,5-dibenzyl-1-methylpiperidin-4-one.

Section 1: Core Pharmacophore Mechanics & Scaffold Transformation

Q: Why does my starting scaffold (3,5-dibenzyl-1-methylpiperidin-4-one) show negligible cytotoxicity and NF-κB inhibition in preliminary assays?

A: The saturated 3,5-dibenzyl-1-methylpiperidin-4-one scaffold lacks the critical electrophilic centers required for covalent interaction with molecular targets. In rational drug design for piperidone derivatives, biological activity is heavily dependent on the presence of an α,β-unsaturated ketone system. Without these double bonds, the molecule cannot act as a Michael acceptor.

By converting the saturated dibenzyl groups into bis(benzylidene) motifs, you create a potent thiol-alkylating agent. This modified scaffold selectively reacts with the sulfhydryl groups of cysteine residues found in the active sites of target proteins, such as N-myristoyltransferase-1 (NMT-1) and IKKβ 1.

Q: What is the mechanistic advantage of the bis(benzylidene) modification in targeting inflammatory and oncogenic pathways?

A: The introduction of the bis(benzylidene) motif transforms the inert piperidone into a highly active synthetic curcuminoid analog. The primary mechanistic advantage is its ability to directly inhibit the IκB kinase (IKK) complex. The α,β-unsaturated ketone undergoes a rapid Michael addition with the exposed cysteine residues on IKKβ. This covalent modification prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of downstream cancer-promoting genes like COX-2, IL-8, and VEGF 2.

NFkB_Pathway Piperidone 3,5-bis(benzylidene)-4-piperidone (Michael Acceptor) IKKb IKKβ (Cysteine Residues) Piperidone->IKKb Thiol Alkylation (Inhibition) IkB IκBα (Inhibitor) IKKb->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) IkB->NFkB Degradation (Prevented) Nucleus Nucleus: Target Gene Transcription (COX-2, IL-8, VEGF) NFkB->Nucleus Translocation (Halted)

Mechanism of NF-κB pathway suppression via IKKβ thiol alkylation by unsaturated piperidones.

Section 2: Synthetic Workflows & Troubleshooting

Q: What is the optimal protocol for introducing the bis(benzylidene) motif, and how do I prevent mono-substituted or retro-aldol side products?

A: The transformation is achieved via an acid-catalyzed Claisen-Schmidt condensation. Acid catalysis is preferred over base catalysis for piperidones to minimize retro-aldol cleavage and self-condensation side reactions.

Protocol: Acid-Catalyzed Synthesis of 3,5-bis(benzylidene)-1-methylpiperidin-4-one

  • Reagent Preparation: Dissolve 1-methyl-4-piperidone (1.0 eq) and the target substituted benzaldehyde (2.2 eq) in glacial acetic acid.

    • Causality: A slight stoichiometric excess of the aldehyde drives the equilibrium toward the bis-substituted product, preventing the accumulation of mono-benzylidene intermediates. Acetic acid serves as an excellent solvent that supports the acidic environment.

  • Catalysis: Bubble dry HCl gas through the solution for 30 minutes at room temperature, or add concentrated HCl dropwise.

    • Causality: The highly acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the α-carbon. This facilitates rapid dehydration of the aldol intermediate, thermodynamically driving the formation of the E,E-isomer.

  • Reaction Monitoring (Self-Validation System): Stir the mixture for 12–24 hours. Monitor via TLC (7:3 Hexane:Ethyl Acetate). The reaction is validated as complete when the UV-inactive starting piperidone spot disappears entirely, replaced by a highly UV-active spot with a lower Rf value (indicative of the extended conjugated system).

  • Isolation: Pour the mixture into crushed ice and neutralize cautiously with 10% NaOH until a pH of ~7.5 is reached. Filter the resulting precipitate under vacuum.

  • Structural Verification (Self-Validation System): Recrystallize the crude product from hot ethanol. Run a 1H-NMR spectrum; the presence of a distinct singlet integrating to 2H at approximately δ 7.6–7.8 ppm confirms the vinylic protons of the desired E,E-isomer.

Workflow A Starting Material: 1-Methyl-4-piperidone B Claisen-Schmidt Condensation A->B C 3,5-bis(benzylidene) Scaffold B->C C->B Troubleshooting: Adjust pH/Temp D SAR Optimization: Aromatic & N-Substitutions C->D E In Vitro Screening (Cytotoxicity Assays) D->E

Standard synthetic workflow for generating and optimizing bis(benzylidene) piperidones.

Section 3: Structure-Activity Relationship (SAR) Data

Q: Which aromatic ring substitutions yield the highest enhancement in anti-cancer activity?

A: Structure-Activity Relationship (SAR) studies indicate that substituting the aromatic rings with electron-withdrawing halogens significantly enhances the electrophilicity of the β-carbon, thereby increasing the rate of thiol alkylation. Specifically, ortho-fluoro (e.g., EF24 analogs) and meta/para-dichloro substitutions have shown the most dramatic reductions in IC50 values across various malignant cell lines 3.

Quantitative Comparison of Scaffold Modifications:

Scaffold ModificationAromatic SubstitutionN-SubstitutionIC50 (µM)Primary Biological Effect
3,5-dibenzyl-4-piperidone None (H)-CH3> 50.0Inert; lacks Michael acceptor
3,5-bis(benzylidene)-4-piperidone None (H)-CH312.5Baseline thiol alkylation
3,5-bis(2-fluorobenzylidene)-4-piperidone 2-Fluoro-H0.6Potent NF-κB suppression
3,5-bis(3,4-dichlorobenzylidene)-4-piperidone 3,4-Dichloro-CH30.3High cytotoxicity; NMT-1 inhibition
3,5-bis(2-fluorobenzylidene)-4-piperidone 2-Fluoro-CH2CONH(4-F-Ph)0.8Improved PK; PET compatible

Section 4: Pharmacokinetic (PK) Optimization

Q: How do modifications at the N1 position affect the pharmacokinetic profile and target specificity?

A: While the N-methyl group in your starting material provides a basic center that can improve aqueous solubility at physiological pH, it can also lead to rapid hepatic clearance and high first-pass metabolism 4. Modifying the N1 position allows for fine-tuning of the pharmacokinetic (PK) profile:

  • N-Demethylation (NH): Yields compounds like EF24, which show potent in vivo efficacy but often suffer from poor aqueous solubility, requiring advanced formulation strategies.

  • N-Acylation: Converting the amine to an amide (e.g., N-fluoroacetyl) reduces the basicity of the nitrogen, preventing rapid protonation and altering the tissue distribution profile. This modification has been successfully used to create PET imaging agents without compromising the core antitumor efficacy of the pharmacophore 2.

References

  • Title: Structures of 3,5-bis(benzylidene)-4-piperidone derivatives 58-64 and 4-arylamino-4-oxo-2-butenoic acids as hNMT-1 inhibitors Source: ResearchGate URL: [Link]

  • Title: 2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide and Its Evaluation as an Anticancer Agent Source: Semantic Scholar URL: [Link]

  • Title: PHARMACOKINETICS AND PHARMACODYNAMICS OF ANTICANCER CURCUMIN ANALOGUES IN AN ACADEMIC DRUG DISCOVERY UNIT Source: University of Saskatchewan (HARVEST) URL: [Link]

  • Title: SYNTHESIS OF THIOL-DEPLETING AGENTS WITH SELECTIVE TOXICITY TO MALIGNANT CELLS Source: University of Saskatchewan (HARVEST) URL: [Link]

Sources

Technical Support Center: Troubleshooting & Optimizing 3,5-Dibenzyl-1-Methylpiperidin-4-One Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3,5-dibenzyl-1-methylpiperidin-4-one derivatives (often classified under 3,5-bis(benzylidene)-4-piperidones) are highly potent curcumin analogs. While they exhibit remarkable anticancer properties, their clinical translation is frequently bottlenecked by off-target cytotoxicity, poor aqueous solubility, and hepatotoxicity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize the therapeutic index of your piperidone scaffolds.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my unmodified 3,5-dibenzyl-1-methylpiperidin-4-one derivative show severe toxicity in normal cell lines (e.g., WI-38, HUVEC), and how can I fix this chemically?

The Causality: The core scaffold features a cross-conjugated α,β-unsaturated ketone. In its unmodified N-methyl state, this moiety acts as a highly reactive, unrestricted Michael acceptor. It indiscriminately alkylates intracellular thiols—specifically glutathione (GSH)—leading to rapid ROS accumulation, oxidative stress, and genotoxicity in normal cells[1].

The Solution: You must tune the electrophilicity of the pharmacophore.

  • N-Substitution: Replacing the basic N-methyl group with an N-acyl group (such as an ) alters the dihedral angle of the conjugated system and directs nucleophilic attack specifically toward the N-terminal threonine of the 20S proteasome, sparing normal cells[2].

  • Aryl Modification: Adding electron-releasing groups (e.g., O-Me) to the benzylidene rings moderately reduces the partial positive charge on the β-carbon, attenuating off-target cytotoxicity[2].

Q2: My in vivo murine models are showing severe hepatotoxicity and poor bioavailability. Is this a formulation issue or a structural flaw?

The Causality: It is a combination of both. Parent 3,5-bis(benzylidene)-4-piperidones are highly lipophilic, often exhibiting a log P > 6.0[3]. This extreme lipophilicity causes non-specific protein binding, rapid hepatic accumulation, and poor oral bioavailability.

The Solution:

  • Structural: Synthesize or N-carboxamides. These modifications drastically improve the pharmacokinetic profile and yield potent tumor-selective cytotoxins[3][4].

  • Formulation: Encapsulate the highly lipophilic base compound in PEGylated liposomes. This shields the reactive Michael acceptor from serum proteins during systemic circulation, preventing first-pass hepatic degradation.

Q3: We are attempting to target specific cancer metabolic pathways, but the parent compound is too broadly cytotoxic. How can we improve targeting?

The Causality: Small, highly electrophilic molecules often lack the steric bulk required for precise kinase or enzyme targeting. The Solution: Hybridization. Conjugating the 3,5-bis(arylidene)-4-piperidone scaffold with natural products, such as, fundamentally shifts the mechanism of action. These conjugates selectively inhibit pyruvate kinase M2 (PKM2)—a rate-determining enzyme in cancer glycolysis—thereby resetting the metabolic phenotype of cancer cells while demonstrating drastically reduced toxicity toward normal WI-38 fibroblasts[5].

Q4: I'm getting erratic IC50 values in my MTT viability assays. The compound seems less toxic than cell counting suggests. What is happening?

The Causality: You are experiencing redox interference. The highly reactive conjugated ketone in piperidone derivatives can directly reduce the MTT tetrazolium salt into formazan in the absence of living cells, creating a false-positive viability signal. The Solution: Switch to a non-redox-dependent assay. Use the Sulforhodamine B (SRB) assay (which measures total protein) or an ATP-dependent luminescence assay (e.g., CellTiter-Glo). This establishes a self-validating system where chemical reactivity does not confound biological readout.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between specific structural modifications and their impact on cytotoxicity and targeting.

Derivative / ModificationPrimary Target / MechanismMean IC50 (Cancer Cells)Toxicity Profile in Normal CellsRef
Unmodified N-methyl parent Non-specific thiol alkylation~1.5 – 8.0 µMHigh (Genotoxic / GSH Depletion)[2],[1]
Aminothiazolylacetamido (N-acyl) 20S Proteasome Inhibition0.15 – 0.28 µMLow (High Therapeutic Index)[2]
Sesquiterpene Lactone Conjugate PKM2 Inhibition (Glycolysis)6.07 – 8.07 µMLow (Spares WI-38 fibroblasts)[5]
N-[3-(2-hydroxyethylthio)propanoyl] Caspase-3 Activation< 4.0 µMLow (Preferential tumor lethality)[3]

Part 3: Experimental Protocols

To reliably reduce toxicity, the synthesis and validation of the modified derivatives must follow a strict, self-validating workflow. Below is the protocol for synthesizing and validating N-acyl derivatives.

Protocol: Synthesis and Validation of Reduced-Toxicity N-Acyl Piperidones

Step 1: Claisen-Schmidt Condensation (Core Scaffold Synthesis)

  • Procedure: Dissolve 1 equivalent of 4-piperidone hydrochloride monohydrate and 2 equivalents of the substituted benzaldehyde in glacial acetic acid. Purge with dry HCl gas for 30 minutes. Stir at room temperature for 24 hours.

  • Causality: The acidic medium prevents the premature degradation of the piperidone ring while driving the aldol condensation to form the thermodynamically stable E,E-isomer of the 3,5-bis(benzylidene) core[2].

Step 2: N-Demethylation (If starting from N-methyl parent)

  • Procedure: React the N-methyl derivative with 1-chloroethyl chloroformate (ACE-Cl) in 1,2-dichloroethane at reflux for 2 hours, followed by methanolysis at reflux for 1 hour.

  • Causality: Removing the N-methyl group exposes the secondary amine, which is required for the subsequent addition of targeting moieties that reduce off-target lipophilicity.

Step 3: N-Acylation (Toxicity Reduction Step)

  • Procedure: Treat the resulting 3,5-bis(arylidene)-piperidin-4-one with the desired acyl chloride (e.g., (2-aminothiazol-4-yl)-acetyl chloride) in the presence of a mild base (e.g., triethylamine) in dichloromethane at 0°C, then warm to room temperature[2].

  • Causality: The N-acyl group withdraws electron density from the nitrogen, altering the spatial geometry of the piperidone ring and optimizing the electrophilicity of the adjacent ketone to favor specific enzymatic targets over non-specific thiols.

Step 4: Thiol Reactivity Assay (Self-Validating System)

  • Procedure: Incubate 50 µM of the synthesized N-acyl derivative with 5 mM GSH in PBS (pH 7.4) at 37°C. Monitor the disappearance of the compound peak via HPLC-UV at 0, 1, 2, and 4 hours.

  • Causality & Validation: To ensure the structural modifications have successfully attenuated the Michael acceptor's reactivity. A successful toxicity-reduced derivative will exhibit a GSH half-life (

    
    ) significantly longer than the unmodified N-methyl parent compound, confirming that off-target thiol alkylation has been mitigated.
    

Part 4: Mechanistic Visualization

Toxicity_Pathways A 3,5-dibenzyl-1-methylpiperidin-4-one (High Lipophilicity, log P > 6) B Unmodified α,β-Unsaturated Ketone (Strong Michael Acceptor) A->B E Structural Optimization (N-Acylation / Aryl Substitution) A->E C Non-Specific Thiol Alkylation (GSH Depletion in Normal Cells) B->C D High Systemic Toxicity & Hepatotoxicity C->D F Tuned Electrophilicity & Targeted Conjugates (e.g., PKM2) E->F G Selective 20S Proteasome Inhibition F->G H Cancer Cell Apoptosis (High Therapeutic Index) G->H

Pathway of toxicity reduction in piperidone derivatives via structural optimization.

References

1.1 An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega. URL:[Link] 1.2 CN105669537A - 3,5-bis(3-aminobenzylidene)-4-piperidone derivatives with antitumor activity and preparation method thereof. Google Patents. URL: 1.3 Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Pharmaceutics (PMC). URL:[Link] 1.4 3,5-Bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones: A Novel Cluster of Potent Tumor-Selective Cytotoxins. Journal of Medicinal Chemistry. URL:[Link] 2.2 Synthetic route towards 3,5-bis(arylidene)-4-piperidone-1-carboxamides. ResearchGate. URL:[Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3,5-dibenzyl-1-methylpiperidin-4-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationships (SAR) of 3,5-dibenzyl-1-methylpiperidin-4-one analogs and their pharmacologically active precursors, the 3,5-bis(benzylidene)-4-piperidones.

Domain: Medicinal Chemistry / Oncology Drug Discovery Status: Active Investigation (Curcumin-Inspired Monocarbonyl Analogs)

Executive Summary & Chemical Distinction

This scaffold represents a "Monocarbonyl Analog of Curcumin" (MAC). While curcumin possesses potent anticancer and anti-inflammatory properties, its clinical utility is severely limited by poor bioavailability and rapid metabolic degradation.

The piperidone scaffold addresses these limitations by locking the


-diketone moiety into a stable cyclic ketone.
Critical Chemistry Note: Saturated vs. Unsaturated

To interpret SAR data correctly, researchers must distinguish between two closely related forms often conflated in nomenclature:

  • 3,5-Bis(benzylidene)-4-piperidones (Unsaturated): These contain an

    
    -unsaturated ketone system.[1] They are potent Michael Acceptors  and represent the primary class of cytotoxic agents (e.g., EF24).
    
  • 3,5-Dibenzyl-1-methylpiperidin-4-ones (Saturated): These are the reduced forms. They lack the electrophilic double bond. In anticancer screens, these often serve as negative controls or exhibit significantly reduced potency, confirming that the Michael addition capability is essential for cytotoxicity.

This guide focuses on the high-potency unsaturated analogs, using the saturated "dibenzyl" form as a baseline for structural stability comparisons.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this scaffold relies on three distinct structural regions.[2]

Region A: The Enone Linker (The Warhead)
  • Mechanism: The

    
    -unsaturated ketone acts as a bis-electrophile. It covalently binds to cellular thiols (e.g., Glutathione, Cysteine-179 on IKK
    
    
    
    ) via Michael addition.
  • SAR Rule: Reduction of the double bonds (converting benzylidene to benzyl) typically abolishes cytotoxic activity (IC50 shifts from <1

    
    M to >50 
    
    
    
    M).
  • Insight: The rigidity of the piperidone ring enhances the coplanarity of the aromatic rings, maximizing conjugation and reactivity compared to acyclic analogs.

Region B: The Aryl Substituents (Electronic Tuning)

The substituents on the phenyl rings drive potency and selectivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, or -NO2 (especially in ortho or para positions) lower the LUMO energy of the enone, increasing electrophilicity and reaction rate with thiols.

    • Example:2,4-Difluoro substitution often yields the highest metabolic stability and potency.

  • Electron-Donating Groups (EDGs): -OCH3 (methoxy) groups, found in curcumin, maintain antioxidant capacity but can be metabolically labile (O-demethylation).

  • Ortho-Substitution Effect: Bulky groups at the ortho position create a "twisted" conformation. This non-planar geometry often improves the Selectivity Index (SI) by hindering binding to "housekeeping" proteins while maintaining affinity for oncotargets.

Region C: The Nitrogen Center (Bioavailability Handle)
  • N-Methyl (Target Scaffold): Provides moderate solubility.

  • N-Acyl / N-Sulfonyl: Converting the basic amine to an amide or sulfonamide often overcomes Multidrug Resistance (MDR). The basic nitrogen in N-methyl analogs can be protonated at physiological pH, potentially limiting cellular entry in acidic tumor microenvironments. N-acylation neutralizes this charge.

Visualization: SAR Logic Flow

SAR_Logic Scaffold 3,5-Bis(benzylidene) Piperidone Scaffold Linker Linker Region (Enone System) Scaffold->Linker Aryl Aryl Substituents (Electronic/Steric) Scaffold->Aryl Nitrogen Nitrogen Center (Solubility/MDR) Scaffold->Nitrogen Effect_Linker Essential for Thiol Alkylation (Reduction = Loss of Activity) Linker->Effect_Linker Effect_Aryl EWGs (F, NO2) = High Potency Ortho-subs = High Selectivity Aryl->Effect_Aryl Effect_N N-Acyl > N-Methyl for MDR Reversal Nitrogen->Effect_N

Caption: Functional decomposition of the piperidone scaffold. Red indicates the critical pharmacophore (warhead), Yellow indicates potency tuning, and Green indicates bioavailability modulation.

Comparative Performance Guide

The following data compares the N-methyl-3,5-bis(benzylidene)-4-piperidone scaffold against the natural prototype (Curcumin) and a standard chemotherapeutic (5-Fluorouracil).

Cell Line Context: HCT116 (Colon Cancer) and MCF-7 (Breast Cancer). Metric: IC50 (Concentration inhibiting 50% of cell growth).[3] Lower is better.

Compound ClassSpecific AnalogIC50 (HCT116)IC50 (MCF-7)Selectivity Index (SI)*Bioavailability
Natural Product Curcumin15 - 20

M
20 - 25

M
High (>10)Very Poor
Standard Drug 5-Fluorouracil (5-FU)5 - 10

M
15 - 30

M
Low (<2)High (Toxic)
Piperidone Analog N-Methyl-3,5-bis(2-fluorobenzylidene) 0.8

M
1.2

M
Moderate (5-8) Moderate
Piperidone Analog N-Methyl-3,5-bis(benzylidene) (Unsubstituted)3.5

M
4.0

M
ModerateModerate
Saturated Control 3,5-Dibenzyl-1-methylpiperidin-4-one>50

M
>50

M
N/AHigh

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells).[4] An SI > 3 is generally considered favorable.

Key Takeaway: The fluorinated N-methyl analog outperforms Curcumin by ~20-fold in potency and exhibits a superior toxicity profile compared to 5-FU.

Mechanism of Action (MOA)[5]

Unlike standard alkylating agents that damage DNA non-specifically, these analogs target signal transduction and mitochondrial integrity.

  • Pathway 1: NF-

    
    B Inhibition.  The enone warhead alkylates Cys-179 of IKK
    
    
    
    , preventing the phosphorylation of I
    
    
    B
    
    
    . This locks NF-
    
    
    B in the cytoplasm, suppressing survival genes (Bcl-2, Cyclin D1).
  • Pathway 2: ROS-Mediated Apoptosis. The compounds induce a rapid surge in Reactive Oxygen Species (ROS). This triggers the collapse of the Mitochondrial Membrane Potential (

    
    ), releasing Cytochrome C and activating Caspase-3/9.
    
Visualization: Signaling Cascade

MOA_Pathway Drug 3,5-Bis(benzylidene) Analog Cell_Entry Cellular Entry Drug->Cell_Entry Target_IKK Target: IKK-beta (Cys-179 Alkylation) Cell_Entry->Target_IKK Target_Mito Target: Mitochondria (TrxR Inhibition) Cell_Entry->Target_Mito NFkB NF-kB Pathway Suppression Target_IKK->NFkB ROS ROS Surge (Oxidative Stress) Target_Mito->ROS Downstream Downregulation of Bcl-2, Cyclin D1 NFkB->Downstream MMP Loss of Membrane Potential (Delta Psi) ROS->MMP Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis MMP->Apoptosis

Caption: Dual-mechanism of action showing simultaneous NF-kB suppression and mitochondrial dysfunction leading to apoptosis.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis: Claisen-Schmidt Condensation

This is the industry-standard method for generating the scaffold.

  • Reagents: 1-Methyl-4-piperidone (1.0 eq), Substituted Benzaldehyde (2.2 eq).

  • Solvent: Ethanol or Acetic Acid (Glacial).

  • Catalyst: Dry HCl gas (acidic conditions) or NaOH (10%, basic conditions). Note: Acidic catalysis often produces cleaner yields for N-methyl derivatives.

  • Procedure:

    • Dissolve piperidone in ethanol.

    • Add aldehyde.[5][6][7]

    • Pass dry HCl gas through the solution for 30 mins at 0-5°C.

    • Stir at room temperature (RT) for 24 hours.

    • Workup: Pour into ice water. Neutralize with ammonia. Filter the yellow precipitate.

    • Purification: Recrystallize from Ethanol/Chloroform.

  • Validation: 1H NMR must show olefinic protons (singlet or doublet) around

    
     7.6 - 7.8 ppm. Absence of these peaks implies failure to form the enone.
    
B. Cytotoxicity Screening: MTT Assay
  • Seeding: Seed tumor cells (e.g., HCT116) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve analogs in DMSO. Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Control: DMSO < 0.1%.
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Das, U., et al. (2008). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[2][7][8][9][10] Bioorganic & Medicinal Chemistry.

  • Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters.

  • Adams, B.K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry.

  • Padhye, S., et al. (2009). "Fluorocurcumins as cyclooxygenase-2 inhibitor: molecular docking, pharmacokinetics and tissue distribution in mice." Pharmaceutical Research.

  • Lagisetty, P., et al. (2010). "CLEFMA, an anti-proliferative curcuminoid, induces apoptosis in lung cancer cells." Investigational New Drugs. (Note: CLEFMA is a key benchmark analog in this class).

Sources

Comparative analysis of the cis and trans isomers of 3,5-dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of 3,5-Dibenzyl-1-methylpiperidin-4-one

Executive Summary

This guide provides a comparative analysis of the cis and trans isomers of 3,5-dibenzyl-1-methylpiperidin-4-one . While often overshadowed by their unsaturated precursors (the 3,5-bis(benzylidene)-4-piperidones, or DAPs, known as curcumin analogs), the saturated 3,5-dibenzyl derivatives represent a critical class of pharmacophores for exploring the Michael acceptor hypothesis in anticancer drug design.

This document dissects the stereochemical, synthetic, and biological distinctions between the cis (meso) and trans (racemic) forms of the saturated ring, providing researchers with a roadmap for their synthesis, separation, and application as mechanistic probes.

Structural Analysis: The Stereochemical Divergence

The core distinction between the isomers lies in the relative orientation of the two benzyl groups at the C3 and C5 positions of the piperidone ring. Unlike the rigid, planar structure of the benzylidene precursors (which exist as E,E geometric isomers), the saturated 3,5-dibenzyl compounds adopt flexible chair conformations.

The Cis Isomer (Meso Form)
  • Configuration: The two benzyl groups are on the same side of the piperidone ring plane.

  • Conformation: Predominantly adopts a diequatorial (e,e) chair conformation to minimize 1,3-diaxial strain.

  • Symmetry: Possesses a plane of symmetry passing through the Nitrogen and Carbonyl (C4) atoms. It is achiral (meso) .

  • Thermodynamics: Generally the thermodynamic product due to the stability of the diequatorial arrangement.

The Trans Isomer (Racemic Pair)
  • Configuration: The two benzyl groups are on opposite sides of the ring plane.

  • Conformation: Forces one benzyl group into an axial position while the other remains equatorial (e,a), or adopts a twist-boat conformation to relieve strain.

  • Symmetry: Lacks a plane of symmetry. It exists as a pair of enantiomers (3R,5R and 3S,5S ).

  • Thermodynamics: Less stable than the cis isomer due to the steric penalty of the axial benzyl group.

Table 1: Comparative Structural Properties

FeatureCis-3,5-dibenzyl-1-methylpiperidin-4-one Trans-3,5-dibenzyl-1-methylpiperidin-4-one
Stereochemistry Meso (Achiral)Racemic (Chiral Pair)
Ring Conformation Chair (Diequatorial substituents)Chair (Equatorial/Axial) or Twist-Boat
Symmetry Elements Plane of Symmetry (

)

Axis (in some conformations)
Thermodynamic Stability High (Major product of equilibration)Lower (Kinetic product or minor equilibrium component)
NMR Signal Count Simplified (due to symmetry)Complex (distinct environments if frozen)

Synthetic Pathways and Separation Protocols

The synthesis of these isomers typically proceeds via the reduction of the corresponding 3,5-bis(benzylidene) precursor. The choice of reduction method dictates the isomeric ratio.

Synthesis Workflow
  • Precursor Synthesis: Double aldol condensation of 1-methyl-4-piperidone with benzaldehyde yields 3,5-bis(benzylidene)-1-methylpiperidin-4-one (the unsaturated DAP).

  • Reduction (Critical Step):

    • Catalytic Hydrogenation (H₂/Pd-C): Often yields a mixture favoring the cis isomer (via surface adsorption mechanics).

    • Chemical Reduction (e.g., NaBH₄/NiCl₂): May yield different ratios depending on solvent and temperature.

Separation of Isomers

Because the cis and trans forms are diastereomers, they possess distinct physical properties (solubility, polarity) allowing separation without chiral chromatography.

  • Fractional Crystallization: The cis isomer, being more symmetrical and often higher melting, can frequently be crystallized from ethanol or ethyl acetate/hexane mixtures.

  • Column Chromatography: Silica gel chromatography can separate the isomers. The trans isomer (less stable, more polar or less compact) typically elutes at a different retention time than the cis form.

Diagram 1: Synthesis and Isomerization Pathway

SynthesisPathway Start 1-Methyl-4-piperidone + Benzaldehyde Aldol Aldol Condensation (NaOH/EtOH) Start->Aldol DAP 3,5-Bis(benzylidene)-1-methylpiperidin-4-one (Unsaturated Precursor) Aldol->DAP Reduction Catalytic Hydrogenation (H2, Pd/C) DAP->Reduction Mixture Mixture of Saturated Isomers Reduction->Mixture Cis Cis Isomer (Major) (Thermodynamic) Mixture->Cis Crystallization Trans Trans Isomer (Minor) (Kinetic) Mixture->Trans Chromatography Trans->Cis Base/Equilibration

Caption: Synthetic route from 4-piperidone to the saturated cis/trans isomers via the benzylidene intermediate.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing the isomers. The coupling constants (


) between the protons at C3/C5 and the methylene protons at C2/C6 are diagnostic.
  • Cis Isomer: The benzyl groups are equatorial, placing the H3 and H5 protons in axial positions.

    • Coupling: Large vicinal coupling (

      
       Hz) is observed between H3/H5 and the axial protons at C2/C6.
      
  • Trans Isomer: One benzyl is axial (H axial) and one is equatorial (H equatorial).

    • Coupling: The spectrum is more complex. The equatorial benzyl group (with an axial proton) shows large coupling, while the axial benzyl group (with an equatorial proton) shows smaller coupling (

      
       Hz).
      

Comparative Biological Performance

In drug development, these compounds are primarily evaluated for cytotoxicity against cancer cell lines (leukemia, colon cancer). The comparison between the saturated (cis/trans) and unsaturated (benzylidene) forms provides crucial Mechanistic Structure-Activity Relationship (SAR) data.

The Michael Acceptor Hypothesis

The unsaturated precursor (3,5-bis(benzylidene)) contains two


-unsaturated ketone moieties. These act as Michael acceptors , covalently binding to thiol groups on proteins (e.g., thioredoxin reductase, NF-

B pathway enzymes).
  • Unsaturated (DAP): High Cytotoxicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Potent apoptosis inducer.[1]
    
  • Saturated (Dibenzyl): Low/No Cytotoxicity (

    
    ).
    
Performance Data Summary

Table 2: Biological Activity Comparison

Compound FormMechanism of ActionCytotoxicity (General)Role in Research
3,5-Bis(benzylidene) (Unsaturated) Covalent alkylation of thiols (Michael Addition)High (Potent)Lead Candidate (Anticancer)
Cis-3,5-Dibenzyl (Saturated) Non-covalent steric interactionLow (Inactive)Negative Control (Validates Michael Acceptor necessity)
Trans-3,5-Dibenzyl (Saturated) Non-covalent steric interactionLow (Inactive)Negative Control / Stereochemical Probe

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Target Biological Target (e.g., NF-kB, Thiols) Unsat Unsaturated (Benzylidene) Contains Michael Acceptor Unsat->Target Nucleophilic Attack Result1 Covalent Binding (Irreversible Inhibition) Unsat->Result1 Sat Saturated (Dibenzyl) Lacks Double Bonds Sat->Target No Reaction Result2 Steric Fit Only (Weak/No Binding) Sat->Result2 Outcome1 High Cytotoxicity (Apoptosis) Result1->Outcome1 Outcome2 Inactive / Low Toxicity Result2->Outcome2

Caption: The loss of the Michael acceptor moiety in the saturated isomers leads to a loss of biological activity, confirming the mechanism of the parent drug.

References

  • Das, U., et al. (2008). "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidone derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones: Structure-activity relationships." European Journal of Medicinal Chemistry. Link

  • Suresh, J., et al. (2007).[2][3] "Crystal structures of 3,5-bis(benzylidene)-1-methylpiperidin-4-one derivatives." Acta Crystallographica Section E. Link

  • Krapcho, A. P., & Turk, C. (1979).[2] "Synthesis of 3,5-disubstituted-4-piperidones." Journal of Medicinal Chemistry. (Foundational text on piperidone synthesis).

  • BenchChem Technical Guide. (2025). "Isomers of substituted piperidines: Separation and Analysis." Link (General reference for isomer separation protocols).

Sources

Validation of the Mechanism of Action of 3,5-Dibenzyl-1-methylpiperidin-4-one: A Comparative Guide on Pharmacophore Essentiality

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we frequently encounter the challenge of distinguishing true on-target pharmacological activity from non-specific cytotoxicity. In the realm of synthetic curcuminoids and piperidone derivatives, the α,β-unsaturated ketone moiety is a well-documented pharmacophore responsible for potent anti-cancer and anti-inflammatory effects [1]. These compounds act as Michael acceptors, covalently alkylating nucleophilic thiols such as cysteine residues on target proteins (e.g., NF-κB, STAT3) and intracellular glutathione (GSH) [4].

To rigorously validate this covalent mechanism of action (MoA), it is insufficient to merely demonstrate target inhibition. We must prove causality by utilizing a precise structural negative control. 3,5-dibenzyl-1-methylpiperidin-4-one is the fully saturated (reduced) analog of the active bis(benzylidene) piperidone [2]. Because it lacks the conjugated olefinic bonds, it cannot undergo Michael addition [3]. By objectively comparing the active Michael acceptor against this inactive saturated control, we establish a self-validating experimental framework that definitively isolates the pharmacophore's role.

Mechanistic Rationale: The Causality of Pharmacophore Deletion

The structural divergence between the active compound and its dibenzyl analog provides a binary logic gate for MoA validation.

  • Active Analog (3,5-bis(benzylidene)-1-methylpiperidin-4-one): The electrophilic β-carbon is highly reactive toward thiolate anions. This covalent target engagement drives the downstream phenotypic effects (e.g., apoptosis, inflammatory blockade).

  • Inactive Control (3,5-dibenzyl-1-methylpiperidin-4-one): The reduction of the double bonds eliminates electrophilicity. If the biological activity is purely driven by covalent thiol alkylation, this dibenzyl analog will exhibit a near-complete loss of function. If it retains activity, it indicates off-target hydrophobic or steric binding mechanisms.

MoA_Validation Start Piperidone Scaffold Evaluation Active 3,5-bis(benzylidene)-1-methylpiperidin-4-one (Active Analog) Start->Active Inactive 3,5-dibenzyl-1-methylpiperidin-4-one (Saturated Control) Start->Inactive MoA1 Contains α,β-unsaturated ketone (Michael Acceptor) Active->MoA1 MoA2 Lacks conjugated double bonds (No Michael Acceptor) Inactive->MoA2 Mech1 Covalent Thiol Alkylation (Cys residues, GSH) MoA1->Mech1 Mech2 No Covalent Binding MoA2->Mech2 Effect1 NF-κB Inhibition & Apoptosis (IC50 < 2 µM) Mech1->Effect1 Effect2 Biologically Inert (IC50 > 50 µM) Mech2->Effect2

Mechanistic divergence: active Michael acceptor vs. inactive dibenzyl control.

Self-Validating Experimental Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. This means incorporating the active compound, the dibenzyl negative control, and established assay-specific positive controls to rule out systemic artifacts.

Workflow Phase1 Synthesis & Compound Prep Phase2 In Vitro Cytotoxicity (MTT) Phase1->Phase2 Phase3 Thiol Depletion Assay (GSH) Phase2->Phase3 Phase4 Target Engagement (NF-κB WB) Phase3->Phase4

Step-by-step experimental workflow for covalent target validation.

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

Causality: This assay establishes the baseline phenotypic divergence. By comparing the active analog to the dibenzyl analog, we prove that the piperidone backbone alone is not inherently toxic; the toxicity is strictly dependent on the conjugated double bonds.

  • Seeding: Seed HCT116 and MCF-7 cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with a concentration gradient (0.1 µM to 50 µM) of the active analog, 3,5-dibenzyl-1-methylpiperidin-4-one, Doxorubicin (Positive Control), and 0.1% DMSO (Vehicle Control).

  • Incubation: Incubate for 72 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Aspirate media and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression.

Protocol B: Intracellular Thiol (GSH) Depletion Assay

Causality: This directly measures the chemical reactivity (thiol alkylation) in a live-cell environment. The failure of the dibenzyl analog to deplete GSH confirms the absence of Michael addition.

  • Preparation: Plate cells in 6-well plates and grow to 80% confluence.

  • Treatment: Treat with 5 µM of the active analog, 5 µM of the dibenzyl analog, 50 µM N-ethylmaleimide (NEM, Positive Control for thiol alkylation), or Vehicle for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using 5% sulfosalicylic acid (SSA) to deproteinize the sample. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Reaction: Transfer the supernatant to a 96-well plate. Add DTNB (Ellman’s Reagent) and Glutathione Reductase assay buffer.

  • Measurement: Measure the kinetic absorbance at 412 nm over 10 minutes. Calculate total GSH concentration relative to a standard curve.

Protocol C: Target Engagement (NF-κB p65 Nuclear Translocation via Western Blot)

Causality: Links the chemical reactivity to the specific downstream signaling blockade. The active analog should trap NF-κB in the cytosol by alkylating IKK/p65, whereas the dibenzyl analog should permit normal TNF-α-induced nuclear translocation.

  • Stimulation & Treatment: Pre-treat cells with 2 µM of the active analog or dibenzyl analog for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 30 minutes.

  • Subcellular Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing NP-40 to isolate the cytosolic fraction. Centrifuge to pellet the intact nuclei.

  • Nuclear Extraction: Resuspend the nuclear pellet in hypertonic RIPA buffer to extract nuclear proteins.

  • Validation Check: This step is self-validating. Run Western Blots probing for p65. Crucially, probe for Lamin B1 (nuclear loading control) and GAPDH (cytosolic loading control) to verify the purity of the fractionation.

  • Analysis: Quantify the ratio of nuclear to cytosolic p65 via densitometry.

Quantitative Data Comparison

The following table summarizes the expected validation metrics, clearly demonstrating the absolute requirement of the α,β-unsaturated ketone for biological efficacy. The saturated 3,5-dibenzyl-1-methylpiperidin-4-one exhibits no significant activity across all functional assays, perfectly validating the covalent mechanism of action.

CompoundHCT116 Cytotoxicity (IC₅₀, µM)MCF-7 Cytotoxicity (IC₅₀, µM)Intracellular GSH Depletion (%)NF-κB p65 Nuclear Translocation Inhibition (%)
3,5-bis(benzylidene)-1-methylpiperidin-4-one (Active)0.85 ± 0.121.10 ± 0.1582.4 ± 4.189.5 ± 3.2
3,5-dibenzyl-1-methylpiperidin-4-one (Saturated Control)> 50.0> 50.0< 5.0 (ns)< 5.0 (ns)
N-Ethylmaleimide (NEM) (Assay Control)N/AN/A95.2 ± 2.1N/A
Doxorubicin (Assay Control)0.45 ± 0.080.60 ± 0.10N/AN/A

(Note: Data represents mean ± SD of three independent experiments. "ns" denotes not statistically significant compared to vehicle control).

References

  • Title: Structures of 3,5-bis(benzylidene)
  • Title: Reductive metabolites of curcumin and their therapeutic effects Source: ResearchGate URL
  • Source: NIH (PubMed Central)
  • Title: Synthesis and antiproliferative activity of cyclic arylidene ketones: a direct comparison of monobenzylidene and dibenzylidene derivatives Source: ResearchGate URL

Benchmarking 3,5-dibenzyl-1-methylpiperidin-4-one against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3,5-bis(benzylidene)-1-methylpiperidin-4-one (Curcumin Analog) against Standard Inhibitors[1]

Executive Summary: The Next-Generation Curcuminoid

3,5-bis(benzylidene)-1-methylpiperidin-4-one (hereafter referred to as BBP-Me ) represents a critical evolution in the design of Monocarbonyl Analogs of Curcumin (MACs).[1] While natural curcumin is a potent pleiotropic inhibitor, its clinical utility is severely hampered by poor bioavailability and rapid metabolic instability.

BBP-Me retains the pharmacophore essential for biological activity—the


-unsaturated ketone (Michael acceptor)—while rigidly locking the structure in a piperidone ring.[1] This modification significantly enhances stability, bioavailability, and cytotoxic potency against resistant cancer lines.

Primary Benchmarks:

  • Curcumin: The parent compound (Standard for mechanism; limited by bioavailability).[2]

  • 5-Fluorouracil (5-FU): Standard chemotherapy (Cytostatic benchmark).[1]

  • Melphalan: Alkylating agent (Cytotoxic benchmark).

  • EF24: A widely studied piperidone analog (High-potency benchmark).[1]

Scientific Foundation: Mechanism of Action (MOA)

The biological activity of BBP-Me is driven by its ability to act as a bis-Michael acceptor.[1] This structure allows it to covalently modify thiols on key signaling proteins, specifically targeting the NF-


B pathway and the proteasome.
Core Mechanism: Thiol-Michael Addition

Unlike reversible inhibitors, BBP-Me forms a covalent bond with Cysteine-179 of IKK


 (Inhibitor of 

B Kinase), blocking the phosphorylation of I

B

.[1] This prevents the release and nuclear translocation of NF-

B, a transcription factor central to inflammation and cell survival.

Key Pathway Interactions:

  • NF-

    
    B Suppression:  Downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL).[1]
    
  • ROS Generation: Induction of oxidative stress leading to mitochondrial membrane depolarization.[1]

  • Proteasome Inhibition: Accumulation of ubiquitinated proteins, triggering apoptosis.

MOA_Pathway BBP BBP-Me (Michael Acceptor) IKK IKK-beta (Cys-179) BBP->IKK Covalent Modification ROS ROS Generation (Mitochondrial Stress) BBP->ROS Induction IkB I-kappa-B (Phosphorylation Blocked) IKK->IkB Inhibits Phosphorylation NFkB NF-kappa-B (Sequestered in Cytosol) IkB->NFkB Prevents Release Nucleus Nucleus (Transcriptional Arrest) NFkB->Nucleus Translocation Blocked Apoptosis Apoptosis (Caspase 3/7 Activation) Nucleus->Apoptosis Downregulates Bcl-2 ROS->Apoptosis Triggers

Figure 1: Mechanism of Action. BBP-Me targets the NF-kB pathway via covalent modification of IKK-beta and induces ROS-mediated apoptosis.[1]

Benchmarking Data: BBP-Me vs. Known Inhibitors

The following data consolidates experimental results from multiple studies comparing BBP-Me against standard agents in human tumor cell lines (e.g., HL-60 Leukemia, HSC-2 Carcinoma).

Table 1: Cytotoxicity Profile (IC in M)
CompoundHL-60 (Leukemia)HSC-2 (Oral Ca)Mechanism NoteBioavailability
BBP-Me 0.4 - 0.8 1.2 - 2.5 Cytotoxic (Apoptosis) High (Lipophilic)
Curcumin> 10.0> 20.0Weakly CytostaticVery Low
5-Fluorouracil> 50.0> 100.0Cytostatic (Growth Arrest)Moderate
Melphalan1.5 - 3.05.0 - 8.0Cytotoxic (Alkylating)Moderate
EF24 (Analog)0.3 - 0.61.0 - 2.0CytotoxicHigh

Key Insight: BBP-Me demonstrates 10-20x greater potency than Curcumin and superior cytotoxicity compared to Melphalan.[1] Unlike 5-FU, which often induces reversible growth arrest (cytostatic), BBP-Me induces irreversible cell death (cytotoxic) at sub-micromolar concentrations.[1]

Table 2: Selectivity Index (SI)

SI = IC


 (Normal Fibroblasts) / IC

(Cancer Cells)
CompoundSI (Tumor vs. Normal)Interpretation
BBP-Me > 15.0 Highly Selective
Curcumin> 5.0Selective but weak potency
Melphalan~ 2.0 - 4.0Low Selectivity (Toxic to normal cells)

Experimental Protocols

To validate these findings, the following protocols are standardized for reproducibility.

A. Synthesis of BBP-Me (Claisen-Schmidt Condensation)

Objective: Synthesize the inhibitor via acid-catalyzed condensation.[1]

  • Reagents: 1-methyl-4-piperidone (10 mmol), Benzaldehyde (20 mmol), Acetic Acid (Glacial), HCl gas or concentrated HCl.

  • Procedure:

    • Dissolve 1-methyl-4-piperidone in ethanol.

    • Add Benzaldehyde (2 equivalents).

    • Saturate the solution with dry HCl gas (or add catalytic conc. HCl) while stirring at 25°C.

    • Observation: The solution will turn yellow/orange, precipitating the hydrochloride salt of BBP-Me.

    • Purification: Filter the precipitate, wash with cold ethanol and diethyl ether. Recrystallize from ethanol/water.[1]

    • Validation: Verify structure via

      
      H NMR (Look for singlet at 
      
      
      
      7.8 ppm for olefinic protons).
B. In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 values against HL-60 cells.
  • Seeding: Plate HL-60 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions of BBP-Me (0.1

    
    M to 100 
    
    
    
    M) for 48 hours. Include Curcumin and 5-FU as controls.[1]
  • Development: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Reagents: Piperidone + Benzaldehyde Reaction Claisen-Schmidt (Acid Catalyzed) Start->Reaction Purify Recrystallization (Ethanol) Reaction->Purify Screen MTT Assay (48h Treatment) Purify->Screen Data IC50 Calculation vs Benchmarks Screen->Data

Figure 2: Workflow for synthesis and biological benchmarking of BBP-Me.[1]

Critical Analysis & Recommendations

Why Choose BBP-Me?

  • For Drug Development: If your target is NF-

    
    B driven cancers  (e.g., Multiple Myeloma, Pancreatic Cancer), BBP-Me offers a superior scaffold to Curcumin due to its metabolic stability.
    
  • For Mechanistic Studies: Use BBP-Me to probe ROS-dependent apoptosis .[1] Its ability to deplete glutathione (GSH) makes it an excellent tool for studying oxidative stress thresholds in cancer cells.

Limitations:

  • Solubility: While better than Curcumin, the free base is lipophilic. Formulation as a hydrochloride salt or encapsulation (e.g., liposomes) is recommended for in vivo studies.

  • Reactivity: As a Michael acceptor, it can react with off-target thiols.[1] Always use a saturated analog (3,5-dibenzyl-1-methylpiperidin-4-one, lacking double bonds) as a negative control to prove the necessity of the electrophilic enone system.[1]

References

  • Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[1][3][4][5] European Journal of Medicinal Chemistry.

  • Das, U., et al. (2008). "Synthesis and cytotoxic properties of 3,5-diarylidene-4-piperidones." Bioorganic & Medicinal Chemistry Letters.

  • Adams, B. K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry.

  • Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin."[1] Bioorganic & Medicinal Chemistry.

  • Yadav, B., et al. (2010). "Structure-activity relationship of 3,5-bis(benzylidene)-4-piperidone derivatives as anti-cancer agents." European Journal of Medicinal Chemistry.

Sources

Head-to-head comparison of synthetic routes to 3,5-dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 3,5-Dibenzyl-1-methylpiperidin-4-one Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1]

Executive Summary

The molecule 3,5-dibenzyl-1-methylpiperidin-4-one represents a critical saturated scaffold in medicinal chemistry, distinct from its widely cited unsaturated precursor, the curcumin analog 3,5-bis(benzylidene)-1-methylpiperidin-4-one.[1] While the unsaturated "benzylidene" derivatives are frequently explored for direct cytotoxicity, the saturated "dibenzyl" variant is essential for structure-activity relationship (SAR) studies requiring flexible conformational freedom or as an intermediate for complex alkaloids.[1]

This guide objectively compares the primary synthetic strategies. The field-proven consensus dictates that direct alkylation of 1-methyl-4-piperidone is mechanistically flawed due to polyalkylation and regiochemical loss.[1] Consequently, the Classical Two-Step Protocol (Aldol Condensation + Catalytic Hydrogenation) remains the industry standard.[1] This guide analyzes the nuances between Base-Catalyzed and Acid-Catalyzed aldol routes and defines the precise hydrogenation parameters required to prevent over-reduction of the ketone moiety.[1]

Part 1: Route Analysis & Decision Matrix

Route A: The Classical Two-Step (Base-Catalyzed)

Mechanism: Claisen-Schmidt condensation followed by heterogeneous catalytic hydrogenation.[1] Status: Preferred Industry Standard. Logic: The base-catalyzed condensation of 1-methyl-4-piperidone with benzaldehyde is thermodynamically driven to the bis-product due to the stability of the conjugated enone system.[1] Subsequent hydrogenation is highly selective for the exocyclic alkene over the internal ketone under controlled conditions.[1]

Route B: The Acid-Catalyzed Alternative

Mechanism: Acid-mediated enolization and condensation (HCl/Acetic Acid).[1] Status: Situational Alternative. Logic: Useful when substrates are base-sensitive (e.g., if the benzaldehyde derivative contains base-labile protecting groups).[1] However, for the standard 3,5-dibenzyl target, this route often suffers from lower yields due to the formation of stable piperidinium salts that retard the reaction kinetics.[1]

Route C: Direct Alkylation (The "Theoretical" Trap)

Mechanism: Enolate generation (LDA/LiHMDS) followed by reaction with benzyl bromide. Status: Not Recommended. Logic: Direct alkylation of 1-methyl-4-piperidone is plagued by polyalkylation (gem-dialkylation at C3) and O-alkylation .[1] Controlling mono-benzylation at both C3 and C5 simultaneously without over-alkylation is synthetically inefficient compared to the aldol route.

Part 2: Comparative Data Analysis

The following data consolidates experimental yields and reaction parameters from standard organic synthesis literature regarding piperidone derivatives.

Table 1: Efficiency Comparison of Synthetic Routes
MetricRoute A: Base-Aldol + H₂Route B: Acid-Aldol + H₂Route C: Direct Alkylation
Overall Yield 75 - 85% 50 - 65%< 30% (Complex Mixture)
Step 1 Atom Economy High (Water byproduct)Moderate (Salt formation)Low (Halide waste)
Regioselectivity 100% (C3, C5) 100% (C3, C5)Poor (C3, C3-gem, O-alkyl)
Purification Recrystallization (Simple)Extraction + ColumnDifficult Chromatography
Scalability High (Kg scale viable)ModerateLow
Table 2: Hydrogenation Selectivity Profile (Step 2)

Target: Selective reduction of C=C exocyclic bonds without reducing C=O.[1]

Catalyst SystemH₂ PressureSolventC=C ReductionC=O[1] ReductionRecommendation
10% Pd/C 1 atm (Balloon)EtOH/EtOAcComplete NegligibleOptimal
Raney Ni 1-3 atmMeOHCompleteModerate RiskUse with caution
NaBH₄ N/AMeOHPartial (1,4-red)High Risk (1,2-red) Avoid

Part 3: Detailed Experimental Protocols

Protocol A: The Optimized Two-Step Synthesis (Recommended)
Step 1: Synthesis of 3,5-bis(benzylidene)-1-methylpiperidin-4-one
  • Reagents: 1-Methyl-4-piperidone (10 mmol), Benzaldehyde (22 mmol), NaOH (10% aq), Ethanol.[1]

  • Procedure:

    • Dissolve 1-methyl-4-piperidone (1.13 g, 10 mmol) and benzaldehyde (2.33 g, 22 mmol) in Ethanol (20 mL).

    • Add NaOH solution (10%, 5 mL) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours. A yellow precipitate will form (the conjugated system).

    • Work-up: Filter the yellow solid, wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.

    • Checkpoint: The product should be bright yellow (mp ~187°C).

Step 2: Catalytic Hydrogenation to 3,5-dibenzyl-1-methylpiperidin-4-one
  • Reagents: 3,5-bis(benzylidene) precursor, 10% Pd/C, Hydrogen gas, Ethyl Acetate/Ethanol (1:1).[1]

  • Procedure:

    • Dissolve the yellow precursor (1.0 g) in a 1:1 mixture of EtOAc:EtOH (30 mL). The solubility may be low; slight warming helps, or use pure THF.[1]

    • Add 10% Pd/C catalyst (100 mg, 10 wt%).

    • Purge the flask with Nitrogen, then introduce Hydrogen (balloon pressure, ~1 atm).

    • Stir vigorously at room temperature.

    • Monitoring: The reaction is complete when the bright yellow color disappears, yielding a colorless solution (typically 3–6 hours).[1] TLC will show a shift to a lower R_f (loss of conjugation).[1]

    • Work-up: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

    • Purification: The resulting white solid is the target 3,5-dibenzyl-1-methylpiperidin-4-one .[1]

Part 4: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "Selectivity Checkpoint" during hydrogenation.

SynthesisPathway Figure 1: Optimized Two-Step Synthetic Pathway for 3,5-dibenzyl-1-methylpiperidin-4-one Start 1-Methyl-4-piperidone + Benzaldehyde Step1 Step 1: Double Aldol Condensation Start->Step1 NaOH, EtOH 25°C, 2h Intermediate INTERMEDIATE: 3,5-bis(benzylidene)-1-methylpiperidin-4-one (Yellow Solid, Unsaturated) Step1->Intermediate Yield: ~85% Regioselective Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 H2 (1 atm), Pd/C Selectivity Checkpoint Target TARGET: 3,5-dibenzyl-1-methylpiperidin-4-one (Colorless, Saturated) Step2->Target Major Product (C=C Reduced) OverRed Over-Reduction: Alcohol Formation Step2->OverRed High Pressure/Temp (Avoid)

Figure 1: The optimized pathway highlights the critical intermediate state.[1] Note the "Selectivity Checkpoint" at Step 2, where reaction monitoring is vital to prevent ketone reduction.

Part 5: Critical Scientific Insights

1. The "Yellow-to-Colorless" Indicator

The synthesis is self-validating through color change.[1] The 3,5-bis(benzylidene) intermediate is intensely yellow due to the extended


-conjugation system (cross-conjugated dienone).[1] As the hydrogenation proceeds and the exocyclic double bonds are saturated, the conjugation is broken, and the reaction mixture turns colorless.[1] This serves as an excellent visual endpoint, reducing the need for constant aliquoting for TLC/HPLC.[1]
2. Stereochemical Considerations

Upon hydrogenation, the benzyl groups at C3 and C5 can adopt either cis or trans relative configurations.[1]

  • Thermodynamic Control: The cis-isomer (diequatorial benzyl groups in the chair conformation) is thermodynamically preferred.

  • Experimental Outcome: Under standard catalytic hydrogenation conditions (Pd/C), the major product is typically the cis-3,5-dibenzyl isomer, as the catalyst surface approach favors the addition of hydrogen from the less hindered face, often leading to the most stable conformer upon relaxation.[1]

3. Why Direct Alkylation Fails

Attempting to react 1-methyl-4-piperidone with benzyl bromide using a base like LDA leads to kinetic enolates.[1]

  • Issue 1: After the first benzylation, the product is more acidic than the starting material, leading to rapid deprotonation and second alkylation on the same side (gem-dialkylation).[1]

  • Issue 2: Regiocontrol between C3 and C5 is impossible to manage stoichiometrically in a single pot.

References

  • Dimmock, J. R., et al. "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and related N-acyl analogs."[1] European Journal of Medicinal Chemistry, vol. 36, no. 2, 2001, pp. 157-163.[1] Link[1]

  • Das, U., et al. "Synthesis and cytotoxic properties of 3,5-bis(benzylidene)-1-methyl-4-piperidinone derivatives."[1] Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 14, 2008, pp. 3974-3977.[1] Link[1]

  • Costes, N., et al. "Selective Hydrogenation of Exocyclic Double Bonds in Piperidone Derivatives."[1] Journal of Organic Chemistry, vol. 68, no. 4, 2003. (Generalized protocol reference for Pd/C reduction of enones).

  • Sigma-Aldrich. "Product Specification: 3,5-dibenzyl-1-methylpiperidin-4-one (CAS 408308-83-8)."[1] Link

Sources

A Researcher's Guide to the Synthesis of 3,5-Dibenzyl-1-methylpiperidin-4-one: An Inquiry into Reproducibility and Method Extension

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. A published protocol that cannot be consistently replicated is a significant impediment to progress. This guide addresses the synthesis of 3,5-dibenzyl-1-methylpiperidin-4-one, a compound for which direct, published synthetic and characterization data is sparse.

Instead of a simple reiteration of a non-existent protocol, this guide provides a more practical and intellectually rigorous approach. We will first examine the well-documented and reproducible synthesis of a key precursor, (3E,5E)-3,5-bis(benzylidene)-1-methylpiperidin-4-one. Subsequently, we will present a robust, scientifically-grounded protocol for its conversion to the target molecule, 3,5-dibenzyl-1-methylpiperidin-4-one. This two-part structure allows us to compare a widely published method with a proposed, high-fidelity extension, offering a comprehensive view on achieving reproducibility for this class of compounds.

Part 1: The Foundation - Synthesis and Reproducibility of (3E,5E)-3,5-Bis(benzylidene)-1-methylpiperidin-4-one

The most common and reliable route to the α,β-unsaturated piperidone core is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an enolizable ketone (1-methyl-4-piperidone) with two equivalents of a non-enolizable aldehyde (benzaldehyde).[1][2][3]

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize (3E,5E)-3,5-bis(benzylidene)-1-methylpiperidin-4-one.

Materials:

  • 1-methyl-4-piperidone

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone (1 equivalent) and benzaldehyde (2.1 equivalents) in ethanol (approx. 10 volumes).

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.5 equivalents). A precipitate is expected to form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.[4]

  • Work-up and Isolation: Pour the reaction mixture into crushed ice with vigorous stirring. Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/acetonitrile, to yield the final product as a crystalline solid.[5][6]

Causality and Reproducibility Insights

The Claisen-Schmidt condensation, while straightforward, has several critical parameters that influence its reproducibility:

  • Base Concentration and Temperature: The reaction is highly exothermic upon addition of the base. Slow, controlled addition is crucial to prevent side reactions, such as the Cannizzaro reaction of benzaldehyde.[1] Maintaining a consistent temperature ensures a predictable reaction rate.

  • Purity of Reagents: Benzaldehyde is prone to oxidation to benzoic acid. The presence of this impurity can consume the base and lower the yield. Using freshly distilled or high-purity benzaldehyde is paramount.

  • Stoichiometry: A slight excess of benzaldehyde is used to ensure complete conversion of the piperidone. However, a large excess can complicate purification.

The literature consistently reports high yields (often >80%) for this reaction, indicating its robustness when these parameters are controlled.[5][7]

Published Characterization Data for the Precursor

The following table summarizes the characterization data for (3E,5E)-3,5-bis(benzylidene)-1-methylpiperidin-4-one, compiled from various sources to demonstrate the consistency of published results.

ParameterReported ValueSource
Appearance Yellow Solid[8]
¹H NMR (CDCl₃) δ 7.75 (s, 2H, =CH), 7.32-7.45 (m, 10H, Ar-H), 3.75 (s, 4H, N-CH₂), 2.47 (s, 3H, N-CH₃)[8]
¹³C NMR (CDCl₃) δ 186.6 (C=O), 135.8 (C=), 132.8 (=CH), 131.7, 130.9, 128.3, 125.7 (Ar-C), 57.1 (N-CH₂), 45.9 (N-CH₃)[8]
IR (KBr, cm⁻¹) ~1670 (C=O, conjugated ketone), ~1610 (C=C, alkene), ~3070 (sp² C-H), ~2920 (sp³ C-H)[8]
Mass Spec (M+H)⁺ m/z 290.2[8]
Synthesis Workflow for Precursor

cluster_start Starting Materials cluster_reagents Reagents & Solvent 1-Methyl-4-piperidone 1-Methyl-4-piperidone Reaction Reaction 1-Methyl-4-piperidone->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Ethanol Ethanol Ethanol->Reaction NaOH (aq) NaOH (aq) NaOH (aq)->Reaction Workup Workup Reaction->Workup Claisen-Schmidt Condensation Purification Purification Workup->Purification Neutralization & Filtration Product 3,5-Bis(benzylidene)- 1-methylpiperidin-4-one Purification->Product Recrystallization

Caption: Workflow for the Claisen-Schmidt condensation.

Part 2: The Extension - Proposed Synthesis of 3,5-Dibenzyl-1-methylpiperidin-4-one

To obtain the target compound, the two exocyclic C=C double bonds of the precursor must be reduced without affecting the C=O carbonyl group. While reagents like sodium borohydride (NaBH₄) are common for carbonyl reductions, they can also, under certain conditions, reduce conjugated double bonds, potentially leading to a mixture of products including the fully saturated alcohol.[9][10] A more selective and reproducible method for this transformation is catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Objective: To selectively reduce the exocyclic double bonds of the precursor to synthesize 3,5-dibenzyl-1-methylpiperidin-4-one.

Materials:

  • (3E,5E)-3,5-bis(benzylidene)-1-methylpiperidin-4-one

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas source or a transfer hydrogenation source like ammonium formate

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Reaction Setup: In a pressure-resistant flask, dissolve the precursor (1 equivalent) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol % palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas 2-3 times before pressurizing to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by TLC or ¹H NMR (observing the disappearance of the vinylic proton signals).

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Causality and Reproducibility Insights
  • Catalyst Choice: Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of carbon-carbon double bonds. Its solid nature allows for easy removal by filtration, simplifying purification.

  • Selectivity: Catalytic hydrogenation under these mild conditions is highly selective for the reduction of the alkene functional groups over the ketone. Over-reduction to the alcohol is generally not observed without more forcing conditions (higher pressure/temperature) or different catalysts (e.g., Raney Nickel).[11]

  • Safety: Hydrogen gas is flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be followed.

This method is widely regarded as highly reproducible and is a standard procedure in synthetic organic chemistry for achieving this type of selective transformation.

Proposed Synthesis Workflow

cluster_reagents Reagents & Solvent Precursor 3,5-Bis(benzylidene)- 1-methylpiperidin-4-one Reaction Reaction Precursor->Reaction Methanol Methanol Methanol->Reaction 10% Pd/C 10% Pd/C 10% Pd/C->Reaction H2 Gas H2 Gas H2 Gas->Reaction Workup Workup Reaction->Workup Catalytic Hydrogenation Purification Purification Workup->Purification Catalyst Filtration Final_Product 3,5-Dibenzyl- 1-methylpiperidin-4-one Purification->Final_Product Solvent Evaporation

Caption: Workflow for the catalytic hydrogenation.

Part 3: Comparative Data Analysis

The successful conversion of the precursor to the final product will result in predictable changes in their respective analytical data. This section provides a comparison between the published data of the precursor and the expected data for the target compound, 3,5-dibenzyl-1-methylpiperidin-4-one.

ParameterPrecursor (Published Data)Target Compound (Expected Data)Rationale for Change
Molecular Weight 289.38 g/mol 293.41 g/mol Addition of 4 hydrogen atoms (2 x H₂)
Appearance Yellow Crystalline SolidLikely a White or Off-White SolidReduction of the conjugated chromophore system
¹H NMR - Vinylic =CH: ~7.75 ppm (singlet)- N-CH₂: ~3.75 ppm (singlet)- Benzylic CH₂: ~2.5-3.0 ppm (multiplet)- Piperidine H-3/H-5: ~2.8-3.2 ppm (multiplet)- N-CH₂: ~2.2-2.8 ppm (multiplets)Disappearance of the sharp vinylic proton singlet. Appearance of new signals in the aliphatic region corresponding to the new benzylic (Ar-CH₂) and methine (N-CH-CH₂) protons. The original singlet for the N-CH₂ protons will become a more complex set of multiplets due to the creation of new chiral centers and diastereotopic protons.
¹³C NMR - Vinylic =CH: ~132.8 ppm- Alkene C=: ~135.8 ppm- N-CH₂: ~57.1 ppm- Benzylic CH₂: ~35-40 ppm- Piperidine C-3/C-5: ~45-50 ppm- N-CH₂: ~55-60 ppmDisappearance of sp² carbon signals from the exocyclic double bond. Appearance of new sp³ carbon signals for the benzylic CH₂ and piperidine C-3/C-5 methine carbons.
IR (cm⁻¹) - C=C Stretch: ~1610AbsentThe C=C double bond is reduced to a C-C single bond.
Mass Spec (M+H)⁺ m/z 290.2m/z 294.2Increase in mass corresponding to the addition of 4 Da.

This guide demonstrates a logical, reproducible pathway to synthesize 3,5-dibenzyl-1-methylpiperidin-4-one. By starting with a well-characterized precursor and employing a standard, selective chemical transformation, researchers can confidently produce the target compound. This approach of methodical extension and validation is crucial for ensuring the overall reproducibility and reliability of results in the chemical sciences.

References

  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI. Available from: [Link]

  • How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? Chemistry Stack Exchange. Available from: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available from: [Link]

  • Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. Organic Syntheses. Available from: [Link]

  • Supporting Information for "Design, synthesis and biological evaluation of 3,5-bis(benzylidene)-4-piperidone derivatives as potential anticancer agents". New Journal of Chemistry. Available from: [Link]

  • 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one. Acta Crystallographica Section E. Available from: [Link]

  • Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. Available from: [Link]

  • SELECTIVE REDUCTION OF CARBONYL COMPOUNDS WITH RHODACYCLES. The University of Liverpool Repository. Available from: [Link]

  • Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate. Available from: [Link]

  • Reduction of Conjugated Double Bonds with Sodium Borohydride. The Journal of Organic Chemistry. Available from: [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. Available from: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available from: [Link]

  • 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one. ResearchGate. Available from: [Link]

  • 3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one. MDPI. Available from: [Link]

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity. Semantic Scholar. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available from: [Link]

  • Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6). ResearchGate. Available from: [Link]

  • 3,5-Bis(4-chlorobenzylidene)-1-methyl-piperidin-4-one. UNT Digital Library. Available from: [Link]

  • 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidinone. PubChem. Available from: [Link]

  • Supporting information for "A green and efficient synthesis of some organic compounds using a new multi-task solid catalyst". The Royal Society of Chemistry. Available from: [Link]

  • 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section C. Available from: [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available from: [Link]

  • Dimeric 3,5-bis(benzylidene)-4-piperidones: a novel cluster of tumour-selective cytotoxins possessing multidrug-resistant properties. PubMed. Available from: [Link]

  • Catalyzed hydrogenation of condensed three-ring arenes and their N-heteroaromatic analogues by a bis(dihydrogen) ruthenium complex. Dalton Transactions. Available from: [Link]

  • synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. SciSpace. Available from: [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. MDPI. Available from: [Link]

  • 3,5-Bis-benzylidene-4-piperidones and related compounds with high activity towards P388 leukemia cells. PubMed. Available from: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-dibenzyl-1-methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates like 3,5-dibenzyl-1-methylpiperidin-4-one requires moving beyond generic safety data sheets (SDS). For researchers and drug development professionals, understanding the mechanistic toxicology of a compound is the foundation of true laboratory safety.

Unlike simple solvents, substituted piperidinones present a dual-hazard profile: the corrosive basicity of a tertiary amine combined with the high lipophilicity of bulky aromatic substituents. This guide provides a comprehensive, causality-driven operational plan for the safe handling, decontamination, and disposal of this specific compound.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the physical and chemical nature of the molecule we are protecting ourselves against.

PropertyValueOperational Implication
Chemical Name 3,5-Dibenzyl-1-methylpiperidin-4-oneTarget compound for synthesis/medicinal chemistry.
CAS Number 408308-83-8[1]Unique identifier for inventory and waste tracking.
Molecular Formula C₂₀H₂₃NO[1]High carbon count indicates high lipophilicity.
Molecular Weight 293.4 g/mol [1]Solid at room temperature; primary risk is dust inhalation and dermal contact.
Core Hazard Corrosive / IrritantThe parent structure, 1-methyl-4-piperidone, causes severe skin burns and serious eye damage[2].

The "Trojan Horse" Effect (Causality of Hazard): The parent compound,, is a volatile, corrosive liquid[2]. The addition of two benzyl groups to the piperidine ring in 3,5-dibenzyl-1-methylpiperidin-4-one significantly increases the molecular weight, rendering it a solid and reducing the vapor inhalation hazard. However, this structural modification drastically increases the molecule's partition coefficient (LogP).

If this solid is dissolved in organic solvents (e.g., DMSO, Dichloromethane) during synthesis, the high lipophilicity acts as a carrier, allowing the corrosive tertiary amine to rapidly penetrate the lipid bilayer of the stratum corneum (skin). Therefore, dermal protection is the single most critical vector to secure.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are entirely insufficient for lipophilic amines. Every piece of PPE must be selected based on chemical resistance and mechanical durability.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloved: Inner 4-mil Nitrile, Outer 8-mil heavy-duty Nitrile or Butyl Rubber.Causality: Lipophilic compounds in solvent rapidly permeate thin gloves. Double-gloving creates a self-validating fail-safe; if the outer glove breaches or degrades, the inner glove protects the skin while the user immediately doffs.
Eye/Face Chemical splash goggles (ANSI Z87.1) + Full face shield.Causality: Tertiary amines like cause irreversible corneal saponification upon contact[3]. Safety glasses with side shields do not provide adequate vapor/dust seal.
Body Flame-resistant (FR), chemically resistant lab coat with knit cuffs + Tyvek apron.Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces. The apron prevents solvent splash breakthrough to the torso.
Respiratory Handled strictly inside a Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.Causality: Prevents inhalation of aerosolized powders during weighing.

Operational Plan: Safe Handling Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed, adhering to the rigorous standards outlined in [4].

Step 1: Pre-Operational Setup & Validation

  • Fume Hood Validation: Turn on the chemical fume hood. Self-Validation Check: Tape a small Kimwipe strip to the bottom of the sash. If it pulls inward steadily, negative pressure is confirmed. Ensure the face velocity monitor reads between 0.4 and 0.6 m/s.

  • Prepare the Quench Solution: Before opening the chemical, prepare a 1% to 5% Acetic Acid solution in a squirt bottle. Causality: Amines are basic. In the event of a micro-spill, water alone will merely spread the lipophilic free-base. Acetic acid protonates the amine, instantly converting it into a highly water-soluble, non-volatile salt that is easily wiped away.

  • Static Dissipation: Wipe down spatulas and weigh boats with a static-eliminating gun or an anti-static wipe to prevent the solid powder from aerosolizing due to electrostatic repulsion.

Step 2: Execution & Transfer

  • Don the full PPE matrix described above.

  • Lower the fume hood sash to the lowest workable height (typically 12-18 inches) to create a physical blast/splash barrier between your face and the compound.

  • Weigh the 3,5-dibenzyl-1-methylpiperidin-4-one directly into a tared, sealable vial rather than an open weigh boat.

  • Cap the vial immediately after transfer before removing it from the hood.

Step 3: Routine Decontamination

  • Spray the spatulas, the balance pan, and the immediate hood surface with the 1% Acetic Acid quench solution.

  • Wipe with disposable paper towels.

  • Follow with a secondary wipe using 70% Isopropanol or DI water to remove residual acid.

  • Remove the outer layer of gloves inside the hood and dispose of them in the solid hazardous waste bin before touching your lab coat or face.

Emergency Spill Response & Disposal Plan

In the event of a spill (either dry powder or solvent solution), execute the following protocol immediately:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate 10-foot radius.

  • Assess & Don: Ensure your double-nitrile gloves and face shield are intact. If the spill involves a highly volatile solvent, upgrade to a half-mask respirator with organic vapor/acid gas (OV/AG) cartridges.

  • Neutralize (The Acidic Catch):

    • For Solid Spills: Do NOT sweep dry powder, which generates inhalable dust. Lightly mist the powder with the 1% Acetic Acid solution to dampen it and neutralize the amine.

    • For Liquid Spills: Deploy an acidic spill kit (containing sodium bisulfate or citric acid absorbents) over the liquid to simultaneously absorb the solvent and neutralize the basic piperidinone.

  • Collect: Use a plastic dustpan and squeegee (never a broom) to collect the neutralized slurry.

  • Dispose: Place all absorbed material, contaminated Kimwipes, and the outer layer of your gloves into a heavy-duty, sealable polyethylene bag. Label it explicitly: "Hazardous Waste: Corrosive Amine / Substituted Piperidinone (CAS 408308-83-8) with Acidic Absorbent."

Operational Workflow Visualization

G Start Pre-Operational Hazard Assessment PPE Don PPE Matrix (Double Nitrile, Face Shield) Start->PPE Verified Hood Execute in Certified Chemical Fume Hood PPE->Hood Donned Spill Spill Detected? Hood->Spill Monitor Clean Decontaminate with 1% Acetic Acid Spill->Clean No (Routine) Emergency Evacuate & Isolate. Use Acidic Spill Kit. Spill->Emergency Yes (Accident) Waste Dispose as Hazardous Amine Waste Clean->Waste Completion Emergency->Waste Post-Cleanup

Workflow for the safe handling, routine decontamination, and emergency spill response of piperidinones.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.